Product packaging for Prothioconazole(Cat. No.:CAS No. 178928-70-6)

Prothioconazole

Numéro de catalogue: B1679736
Numéro CAS: 178928-70-6
Poids moléculaire: 344.3 g/mol
Clé InChI: MNHVNIJQQRJYDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Prothioconazole is a broad-spectrum triazolinthione fungicide used in agricultural research to investigate its efficacy against various fungal pathogens. It belongs to the demethylation inhibitor (DMI) class of fungicides, which target the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, this compound inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51), disrupting the formation of ergosterol and ultimately leading to fungal growth inhibition[].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15Cl2N3OS B1679736 Prothioconazole CAS No. 178928-70-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione
Source PubChem
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InChI

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNHVNIJQQRJYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034869
Record name Prothioconazole
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Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

BP: 587 °C (calc)
Record name Prothioconazole
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Solubility

In n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, DMSO 126, dichloromethane 88, ethyl acetate, polyethylene glycol and acetone all >250 (all in g/L, 20 °C), In water, 300 mg/L at 20 °C
Record name Prothioconazole
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Density

1.36 at 20 °C
Record name Prothioconazole
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Vapor Pressure

Less than 3.0X10-7 mm Hg at 20 °C
Record name Prothioconazole
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Color/Form

White to light beige crystalline powder

CAS No.

178928-70-6
Record name Prothioconazole
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Record name Prothioconazole [ISO:BSI]
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Record name Prothioconazole
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Record name 3H-1,2,4-Triazole-3-thione, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro
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Record name PROTHIOCONAZOLE
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Melting Point

139.1-144.5 °C
Record name Prothioconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Prothioconazole's Mechanism of Action on Fungal Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole, a triazolinethione fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens. Its efficacy stems from the targeted disruption of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's fungicidal activity, with a focus on its interaction with the key enzyme, lanosterol 14α-demethylase (CYP51). We will delve into its unique inhibitory kinetics, the role of its major metabolite, this compound-desthio, and present quantitative data on its efficacy. Furthermore, this guide outlines detailed experimental protocols for the elucidation of its mechanism of action and provides visual representations of the involved pathways and experimental workflows.

Introduction to this compound and Ergosterol Biosynthesis

This compound is a systemic fungicide belonging to the demethylase inhibitor (DMI) class.[1][2][3] DMIs interfere with the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3] The inhibition of ergosterol production leads to the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting cell membrane structure and function and leading to fungal cell death.[3][4]

The ergosterol biosynthesis pathway is a complex, multi-step process. A critical enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11 in yeast).[1][5] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol or eburicol, a vital step in the formation of mature ergosterol.[1][2]

The Dual Mechanism of Action: this compound and this compound-Desthio

A key feature of this compound's mechanism of action is the role of its primary metabolite, this compound-desthio.[6][7]

  • This compound: The parent compound, this compound, acts as a competitive inhibitor of CYP51.[1][8] This mode of inhibition is distinct from many other azole fungicides, which are typically noncompetitive inhibitors.[1] this compound's binding affinity to the CYP51 enzyme is lower compared to its desthio metabolite.[1][9]

  • This compound-Desthio: In both plants and fungal cells, this compound is rapidly metabolized to this compound-desthio.[6][7] This metabolite is a potent noncompetitive inhibitor of CYP51, binding tightly to the heme iron of the enzyme and effectively blocking its activity.[6][8][10] It is now widely considered that the antifungal action of this compound is primarily attributed to the formation of this compound-desthio.[6][7][10]

The conversion of this compound to its more active desthio form represents a "pro-drug" concept, where the parent molecule is transformed into the primary fungicidally active compound within the target organism or its environment.

Quantitative Efficacy of this compound and its Metabolite

The inhibitory activity of this compound and this compound-desthio has been quantified against various fungal pathogens. The following tables summarize key efficacy data from published studies.

Fungal SpeciesCompoundIC50 (μM)Assay TypeReference
Candida albicansThis compound>100Cell-free enzyme assay[7]
Candida albicansThis compound-desthio<0.087 (approx.)Cell-free enzyme assay[7]
Candida albicansVoriconazole (control)<0.080 (approx.)Cell-free enzyme assay[7]
Fungal SpeciesCompoundEC50 (μg/mL)Assay TypeReference
Fusarium graminearum (wild-type)This compound0.25 - 0.58Mycelial growth inhibition[11]
Fusarium graminearum (resistant mutants)This compound10.09 - 21.24Mycelial growth inhibition[11]
Fusarium oxysporum f. sp. cubense (TR4)R-Prothioconazole0.78Mycelial growth inhibition[12]
Fusarium oxysporum f. sp. cubense (TR4)S-Prothioconazole25.31Mycelial growth inhibition[12]
Fungal SpeciesCompoundKd (nM)Assay TypeReference
Mycosphaerella graminicola CYP51This compound51,000 - 104,000Spectrophotometric binding[1]
Mycosphaerella graminicola CYP51Epoxiconazole (control)16.6Spectrophotometric binding[9]
Candida albicans CYP51This compound6,100Spectrophotometric binding[9]
Candida albicans CYP51This compound-desthio~40Spectrophotometric binding[9]
Homo sapiens CYP51This compound910Spectrophotometric binding[9]
Homo sapiens CYP51This compound-desthio~40Spectrophotometric binding[9]

Visualizing the Mechanism of Action

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound and its desthio metabolite.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol FFMAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Lanosterol->FFMAS CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol FFMAS->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Competitive Inhibition ProthioDesthio This compound-desthio This compound->ProthioDesthio Metabolism ProthioDesthio->Lanosterol Noncompetitive Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound and this compound-desthio.

Experimental Workflow for Mechanism of Action Studies

This diagram outlines a typical experimental workflow to investigate the mechanism of action of an antifungal agent like this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Whole Cell Assays cluster_in_vitro_enzyme In Vitro Enzyme Assays FungalCulture Fungal Culture AntifungalTreatment Antifungal Treatment (this compound) FungalCulture->AntifungalTreatment GrowthInhibition Growth Inhibition Assay (MIC/EC50 Determination) AntifungalTreatment->GrowthInhibition SterolExtraction Sterol Extraction AntifungalTreatment->SterolExtraction InhibitorKinetics Determine Inhibition Kinetics (Competitive vs. Noncompetitive) GrowthInhibition->InhibitorKinetics Inform SterolAnalysis Sterol Analysis (GC-MS) SterolExtraction->SterolAnalysis ErgosterolDepletion Quantify Ergosterol Depletion & 14α-methyl Sterol Accumulation SterolAnalysis->ErgosterolDepletion ErgosterolDepletion->InhibitorKinetics Confirm Target CYP51Expression Heterologous Expression & Purification of CYP51 EnzymeAssay CYP51 Enzyme Activity Assay CYP51Expression->EnzymeAssay BindingAssay Spectrophotometric Binding Assay CYP51Expression->BindingAssay EnzymeAssay->InhibitorKinetics KdDetermination Determine Dissociation Constant (Kd) BindingAssay->KdDetermination

Caption: Experimental Workflow for Elucidating Antifungal Mechanism of Action.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Fungal isolate of interest

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound and/or this compound-desthio

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the fungal isolate on appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or spectrophotometer. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.

  • Antifungal Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations. Include a drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and a media-only control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing fungal sterols.

Materials:

  • Fungal culture treated with the antifungal agent

  • Untreated control culture

  • Saponification solution (e.g., 20% w/v KOH in 60% v/v ethanol)

  • Heptane or hexane for extraction

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Harvest and Saponify: Harvest fungal cells from liquid culture by centrifugation. Resuspend the cell pellet in the saponification solution and heat at 80-90°C for 1-2 hours to hydrolyze lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) by adding water and an organic solvent like heptane or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction process on the aqueous phase.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize them by adding a silylating agent and heating at 60-70°C for 30 minutes.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the different sterol components. The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify and quantify the different sterols by comparison to known standards and spectral libraries.

  • Data Analysis: Compare the sterol profiles of the treated and untreated samples. Inhibition of CYP51 will result in a decrease in ergosterol and an accumulation of 14α-methylated sterols like lanosterol and eburicol.[1]

Heterologous Expression and Purification of CYP51

This protocol provides a general framework for producing the target enzyme for in vitro studies.

Materials:

  • Escherichia coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector series) containing the fungal CYP51 gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (ALA)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transformation: Transform the E. coli expression strain with the CYP51 expression vector.

  • Culture Growth: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG and supplement the medium with ALA, a heme precursor. Reduce the incubation temperature (e.g., 25-28°C) and continue to grow for 24-48 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase and lyse the cells by sonication or French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant containing the soluble CYP51 protein to an affinity chromatography column. Wash the column to remove non-specifically bound proteins. Elute the purified CYP51 protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Protein Characterization: Confirm the purity and concentration of the purified CYP51 protein using SDS-PAGE and a protein concentration assay (e.g., Bradford assay). The presence of the characteristic heme Soret peak in the UV-visible spectrum confirms the proper incorporation of the heme cofactor.

Conclusion

This compound's intricate mechanism of action, involving its conversion to the highly potent this compound-desthio, sets it apart from many other azole antifungals. Its primary target is the crucial CYP51 enzyme in the ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell membrane integrity. The competitive inhibition by the parent compound and the potent noncompetitive inhibition by its desthio metabolite provide a robust and effective means of fungal control. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and antifungal drug development, facilitating a deeper understanding and further investigation into this important class of fungicides.

References

Prothioconazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1][2][3] First introduced by Bayer CropScience in 2004, it has become a key active ingredient in crop protection worldwide due to its efficacy against a wide range of fungal pathogens in cereals, oilseed rape, and other crops.[4] Its mode of action, targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, has made it a subject of significant scientific interest. This guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identity

This compound, with the IUPAC name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a synthetic compound.[5] The technical grade material is produced as a racemic mixture of its (R)- and (S)-enantiomers.[3]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione[5]
CAS Number 178928-70-6[4]
Chemical Formula C₁₄H₁₅Cl₂N₃OS[6]
Molecular Weight 344.26 g/mol [6]
Appearance White to light beige crystalline powder[4][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, application, and environmental fate assessment.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 139.1–144.5 °C[4][5]
Boiling Point Decomposes at 222 °C; Estimated at 437-537 °C[4]
Vapor Pressure < 3.0 x 10⁻⁷ mm Hg at 20 °C[5]
Water Solubility 300 mg/L at 20 °C[4]
5.0 g/L (pH 4, 20 °C)[8]
0.3 g/L (pH 8, 20 °C)[8]
2.0 g/L (pH 9, 20 °C)[8]
Solubility in Organic Solvents (g/L at 20 °C) Acetone: >250[5]
Dichloromethane: 88[3]
Ethyl Acetate: >250[3][5]
n-Heptane: < 0.1[3]
1-Octanol: 58[3]
Polyethylene Glycol: >250[5]
Octanol-Water Partition Coefficient (log Kow) 4.05 (unbuffered, 20 °C)[3][5]
4.16 (pH 4)[3][5]
3.82 (pH 7)[3][5]
2.00 (pH 9)[3][5]
Acidity Constant (pKa) 6.9[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4] It specifically targets the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][9] This inhibition disrupts the fungal cell membrane's structure and function, leading to cell death.[2][9] The active agent is believed to be its major metabolite, this compound-desthio, which is formed in both plants and fungi.[9][10]

Prothioconazole_Pathway This compound This compound Prothioconazole_desthio This compound-desthio (Active Metabolite) This compound->Prothioconazole_desthio Metabolism CYP51 Lanosterol 14α-demethylase (CYP51) Prothioconazole_desthio->CYP51 Inhibits FungalGrowth Fungal Growth Prothioconazole_desthio->FungalGrowth Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 catalyzed demethylation FungalCellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->FungalCellMembrane Essential Component FungalCellMembrane->FungalGrowth Maintains Integrity for

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multi-step process. One patented method describes the reaction of a hydrazine with glyoxylic acid to form a hydrazono-acetic acid intermediate, which is then reacted with a thiocyanate to yield this compound.[11] Another approach starts with 2-chlorobenzyl chloride, which is converted to a Grignard reagent and reacted with 1-chlorocyclopropyl-2-chloro-ethan-1-one.[4] Subsequent substitution with 1,2,4-triazole and thionation with elemental sulfur yields the final product.[4]

Analytical Determination by HPLC-MS/MS

The determination of this compound and its primary metabolite, this compound-desthio, in various matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Extraction: Homogenized samples are extracted with an acetonitrile/water mixture.[12][13]

  • Cleanup: The extract is filtered and may be subjected to liquid-liquid partitioning with n-hexane and dichloromethane for cleanup.[14]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[14]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like acetic acid.[12][13]

  • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source, operated in the positive ion and multiple reaction monitoring (MRM) modes.[12][13][14]

HPLC_Workflow Sample Sample Homogenization Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (Liquid-Liquid Partition) Extraction->Cleanup HPLC HPLC Separation (Reversed-Phase C18) Cleanup->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for the analysis of this compound.

In Vitro Fungicidal Activity Assay

The antifungal efficacy of this compound can be assessed in vitro by determining the minimum inhibitory concentration (MIC) against various fungal species.

  • Culture Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar (PDA).

  • Assay: A serial dilution of this compound is prepared in a liquid medium (e.g., potato dextrose broth) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period.

  • Evaluation: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Metabolism

In both plants and animals, this compound is metabolized to this compound-desthio, which is considered the toxicologically relevant compound.[4] In animals, further biotransformation can occur through hydroxylation of the phenyl group and subsequent conjugation with glucuronic acid.[4]

Toxicological Summary

This compound exhibits low acute toxicity in mammals. The oral LD₅₀ in rats is reported to be >6200 mg/kg.[4] The US EPA has classified this compound and its metabolites as "Not likely to be Carcinogenic to Humans".[4] However, it is classified as very toxic to aquatic life with long-lasting effects.[4]

Table 3: Acute Toxicity of this compound in Rats

RouteValue
Oral LD₅₀ >6200 mg/kg[4]
Dermal LD₅₀ >2000 mg/kg[4]
Inhalation LC₅₀ (4h) >4.9 mg/L[4]

Conclusion

This compound is a highly effective fungicide with a well-defined mechanism of action. Its chemical and physical properties have been extensively studied, enabling its widespread use in agriculture. The analytical methods for its detection are robust and sensitive. Further research into its biological interactions and environmental fate will continue to be of importance for its sustainable application.

References

An In-Depth Technical Guide to the Synthesis and Purification of Prothioconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole, a broad-spectrum triazole thione fungicide, is a critical active ingredient in crop protection. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, specifically targeting the enzyme lanosterol 14α-demethylase (CYP51A1). This guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing key chemical transformations and reaction conditions. Furthermore, it outlines established methods for the purification of the final product, including pH-dependent aqueous purification and recrystallization techniques. The document includes detailed experimental protocols derived from scientific literature and patents, quantitative data summarized in comparative tables, and visual representations of a key synthetic workflow and the targeted biochemical pathway to facilitate a deeper understanding of this compound's chemistry and mode of action.

Introduction

This compound, with the IUPAC name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a systemic fungicide with protective, curative, and eradicative properties.[1] Its unique triazolinthione structure is responsible for its potent inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2][3] The technical grade material is a racemic mixture of (R)- and (S)-enantiomers.[1] This guide explores the prevalent synthetic methodologies and purification strategies employed in the production of this compound, offering a technical resource for chemists and researchers in the agrochemical and pharmaceutical industries.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common approaches commencing from either 2-acetylbutyrolactone or 2-chlorobenzyl chloride. These pathways converge on key intermediates that are ultimately converted to the final this compound molecule.

Synthesis Route Starting from 2-Acetylbutyrolactone

This route involves a multi-step process beginning with the chlorination and subsequent rearrangement of 2-acetylbutyrolactone to form the crucial intermediate, 1-chloro-1-chloroacetyl-cyclopropane.[4]

Experimental Protocol:

  • Step 1: Synthesis of 3,5-dichloro-2-pentanone from 2-Acetylbutyrolactone.

    • To 128.1 g (1.0 mol) of 2-acetylbutyrolactone in a 1 L three-necked flask, slowly add 141.8 g (1.05 mol) of sulfuryl chloride at a temperature maintained below 0°C.[5]

    • After the addition is complete, stir the mixture for 1 hour at the same temperature.[5]

    • The resulting crude chlorinated product is used directly in the next step. To this, add 35% hydrochloric acid (1.0 mol) at an initial temperature of 50°C, then heat to reflux for 0.5 hours to yield 3,5-dichloro-2-pentanone.[6]

  • Step 2: Synthesis of 1-chloro-1-acetyl-cyclopropane.

    • To the dichloromethane solution of 3,5-dichloro-2-pentanone, add a solution of 200 mL of 20% sodium hydroxide (1.0 mol) and 3.2 g (0.01 mol) of tetrabutylammonium bromide.[6]

    • Stir the mixture at room temperature for approximately 2 hours.[6] The organic phase containing 1-chloro-1-acetyl-cyclopropane is then separated.

  • Step 3: Synthesis of 1-chloro-1-chloroacetyl-cyclopropane.

    • To the solution from the previous step, add 13 g (0.5 mol) of methanol followed by the dropwise addition of 114.5 g (1.05 mol) of sulfuryl chloride at room temperature.[4][5]

    • Stir the reaction mixture for about 6 hours.[4] The resulting product, 1-chloro-1-chloroacetyl-cyclopropane, is a key intermediate for the subsequent Grignard reaction.

This initial sequence of reactions provides a foundational intermediate which is then typically subjected to a Grignard reaction with the derivative of 2-chlorobenzyl chloride, followed by the introduction of the triazole and thione functionalities. A generalized workflow for a common this compound synthesis is depicted below.

ergosterol_biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51a1 Lanosterol 14α-demethylase (CYP51A1) lanosterol->cyp51a1 Substrate intermediate_sterols Intermediate Sterols cyp51a1->intermediate_sterols Catalyzes ergosterol Ergosterol intermediate_sterols->ergosterol Further enzymatic steps This compound This compound This compound->cyp51a1 Inhibits

References

Prothioconazole-Desthio: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture for the control of a variety of fungal pathogens. However, its biological activity is primarily attributed to its major metabolite, this compound-desthio. This technical guide provides an in-depth analysis of the biological activity of this compound-desthio, focusing on its mechanism of action, antifungal efficacy, toxicological profile, and the methodologies used to evaluate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

This compound undergoes a metabolic conversion to this compound-desthio, a process that is crucial for its fungicidal action.[1] This conversion involves the removal of the thione sulfur atom from the triazole ring of the parent compound.[2] The resulting metabolite, this compound-desthio, is a more potent inhibitor of the target enzyme, sterol 14α-demethylase (CYP51).[3][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound-desthio is the inhibition of the CYP51 enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[3][5] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6]

By binding to the heme iron in the active site of CYP51, this compound-desthio blocks the demethylation of lanosterol or eburicol, which are precursors to ergosterol.[3][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell.[7][8] The disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.[9]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound-desthio.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 methylated_sterols 14α-methylated sterols ergosterol Ergosterol methylated_sterols->ergosterol cell_membrane Fungal Cell Membrane (Impaired Function) ergosterol->cell_membrane cyp51->methylated_sterols Inhibition prothioconazole_desthio This compound-desthio prothioconazole_desthio->cyp51

Ergosterol Biosynthesis Pathway Inhibition

Antifungal Activity

This compound-desthio exhibits potent antifungal activity against a broad spectrum of phytopathogenic fungi.[9] Notably, it is significantly more effective at inhibiting fungal growth than its parent compound, this compound.[1]

Quantitative Antifungal Efficacy Data

The following table summarizes the effective concentration (EC50) values of this compound-desthio against various fungal pathogens. Lower EC50 values indicate higher antifungal activity.

Fungal SpeciesEC50 (mg/L)Reference
Fusarium graminearum9 to 683 times more effective than this compound[1]
Candida albicansIC50 of 1.9 µM (in a cell-free assay)[7][10]
Zymoseptoria triticiVaries based on CYP51 haplotype[11]

Toxicological Profile

While effective as a fungicide, the biological activity of this compound-desthio extends to non-target organisms, necessitating a thorough toxicological evaluation. It is considered the toxicologically relevant compound for risk assessment.[9]

Mammalian Toxicity

Studies in laboratory animals have shown that this compound-desthio has low acute toxicity via oral and dermal routes.[12] However, subchronic and chronic exposure can lead to adverse effects, with the liver, kidneys, and bladder being the primary target organs.[12][13]

TestSpeciesEndpointValueReference
Acute Oral LD50RatLD50>2000 mg/kg bw[9]
Acute Dermal LD50RatLD50>2000 mg/kg bw[9]
2-Year Dietary StudyRatNOAEL1.1 mg/kg bw/day[9]
18-Month Dietary StudyMouseNOAEL3.1 mg/kg bw/day[9]
Developmental ToxicityRatNOAEL (maternal)30 mg/kg bw/day[9]
Developmental ToxicityRabbitNOAEL (maternal)10 mg/kg bw/day[9]
Aquatic Toxicity

This compound-desthio poses a risk to aquatic ecosystems.[14] Studies have demonstrated its toxicity to various aquatic organisms, including algae, invertebrates, and plants.

Test OrganismEndpointValue (mg/L)Reference
Daphnia magna (48h)EC505.19[15][16]
Daphnia magna (21d)EC500.132[16]
Lemna minor (7d)LC500.76 - 5.63[14]
Soil Microorganism Toxicity

This compound and its desthio metabolite can impact soil microbial communities and enzyme activities.[17][18] These effects can alter soil health and functionality.[19][20] Studies have shown that this compound can inhibit the activity of dehydrogenase, catalase, and urease in soils.[17][18]

Stereoselective Activity

This compound and this compound-desthio are chiral molecules, existing as a mixture of enantiomers.[3] Research has revealed that the biological activity and toxicity of these enantiomers can differ significantly. For instance, in some studies, the S-enantiomer of this compound-desthio exhibited higher toxicity to the aquatic plant Lemna minor than the R-enantiomer.[14] Conversely, the R-enantiomer of this compound has been shown to be more effective against certain fungal pathogens.[5] This enantioselectivity is an important consideration for both efficacy and risk assessment.

Experimental Protocols

CYP51 Inhibition Assay (Cell-Free)

This assay determines the in vitro inhibitory activity of a compound against the CYP51 enzyme.

CYP51_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis recombinant_cyp51 Purified Recombinant CYP51 Enzyme reaction_mixture Incubate CYP51, CPR, Substrate, and Test Compound recombinant_cyp51->reaction_mixture cpr Cytochrome P450 Reductase (CPR) cpr->reaction_mixture substrate Substrate (e.g., Lanosterol) substrate->reaction_mixture test_compound This compound-desthio (in solvent) test_compound->reaction_mixture add_nadph Initiate reaction with NADPH reaction_mixture->add_nadph incubation Incubate at 37°C add_nadph->incubation extraction Extract Sterols incubation->extraction gcms_analysis Analyze by GC-MS extraction->gcms_analysis data_analysis Calculate IC50 Value gcms_analysis->data_analysis

CYP51 Inhibition Assay Workflow

Methodology:

  • Preparation of Reagents: A reaction mixture is prepared containing purified recombinant CYP51 enzyme, cytochrome P450 reductase, and the substrate (e.g., lanosterol). This compound-desthio is dissolved in a suitable solvent (e.g., DMSO).[7]

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.[7]

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.[7]

  • Sterol Extraction: The reaction is stopped, and the sterols are extracted from the mixture.[7]

  • Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the substrate and product.[7]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.[7]

Aquatic Toxicity Testing with Lemna minor (Duckweed)

This test assesses the toxicity of a substance to the aquatic plant Lemna minor.

Methodology:

  • Test Organism Culture: Lemna minor is cultured in a suitable growth medium under controlled conditions of light, temperature, and photoperiod.[14][21]

  • Test Solutions: A series of test solutions with varying concentrations of this compound-desthio are prepared in the growth medium.[14]

  • Exposure: A specific number of Lemna minor fronds are introduced into each test solution and control vessels.[14][21]

  • Incubation: The test is conducted for a period of 7 days under the same controlled conditions as the culture.[14]

  • Endpoint Measurement: The number of fronds is counted at the beginning and end of the test to determine the growth rate. Other endpoints such as frond area, dry weight, and photosynthetic pigment content can also be measured.[14]

  • Data Analysis: The inhibition of growth is calculated for each concentration, and the LC50 (the concentration that is lethal to 50% of the test organisms) or EC50 (the concentration that causes a 50% effect on a specific endpoint) is determined.[14]

Soil Microorganism and Enzyme Activity Assays

These assays evaluate the impact of this compound-desthio on the soil microbial community and the activity of key soil enzymes.

Methodology:

  • Soil Treatment: Soil samples are treated with different concentrations of this compound-desthio.

  • Incubation: The treated soil is incubated under controlled temperature and moisture conditions.

  • Microbial Community Analysis: DNA is extracted from the soil samples at different time points. The diversity and composition of the bacterial and fungal communities are analyzed using techniques such as high-throughput sequencing of 16S rRNA and ITS genes.[22]

  • Enzyme Activity Assays: The activities of key soil enzymes, such as dehydrogenase, catalase, and urease, are measured using established spectrophotometric methods.[17][18]

  • Data Analysis: The changes in microbial community structure and enzyme activities in the treated soils are compared to untreated controls.

Conclusion

This compound-desthio is the primary active metabolite of the fungicide this compound, exhibiting potent and broad-spectrum antifungal activity through the inhibition of ergosterol biosynthesis. Its enhanced efficacy compared to the parent compound underscores the importance of understanding its biological activity. However, its toxicity to non-target organisms, including aquatic life and soil microbes, necessitates careful risk assessment. The stereoselective nature of its activity and toxicity adds another layer of complexity that should be considered in both agricultural applications and environmental safety evaluations. This technical guide provides a foundational understanding of the biological activity of this compound-desthio, supported by quantitative data and experimental methodologies, to aid researchers and professionals in their ongoing work with this significant agricultural chemical.

References

Prothioconazole's Mode of Action Against Ascomycetes Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazolinthione class.[1] Its primary application is in the control of a wide range of economically significant diseases in cereals and other crops, many of which are caused by fungi from the phylum Ascomycota.[2] This guide provides an in-depth technical overview of the molecular mechanism by which this compound exerts its fungicidal activity. It details the biochemical pathway targeted, the critical role of its primary metabolite, this compound-desthio, and summarizes key quantitative data from relevant studies. Detailed experimental protocols and visual diagrams of the core processes are provided to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is classified as a Demethylation Inhibitor (DMI) fungicide.[3] Its mode of action is the disruption of fungal cell membrane synthesis by inhibiting the biosynthesis of ergosterol, an essential sterol component in fungi that is analogous to cholesterol in mammals.[4][5]

The specific molecular target of this compound's activity is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[6] This enzyme is crucial for a key step in the ergosterol biosynthesis pathway: the C14-demethylation of lanosterol or its precursor, 24-methylene dihydrolanosterol.[3][4]

Inhibition of CYP51 leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of functional CYP51 halts the production of ergosterol, which is vital for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.[7]

  • Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterols (such as lanosterol and eburicol).[7][8] These aberrant sterols become incorporated into the cell membrane, disrupting its structure and leading to increased permeability and, ultimately, cell leakage and death.[9][10]

This dual action of ergosterol depletion and toxic precursor accumulation effectively prevents fungal spore germination and mycelial growth, providing both preventative and curative control of infections.[9]

The Critical Role of the this compound-desthio Metabolite

A crucial aspect of this compound's mode of action is that it functions as a pro-fungicide . The parent molecule, this compound, is metabolized into a more potent, toxicologically relevant compound: This compound-desthio .[2][8] This conversion, which involves desulfuration (the removal of the sulfur atom from the triazolinthione ring), occurs within the target fungus, as well as in plants and soil.[2][7]

Studies have demonstrated that this compound-desthio is the primary agent responsible for the observed antifungal activity.[7][11] While this compound itself can bind to the CYP51 enzyme, it does so in a competitive manner and with significantly lower affinity compared to its desthio metabolite.[12][13] In contrast, this compound-desthio binds tightly and non-competitively to the heme iron of the CYP51 enzyme, which is the classic interaction mechanism for azole DMI fungicides.[7][14] This interaction effectively blocks the active site and inhibits enzyme function.[7]

Therefore, the efficacy of this compound is directly attributable to its conversion to this compound-desthio within the target organism.[11]

Prothioconazole_Metabolism This compound This compound (Pro-fungicide) Desthio This compound-desthio (Active Metabolite) This compound->Desthio Desulfuration (in fungus/plant) Inhibition Strong Non-competitive Inhibition Desthio->Inhibition CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Inhibition

This compound is converted to its active desthio metabolite.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and activity of this compound and its enantiomers against various fungal species.

Table 1: In Vitro Efficacy of this compound Enantiomers against Fusarium oxysporum f. sp. cubense

CompoundEC₅₀ (μg/mL)Reference
R-Prothioconazole0.78[15]
S-Prothioconazole25.31[15]

Data from a study on Fusarium wilt of banana, indicating the R-enantiomer is significantly more active.[15]

Table 2: In Vitro Inhibition of Candida albicans CYP51 (CaCYP51)

CompoundApparent IC₅₀ (μM)Reference
This compound~120[14]
This compound-desthio1.9[14]
Voriconazole (Control)1.6[14]

This data clearly demonstrates that this compound-desthio, not the parent compound, is the potent inhibitor of the target enzyme in a cell-free assay.[14]

Table 3: Efficacy of this compound-Based Fungicides Against Fusarium Head Blight (FHB)

TreatmentFHB Severity Reduction (%)DON Reduction (%)Reference
This compound-based39 - 9340 - 91[16]

Field trial data showing consistent and high efficacy in reducing both disease symptoms and mycotoxin (deoxynivalenol) accumulation.[16]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound Inhibition

The primary mechanism of this compound is the direct inhibition of a key enzymatic step in the ergosterol biosynthesis pathway. This is not a complex signaling cascade but a direct disruption of a metabolic process.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol (14α-methyl sterol) Squalene->Lanosterol Intermediates Further Intermediates Lanosterol->Intermediates InhibitionPoint Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane CYP51 CYP51 Enzyme CYP51->Lanosterol:ne CYP51->InhibitionPoint Prothio This compound-desthio Prothio->CYP51 Binds to & Inhibits Block X

Inhibition of the CYP51 enzyme by this compound-desthio.
Experimental Workflow: Sterol Profile Analysis

To confirm the mode of action, researchers analyze the sterol composition of fungal cells treated with this compound. This typically involves extraction, separation, and identification of sterols.

Sterol_Analysis_Workflow Start Fungal Culture (e.g., Ascomycete) Treatment Treat with this compound (and untreated control) Start->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest Extraction Lipid Extraction (e.g., using chloroform/methanol) Harvest->Extraction Separation Sterol Separation & Identification (GC-MS Analysis) Extraction->Separation Analysis Data Analysis: Compare Sterol Profiles Separation->Analysis Result Result: Ergosterol depletion & 14α-methyl sterol accumulation in treated sample Analysis->Result

Workflow for analyzing fungal sterol composition after treatment.

Detailed Experimental Protocols

Protocol: Fungal Growth Inhibition Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of this compound required to inhibit fungal growth by 50% (Effective Concentration, EC₅₀).

  • Media Preparation: Prepare a suitable liquid or solid growth medium (e.g., Potato Dextrose Agar/Broth) and sterilize by autoclaving.

  • Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested. Add the appropriate volume of each dilution to the growth medium to achieve the final desired concentrations. A solvent-only control must be included.

  • Inoculation: Inoculate the center of each agar plate or the liquid medium in a microtiter plate with a standardized amount of fungal mycelia or spores (e.g., a 5 mm mycelial plug or a suspension of 1x10⁴ spores/mL).

  • Incubation: Incubate the plates/wells at an optimal temperature for the specific fungus (e.g., 25°C) in the dark for a period sufficient for measurable growth in the control group (typically 3-7 days).

  • Measurement: For solid media, measure the diameter of the fungal colony in two perpendicular directions. For liquid media, measure the optical density (e.g., at 600 nm) using a plate reader.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the log of the fungicide concentration and use probit or logistic regression analysis to determine the EC₅₀ value.

Protocol: Fungal Sterol Extraction and Analysis

This protocol is adapted from methodologies used to confirm CYP51 inhibition.[8][14]

  • Culturing and Treatment: Grow the fungus in liquid culture to mid-log phase. Split the culture into two flasks: one treated with a sub-lethal concentration of this compound (e.g., the EC₅₀ value) and one untreated control. Incubate for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the mycelia from both cultures by vacuum filtration and wash with sterile deionized water. Lyophilize (freeze-dry) the samples to obtain a dry cell weight.

  • Saponification and Extraction:

    • To the dried mycelia, add a solution of 20% (w/v) potassium hydroxide in 60% (v/v) ethanol.

    • Heat the mixture at 80-90°C for 2 hours to saponify lipids and break open cells.

    • Allow the mixture to cool, then extract the non-saponifiable lipids (containing the sterols) three times with an equal volume of n-heptane or hexane.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile for gas chromatography.

  • GC-MS Analysis:

    • Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterol compounds.

    • The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.

  • Identification and Quantification: Identify ergosterol, lanosterol, eburicol, and other sterols by comparing their retention times and mass spectra to those of authentic standards and library data. Quantify the relative amounts of each sterol by integrating the peak areas from the GC chromatogram.

Conclusion

The mode of action of this compound against Ascomycetes fungi is a well-defined process centered on the inhibition of ergosterol biosynthesis. The key to its high efficacy lies in its metabolic activation to this compound-desthio, which acts as a potent, non-competitive inhibitor of the crucial CYP51 enzyme. This disruption of the fungal cell membrane leads to cell death and provides robust disease control. A thorough understanding of this mechanism, supported by quantitative analysis and established experimental protocols, is essential for its effective use in agriculture and for the development of new antifungal agents.

References

Prothioconazole: A Deep Dive into its Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of prothioconazole, a widely used triazole fungicide, in various laboratory solvents. The following sections detail quantitative solubility data, stability profiles under different conditions, and standardized experimental protocols.

This compound: An Overview

This compound (IUPAC name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione) is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Its efficacy and broad-spectrum activity have made it a significant tool in agriculture. However, its behavior in laboratory settings, particularly its solubility and stability in common solvents, is crucial for accurate experimental design, formulation development, and toxicological studies.

Solubility Profile of this compound

The solubility of this compound has been determined in a range of aqueous and organic solvents. The data, summarized below, highlights its generally low solubility in water and non-polar organic solvents, with significantly higher solubility in more polar organic solvents. All data is presented at a standard temperature of 20°C unless otherwise specified.

SolventSolubility (g/L)Temperature (°C)
Water (pH 4)0.0220
Water (pH 7)0.320
Water (pH 9)2.0 - 3.220
n-Hexane< 0.120
n-Heptane< 0.120
Toluene8 - 1020
Xylene820
n-Octanol5820
Acetonitrile6920
Isopropanol8720
Dichloromethane88 - 8920
Dimethyl sulfoxide (DMSO)126 - 20820
Methanol13220
Acetone> 25020
Ethyl Acetate> 25020
Polyethylene Glycol> 25020

Stability of this compound in Solution

The stability of this compound is influenced by several factors, including pH, light, and temperature. Understanding its degradation pathways and rates is essential for ensuring the integrity of stock solutions and experimental results. The primary degradation product of this compound is this compound-desthio.[1]

Hydrolytic Stability

This compound is generally stable to hydrolysis at neutral and alkaline pH. However, it undergoes slow hydrolysis under acidic conditions.

pHTemperature (°C)Half-life (t½)
450120 days
750Stable
950Stable

At an extrapolated temperature of 25°C, the half-life at pH 4 is estimated to be between 679 days and over 10 years.[2]

Photostability

This compound is susceptible to photodegradation in aqueous solutions. The rate of degradation is significantly influenced by the light source and the presence of other substances.

Light SourcepHNitrate (NO₃⁻) Conc. (mg/L)Half-life (t½)
Xenon Lamp7.0-173.29 minutes
Ultraviolet Lamp7.0-21.66 minutes
High-Pressure Mercury Lamp7.0-11.18 minutes
Xenon Lamp4.0-693.15 minutes
Xenon Lamp9.0-99.02 minutes
Xenon Lamp7.01.0115.53 minutes
Xenon Lamp7.02.077.02 minutes
Xenon Lamp7.05.069.32 minutes

In a sterile pH 7 aqueous buffered solution at 25°C, irradiated with the equivalent of 93 days of summer sunlight, this compound has a reported half-life of 9.7 days. The photodegradation proceeds to completion with a half-life of 47.7 hours under sterile aqueous buffer at pH 7 and 5°C.[1][3]

Experimental Protocols

Accurate determination of solubility and stability requires standardized methodologies. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Solubility Determination (Flask Method - adapted from OECD 105)

This method is suitable for substances with solubility above 10⁻² g/L.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time.

  • Phase Separation: Centrifuge the saturated solution to separate the undissolved solid.

  • Analysis: Carefully remove an aliquot of the clear supernatant. Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Hydrolytic Stability Testing (adapted from OECD 111 & EPA 835.2120)

This tiered approach assesses hydrolysis as a function of pH.

  • Tier 1: Preliminary Test:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add this compound to each buffer solution (concentration should not exceed 0.01 M or half of its saturation concentration).

    • Incubate the solutions in the dark at 50°C for 5 days.

    • Analyze the solutions for the concentration of this compound at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Tier 2: Degradation Kinetics (for unstable substances):

    • Conduct the experiment at three different temperatures (e.g., 25°C, 40°C, 50°C) for the pH at which instability was observed.

    • Take samples at multiple time points until significant degradation has occurred.

    • Determine the concentration of this compound at each time point.

    • Calculate the first-order rate constant and the half-life of hydrolysis.

Photostability Testing (adapted from OECD Guideline for Phototransformation of Chemicals in Water)
  • Sample Preparation: Prepare a solution of this compound in a sterile, buffered aqueous solution (e.g., pH 7). The concentration should be low enough to ensure complete dissolution and avoid light-screening effects.

  • Irradiation: Expose the sample solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.

  • Dark Control: Simultaneously, incubate an identical sample in the dark under the same temperature conditions.

  • Sampling: Collect aliquots from both the irradiated and dark control samples at various time intervals.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Plot the concentration of this compound versus time for both the irradiated and dark control samples. The rate of photodegradation is determined from the difference in the degradation rates between the light-exposed and dark control samples. Calculate the photodegradation half-life.

Visualizing Key Relationships

To better illustrate the factors influencing this compound's stability and the workflow for its analysis, the following diagrams are provided.

G cluster_factors Factors Influencing this compound Stability Light Light This compound Stability This compound Stability Light->this compound Stability  Photodegradation pH pH pH->this compound Stability  Hydrolysis (acidic) Temperature Temperature Temperature->this compound Stability  Affects reaction rates Nitrate Ions Nitrate Ions Nitrate Ions->this compound Stability  Promotes photodegradation

Caption: Factors affecting the stability of this compound.

G Start Start Excess this compound + Solvent Excess this compound + Solvent Start->Excess this compound + Solvent Equilibrate (Constant T) Equilibrate (Constant T) Excess this compound + Solvent->Equilibrate (Constant T) Centrifuge Centrifuge Equilibrate (Constant T)->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Analyze (HPLC) Analyze (HPLC) Collect Supernatant->Analyze (HPLC) Calculate Solubility Calculate Solubility Analyze (HPLC)->Calculate Solubility End End Calculate Solubility->End

Caption: Workflow for solubility determination (Flask Method).

G This compound This compound This compound-desthio This compound-desthio This compound->this compound-desthio  Photodegradation / Hydrolysis Further Degradation Products Further Degradation Products This compound-desthio->Further Degradation Products

Caption: Primary degradation pathway of this compound.

References

Prothioconazole Degradation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its efficacy against a wide range of fungal pathogens in various crops has led to its widespread use in agriculture. Understanding the degradation pathway and the resulting metabolites of this compound is crucial for assessing its environmental fate, toxicological profile, and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound in soil, water, plants, and animals, detailing the primary metabolites formed and the kinetics of these processes. It also outlines the experimental methodologies employed in these studies to provide a comprehensive resource for researchers and professionals in the field.

This compound Degradation Pathways

This compound undergoes degradation through various mechanisms depending on the environmental matrix. The primary transformation product across most systems is this compound-desthio, formed by the loss of the sulfur atom from the triazolinthione ring. Other significant degradation pathways include hydroxylation, methylation, and conjugation.

Soil Degradation

In soil, this compound is rapidly degraded under both aerobic and anaerobic conditions. The primary metabolites identified are this compound-desthio and this compound-S-methyl.[1][2] Further degradation can lead to the formation of this compound-sulfonic acid and ultimately mineralization to CO2.[1]

Soil_Degradation This compound This compound Prothioconazole_desthio This compound-desthio This compound->Prothioconazole_desthio Desulfuration Prothioconazole_S_methyl This compound-S-methyl This compound->Prothioconazole_S_methyl Methylation Prothioconazole_sulfonic_acid This compound-sulfonic acid Prothioconazole_desthio->Prothioconazole_sulfonic_acid Oxidation Prothioconazole_S_methyl->Prothioconazole_sulfonic_acid Demethylation & Oxidation CO2 CO2 Prothioconazole_sulfonic_acid->CO2 Mineralization

Figure 1: Aerobic degradation pathway of this compound in soil.

Photodegradation in Water

In aqueous environments, this compound is susceptible to photolysis. The primary photodegradation product is this compound-desthio.[3][4] Further degradation can lead to the formation of this compound-thiazocine and 1,2,4-triazole.[4] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers.[5][6]

Photodegradation This compound This compound Prothioconazole_desthio This compound-desthio This compound->Prothioconazole_desthio Photolysis Prothioconazole_thiazocine This compound-thiazocine Prothioconazole_desthio->Prothioconazole_thiazocine Triazole 1,2,4-triazole Prothioconazole_desthio->Triazole

Figure 2: Photodegradation pathway of this compound in water.

Plant Metabolism

In plants such as wheat and peanuts, this compound is extensively metabolized. The major metabolite found is this compound-desthio.[7][8] Other significant metabolites resulting from the cleavage of the this compound molecule include triazolylalanine, triazolylhydroxypropionic acid, and triazolylacetic acid.[8][9] These metabolites can be present as free compounds or as conjugates.

Plant_Metabolism This compound This compound Prothioconazole_desthio This compound-desthio This compound->Prothioconazole_desthio Desulfuration Triazolyl_metabolites Triazolylalanine Triazolylhydroxypropionic acid Triazolylacetic acid This compound->Triazolyl_metabolites Cleavage & Metabolism Hydroxylated_desthio Hydroxylated this compound-desthio (isomers) Prothioconazole_desthio->Hydroxylated_desthio Hydroxylation Conjugates Glucoside & Malonyl-glucoside Conjugates Hydroxylated_desthio->Conjugates Conjugation

Figure 3: Metabolic pathway of this compound in plants.

Animal Metabolism

In animals, such as rats and goats, orally administered this compound is rapidly absorbed and extensively metabolized.[8] The primary metabolic reactions are desulfuration to form this compound-desthio, oxidative hydroxylation of the phenyl group, and conjugation with glucuronic acid.[3][8] A major metabolite found in excreta is this compound-S-glucuronide.[3] Many of the identified metabolites are derived from this compound-desthio.[8]

Animal_Metabolism This compound This compound Prothioconazole_S_glucuronide This compound-S-glucuronide This compound->Prothioconazole_S_glucuronide Glucuronidation Prothioconazole_desthio This compound-desthio This compound->Prothioconazole_desthio Desulfuration Hydroxylated_desthio Hydroxylated this compound-desthio (e.g., 3-hydroxy, 4-hydroxy) Prothioconazole_desthio->Hydroxylated_desthio Oxidative Hydroxylation Conjugated_metabolites Glucuronide & Sulfate Conjugates Hydroxylated_desthio->Conjugated_metabolites Conjugation

Figure 4: Metabolic pathway of this compound in animals.

Quantitative Degradation Data

The degradation rate of this compound and its major metabolites is often expressed as a half-life (t½) or dissipation time (DT50). These values are influenced by various environmental factors.

Table 1: Degradation Half-lives (t½) of this compound in Soil

Soil TypeConditionThis compound t½ (days)This compound-desthio t½ (days)This compound-S-methyl t½ (days)
VariousAerobic0.07 - 1.3[8]7.0 - 34[8]5.9 - 46[8]
Silt LoamAerobic0.214[10]--
Wheat StrawField (Jiangsu)4.4[11]6.2[11]-
Wheat StrawField (Henan)1.8[11]2.9[11]-
Wheat StrawField (Beijing)3.3[11]6.0[11]-

Table 2: Photodegradation Half-lives (t½) of this compound in Water

Light SourcepHNitrate Conc. (mg/L)This compound t½ (minutes)
Xenon Lamp7.0-173.29[5][6]
Ultraviolet Lamp7.0-21.66[5][6]
High-pressure Mercury Lamp7.0-11.18[5][6]
Xenon Lamp4.0-693.15[5][6]
Xenon Lamp9.0-99.02[5][6]
Xenon Lamp7.01.0115.53[5]
Xenon Lamp7.02.077.02[5]
Xenon Lamp7.05.069.32[5]

Note: A study reported a photodegradation half-life of 47.7 hours under sterile aqueous buffer at pH 7 and 25°C.[3]

Experimental Protocols

The study of this compound degradation and metabolism relies on a combination of analytical techniques, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being the most common for quantification and identification of the parent compound and its metabolites.

General Experimental Workflow

Experimental_Workflow Sample_Collection Sample Collection (Soil, Water, Plant, Animal Tissue) Extraction Extraction (e.g., QuEChERS, Acetonitrile/Water) Sample_Collection->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup Analysis LC-MS/MS Analysis (Quantification & Identification) Cleanup->Analysis Data_Analysis Data Analysis (Degradation Kinetics, Metabolite ID) Analysis->Data_Analysis

Figure 5: General workflow for this compound degradation studies.

Soil Degradation Study (Following OECD 307 Guideline)
  • Soil Selection and Preparation: Select and characterize soil types as per guidelines. Sieve the soil (e.g., 2 mm) and adjust the moisture content.[11]

  • Application of Test Substance: Apply radiolabeled ([¹⁴C]) or non-labeled this compound to the soil samples at a concentration relevant to field application rates.

  • Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C) for a specified period (e.g., up to 120 days).[11] Use flow-through systems or biometer flasks to trap volatile compounds and ¹⁴CO₂.[11]

  • Sampling and Extraction: At various time intervals, collect soil samples and extract the residues using appropriate solvents, such as acetonitrile/water mixtures.

  • Analysis: Analyze the extracts by HPLC with radiodetection and/or LC-MS/MS to quantify this compound and its transformation products.

  • Data Analysis: Determine the dissipation time (DT50 and DT90) for this compound and major metabolites by fitting the data to appropriate kinetic models.

Photodegradation Study in Water
  • Solution Preparation: Prepare a solution of this compound in a sterile aqueous buffer at the desired pH.

  • Irradiation: Irradiate the solution using a light source that simulates natural sunlight (e.g., a xenon lamp).[6] Control the temperature during the experiment.

  • Sampling: Collect aliquots of the solution at different time points.

  • Analysis: Analyze the samples directly or after appropriate dilution using HPLC-UV or LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: Calculate the photodegradation half-life by plotting the natural logarithm of the this compound concentration versus time.

Plant Metabolism Study
  • Plant Treatment: Treat plants with radiolabeled ([¹⁴C]) this compound, either by foliar spray or through the soil, at a rate that reflects agricultural practice.[12]

  • Sample Collection: Harvest different plant parts (e.g., leaves, stems, roots, and fruits/grains) at various intervals after treatment.

  • Extraction: Homogenize the plant samples and extract the residues with solvents like acetonitrile/water. Surface residues can be removed by washing with a mild solvent.

  • Fractionation and Identification: Partition the extracts and use chromatographic techniques (TLC, HPLC) to separate the parent compound and its metabolites. Identify the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Quantification: Quantify the amount of this compound and each metabolite in the different plant parts.

Animal Metabolism Study
  • Dosing: Administer radiolabeled ([¹⁴C]) this compound to test animals (e.g., rats) orally at different dose levels.

  • Sample Collection: House the animals in metabolism cages to facilitate the separate collection of urine and feces over a period of several days.[13] Collect blood samples at various time points. At the end of the study, collect various tissues and organs.

  • Analysis of Excreta and Tissues: Homogenize tissues and analyze them, along with urine and feces, for total radioactive residue. Extract the residues and use chromatographic and spectroscopic techniques to separate, identify, and quantify the parent compound and its metabolites.

  • Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from the data collected.

Conclusion

The degradation of this compound is a complex process that results in a variety of metabolites, with this compound-desthio being the most prominent across different environmental compartments. The rate of degradation is highly dependent on environmental conditions. A thorough understanding of these degradation pathways and the methodologies used to study them is essential for a comprehensive risk assessment of this widely used fungicide. The information presented in this guide serves as a valuable resource for scientists and researchers involved in the study of this compound and other agrochemicals.

References

Prothioconazole CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Prothioconazole for Researchers and Scientists

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1] Developed by Bayer CropScience and introduced in 2004, it is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, oilseed rape, and peanuts.[2][3][4] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][5] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, metabolic pathways, and relevant experimental protocols for a technical audience.

Chemical Identity

This compound is identified by the following CAS number and IUPAC name:

  • CAS Number: 178928-70-6[1][2][6][7]

  • IUPAC Name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione[2][6]

The technical grade material is a racemic mixture of (R)- and (S)-enantiomers.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₅Cl₂N₃OS[2][7]
Molar Mass 344.26 g/mol [2][7]
Appearance White to beige crystalline powder[2][8]
Melting Point 139.1–144.5 °C[2]
Boiling Point Decomposes at 222 °C[2]
Density 1.36 g/cm³[2]
Water Solubility 300 mg/L at 20 °C[2]
Vapor Pressure 3 x 10⁻⁷ mm Hg[2]
Acidity (pKa) 6.9[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary fungicidal activity is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][5] This enzyme, a cytochrome P450, catalyzes the C14-demethylation of lanosterol or 24-methylene dihydrolanosterol.[1] By binding to CYP51, this compound disrupts this process, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[5][9] The absence of ergosterol compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1] Studies have shown that in mammals and plants, this compound is primarily metabolized to this compound-desthio, which is also a potent inhibitor of CYP51.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Substrate membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound / This compound-desthio This compound->cyp51 Inhibits

Mechanism of action of this compound.

Metabolism

This compound is extensively metabolized in plants, animals, and soil.[1][10] The primary metabolic transformation is desulfuration, which converts this compound into its major and most significant metabolite, this compound-desthio.[1][2] This metabolite is also toxicologically relevant and shares the same mechanism of action.[1][5]

  • In Animals: Biotransformation occurs through desulfuration to form this compound-desthio or through oxidative hydroxylation of the phenyl group. These intermediates are then often conjugated with glucuronic acid for excretion, with this compound-S-glucuronide being a major metabolite.[1][2]

  • In Plants: this compound-desthio is the main metabolite identified.[2] Studies on wheat have shown that this compound can be absorbed by the roots and leaves and then transported and metabolized within the plant.[11]

  • In Soil: this compound degrades rapidly in aerobic soil, with a half-life of less than a day.[10] It is transformed into metabolites like this compound-desthio and bound residues.[10]

G cluster_animal Animal Metabolism cluster_plant Plant Metabolism cluster_soil Soil Degradation PTZ This compound dPTZ_animal This compound-desthio PTZ->dPTZ_animal Desulfuration PTZ_OH Hydroxylated This compound PTZ->PTZ_OH Hydroxylation PTZ_Gluc This compound-S-glucuronide PTZ->PTZ_Gluc Conjugation dPTZ_plant This compound-desthio (Major Metabolite) PTZ->dPTZ_plant Desulfuration dPTZ_soil This compound-desthio PTZ->dPTZ_soil Transformation Bound Bound Residues PTZ->Bound OH_Gluc Hydroxylated Conjugates (Glucuronides/Sulfates) PTZ_OH->OH_Gluc Conjugation Mineral Mineralization (CO₂) dPTZ_soil->Mineral

Metabolic pathways of this compound.

Toxicology Summary

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary targets for toxicity at higher or repeated doses are the liver, kidneys, and bladder.[2] Studies in mice have shown that both this compound and its desthio metabolite can induce hepatotoxicity by interfering with glycolipid metabolism.[12][13]

MetricValueSpeciesReference(s)
Oral LD₅₀ 6200 mg/kg bwRat[2]
Dermal LD₅₀ > 2000 mg/kg bwRat[2]
Inhalation LC₅₀ (4h) > 4.9 mg/LRat[2]
Skin Irritation Not an irritantRabbit[2]
Eye Irritation IrritantRabbit[2]

Experimental Protocols

Determination of this compound by Reversed-Phase HPLC

This protocol outlines a common method for quantifying this compound in technical materials and formulations using reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[14][15]

1. Principle: The content of this compound is determined by reversed-phase HPLC using a UV detector at 254 nm with external standard calibration.[14]

2. Reagents and Materials:

  • This compound reference standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • L-cysteine hydrochloride monohydrate

  • Volumetric flasks (100 mL)

  • Ultrasonic bath

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

3. Preparation of Standard Solution:

  • Accurately weigh (to the nearest 0.01 mg) approximately 50 mg of the this compound reference standard into a 100 mL volumetric flask.[14]

  • Add approximately 5 mg of L-cysteine hydrochloride monohydrate.[14]

  • Add 50 mL of acetonitrile and place the flask in an ultrasonic bath for 15 minutes to dissolve.[14]

  • Allow the solution to cool to ambient temperature.

  • Fill to the mark with purified water and mix thoroughly.[14] Prepare in duplicate.

4. Preparation of Sample Solution:

  • Accurately weigh (to the nearest 0.1 mg) a sufficient amount of the homogenized sample (containing approximately 50 mg of this compound) into a 100 mL volumetric flask.[14]

  • Add approximately 5 mg of L-cysteine hydrochloride monohydrate and dissolve in 5 mL of purified water.[14]

  • Add 50 mL of acetonitrile and place the flask in an ultrasonic bath for 15 minutes.[14]

  • Allow the solution to cool to ambient temperature.

  • Fill to the mark with purified water and mix thoroughly.[14]

5. Chromatographic Conditions:

  • Mobile Phase: Gradient of acetonitrile and water

  • Column: C18 reversed-phase

  • Detection: UV at 254 nm[14]

  • Injection Volume: 3-5 µL[15]

  • Flow Rate: As appropriate for the column

  • Column Temperature: Ambient or controlled

6. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak by its retention time.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the external standard.

G start Start prep_std Prepare Standard (this compound Ref.) start->prep_std prep_sample Prepare Sample (Homogenized Material) start->prep_sample weigh_std Weigh ~50mg Standard + L-cysteine prep_std->weigh_std weigh_sample Weigh Sample (~50mg a.i.) + L-cysteine prep_sample->weigh_sample dissolve_std Dissolve in Acetonitrile + Water (100mL flask) weigh_std->dissolve_std dissolve_sample Dissolve in Acetonitrile + Water (100mL flask) weigh_sample->dissolve_sample ultrasonicate_std Ultrasonicate 15 min dissolve_std->ultrasonicate_std ultrasonicate_sample Ultrasonicate 15 min dissolve_sample->ultrasonicate_sample hplc HPLC Analysis (C18 column, UV 254nm) ultrasonicate_std->hplc ultrasonicate_sample->hplc calculate Calculate Concentration (External Standard Method) hplc->calculate end End calculate->end

Workflow for HPLC analysis of this compound.

Conclusion

This compound is a highly effective triazolinthione fungicide with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. Its metabolic fate is characterized by the formation of the active metabolite this compound-desthio. With low acute toxicity, it has become a staple in modern crop protection. The analytical methods for its quantification are robust and well-established, facilitating research and regulatory monitoring. This technical guide provides core information for researchers and scientists working with this important agricultural compound.

References

Prothioconazole: An In-depth Technical Guide to a Potent Sterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its fungicidal activity stems from its role as a demethylation inhibitor (DMI), targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its conversion to the active metabolite, its interaction with the target enzyme, and the resulting impact on fungal sterol profiles. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in the field of antifungal agents.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of sterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Unlike typical triazole fungicides, this compound itself is a pro-fungicide, meaning it is converted into its active form, this compound-desthio, within the fungal cell.[1][4] This active metabolite is responsible for the potent antifungal effect.

The inhibition of CYP51 disrupts the conversion of lanosterol (or eburicol in some fungi) to ergosterol precursors.[1][5] This leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of 14α-methylated sterols.[1][5] The altered sterol composition disrupts the structure and function of the cell membrane, affecting its fluidity, integrity, and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[1][2][6]

This compound-desthio binds noncompetitively to the heme iron of the CYP51 enzyme, a characteristic of azole antifungals, which can be observed as a type II binding spectrum in spectrophotometric assays.[1][4] In contrast, the parent compound, this compound, exhibits competitive inhibition and does not produce a classic type II spectrum.[1][4]

Signaling Pathway and Metabolic Conversion

The following diagram illustrates the conversion of this compound and its subsequent impact on the ergosterol biosynthesis pathway.

prothioconazole_pathway cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis Pathway Prothioconazole_ext This compound (External) Prothioconazole_int This compound (Internal) Prothioconazole_ext->Prothioconazole_int Uptake Prothioconazole_desthio This compound-desthio (Active Metabolite) Prothioconazole_int->Prothioconazole_desthio Intracellular Metabolism CYP51 CYP51 (14α-demethylase) Prothioconazole_desthio->CYP51 Inhibition Lanosterol Lanosterol / Eburicol Lanosterol->CYP51 Demethylation Intermediates Ergosterol Precursors Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Intermediates Accumulation Accumulation of 14α-methylated sterols CYP51->Accumulation Disruption Membrane Disruption & Growth Inhibition Membrane->Disruption Accumulation->Disruption

This compound's mechanism of action within a fungal cell.

Quantitative Data on this compound Activity

The efficacy of this compound and its active metabolite, this compound-desthio, has been quantified in various studies. The following tables summarize key data, including 50% inhibitory concentrations (IC50) against the target enzyme and the impact on fungal sterol composition.

Table 1: In Vitro Inhibition of Fungal CYP51
CompoundFungal SpeciesIC50 (µM)Reference
This compoundCandida albicans~120[1]
This compound-desthioCandida albicans1.9[1]
Voriconazole (control)Candida albicans1.6[1]
This compoundMycosphaerella graminicolaHigh Kd (weak binding)[5]
This compound-desthioCandida albicans~0.04 (Kd)[7]
Epoxiconazole (control)Mycosphaerella graminicolaLow Kd (tight binding)[5]
Table 2: Effect of this compound Treatment on Fungal Sterol Composition
TreatmentFungal Species% Ergosterol (of total sterols)% 14α-methylated sterols (of total sterols)Reference
ControlCandida albicans85.0 ± 2.02.0 ± 0.1[1]
This compoundCandida albicans1.0 ± 0.168.0 ± 3.0[1]
This compound-desthioCandida albicans1.0 ± 0.170.0 ± 2.5[1]
ControlMycosphaerella graminicola45.13.4 (Eburicol)[5]
This compoundMycosphaerella graminicola3.260.2 (Eburicol)[5]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of this compound.

Fungal Growth Inhibition Assay

This protocol determines the concentration of a compound required to inhibit fungal growth by 50% (EC50).

growth_inhibition_workflow start Start prep_culture Prepare liquid fungal culture (e.g., in potato dextrose broth) start->prep_culture prep_plates Prepare 96-well plates with serial dilutions of this compound prep_culture->prep_plates inoculate Inoculate plates with fungal spore or mycelial suspension prep_plates->inoculate incubate Incubate plates at optimal temperature (e.g., 25-28°C) for 48-72 hours inoculate->incubate measure Measure optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader incubate->measure calculate Calculate percentage of growth inhibition relative to a no-fungicide control measure->calculate determine_ec50 Determine EC50 value using probit or logistic regression analysis calculate->determine_ec50 end End determine_ec50->end

Workflow for determining the EC50 of this compound.

Methodology:

  • Culture Preparation: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a sufficient quantity of mycelia or spores.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the fungal culture to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus for a defined period (e.g., 48-72 hours).

  • Growth Measurement: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.

Fungal Sterol Profile Analysis via GC-MS

This protocol is used to identify and quantify the changes in sterol composition following treatment with this compound.

Methodology:

  • Culture and Treatment: Grow the fungus in a liquid culture to mid-log phase and then treat with this compound at a specific concentration (e.g., the EC50 value) for a defined period (e.g., 24 hours).

  • Lipid Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and perform a total lipid extraction using a solvent system such as chloroform:methanol.

  • Saponification: Saponify the lipid extract using alcoholic potassium hydroxide to release the free sterols.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-hexane.

  • Derivatization: Silylate the sterols using a derivatizing agent (e.g., BSTFA with 1% TMCS) to increase their volatility for gas chromatography.

  • GC-MS Analysis: Analyze the derivatized sterol extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Data Analysis: Identify individual sterols based on their retention times and mass fragmentation patterns compared to known standards. Quantify the relative abundance of each sterol by integrating the peak areas.[1]

Cell-Free CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the isolated CYP51 enzyme.

cyp51_inhibition_workflow start Start reconstitute Prepare a reconstituted enzyme system containing purified CYP51 and NADPH-cytochrome P450 reductase start->reconstitute add_substrate Add the substrate (e.g., lanosterol) and the test compound (this compound or its metabolite) at varying concentrations reconstitute->add_substrate initiate_reaction Initiate the reaction by adding NADPH add_substrate->initiate_reaction incubate Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time initiate_reaction->incubate stop_reaction Stop the reaction (e.g., by adding a strong base) incubate->stop_reaction extract_product Extract the reaction products using an organic solvent stop_reaction->extract_product analyze Analyze the products using HPLC or GC-MS to quantify the amount of demethylated product formed extract_product->analyze calculate_ic50 Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration analyze->calculate_ic50 end End calculate_ic50->end

Workflow for the cell-free CYP51 enzyme inhibition assay.

Methodology:

  • Enzyme Preparation: Use a reconstituted in vitro system containing purified fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase.

  • Assay Setup: In a reaction vessel, combine the enzyme system, the substrate (e.g., lanosterol), and varying concentrations of the inhibitor (this compound or this compound-desthio).

  • Reaction Initiation: Start the enzymatic reaction by adding NADPH.

  • Incubation: Allow the reaction to proceed for a defined time at an optimal temperature.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols.

  • Product Quantification: Quantify the amount of the 14α-demethylated product formed using a suitable analytical method like HPLC or GC-MS.

  • IC50 Determination: Calculate the percentage of enzyme activity inhibition at each inhibitor concentration and determine the IC50 value.[1]

Conclusion

This compound is a potent inhibitor of fungal sterol biosynthesis, acting as a pro-fungicide that is metabolically activated to this compound-desthio. This active metabolite effectively inhibits the CYP51 enzyme, leading to the disruption of the fungal cell membrane and cessation of growth. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the development of novel antifungal agents and for further investigation into the mechanisms of action and resistance to this important class of fungicides.

References

Enantioselective Bioactivity of Prothioconazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole, a broad-spectrum triazole fungicide, is a chiral molecule commercialized as a racemic mixture of two enantiomers, (R)-(-)-prothioconazole and (S)-(+)-prothioconazole. While possessing identical physicochemical properties, these enantiomers exhibit significant differences in their biological activities, including fungicidal efficacy and toxicity to non-target organisms. This technical guide provides a comprehensive overview of the enantioselective bioactivity of this compound isomers and its primary metabolite, this compound-desthio. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and experimental workflows.

Enantioselective Fungicidal Activity

The fungicidal activity of this compound is predominantly attributed to the R-(-)-enantiomer. This stereoselectivity is also observed in its major metabolite, this compound-desthio. The R-enantiomers of both parent compound and metabolite are significantly more potent against a wide range of plant pathogenic fungi.

Table 1: Enantioselective Fungicidal Activity of this compound and this compound-desthio Isomers

Fungal SpeciesCompoundEnantiomer with Higher ActivityFold Difference in Activity (R vs. S)Reference
Fusarium graminearumThis compoundR-(-)-prothioconazole9.12 - 17.73[1]
Various Plant PathogensThis compound(-)-prothioconazole85 - 2768[2][3]
Various Plant PathogensThis compoundR-prothioconazole6 - 262[4]
Various Plant PathogensThis compound-desthioR-prothioconazole-desthio19 - 954[4]

Enantioselective Toxicity to Non-Target Organisms

The ecotoxicological profile of this compound is also enantiomer-dependent, with different isomers exhibiting varying levels of toxicity towards different non-target organisms. This highlights the importance of evaluating the stereoisomers individually to accurately assess environmental risk.

Table 2: Enantioselective Acute Toxicity of this compound and this compound-desthio Isomers to Aquatic Organisms

OrganismCompoundEnantiomer with Higher ToxicityToxicity Metric (e.g., EC50, LC50)Fold Difference in ToxicityReference
Daphnia magnaThis compound(-)-prothioconazoleEC502.2[2][3]
Chlorella pyrenoidosaThis compound(+)-prothioconazoleEC50Lower for (-)-enantiomer[2][3]
Lemna minor L.This compoundS-PTZLC50 (7 days)2.7 (S vs. R)[5]
Lemna minor L.This compound-desthioS-PTDLC50 (7 days)2.9 (S vs. R)[5]
Scenedesmus obliquusThis compoundS-(+)-PTC72h-EC50 = 7.85 mg·L⁻¹R-(-)-PTC 72h-EC50 = 16.53 mg·L⁻¹[6][7]

Table 3: Enantioselective Toxicity of this compound Isomers to Soil Organisms and Cell Lines

Organism/Cell LineCompoundEnantiomer with Higher ImpactObserved EffectReference
Earthworms (Eisenia foetida)This compoundS-(+)-PTZHigher ecological risk, affects energy metabolism, immune response[8]
HepG2 cellsThis compound-desthioS-PTCDInduces more substantial oxidative stress[9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[10][11][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The R-enantiomers of both this compound and its desthio metabolite exhibit a higher binding affinity to CYP51B, explaining their enhanced fungicidal activity.[4]

cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition by this compound Enantiomers Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes demethylation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential component Fungus Viability Fungus Viability R-(-)-Prothioconazole R-(-)-Prothioconazole R-(-)-Prothioconazole->CYP51 Strong Inhibition S-(+)-Prothioconazole S-(+)-Prothioconazole S-(+)-Prothioconazole->CYP51 Weak Inhibition

Figure 1: Mechanism of enantioselective inhibition of ergosterol biosynthesis by this compound.

Metabolic Transformation of this compound

This compound is metabolized in the environment and in organisms to its major metabolite, this compound-desthio.[11][14] This transformation involves the removal of the sulfur atom from the triazolinthione ring.[11] The degradation of this compound in soil is enantioselective, with the more fungicidally active R-enantiomer degrading at a faster rate.[14][15]

cluster_degradation Enantioselective Degradation in Soil Racemic this compound Racemic this compound R-(-)-Prothioconazole R-(-)-Prothioconazole Racemic this compound->R-(-)-Prothioconazole Enantiomer 1 S-(+)-Prothioconazole S-(+)-Prothioconazole Racemic this compound->S-(+)-Prothioconazole Enantiomer 2 R-(+)-Prothioconazole-desthio R-(+)-Prothioconazole-desthio R-(-)-Prothioconazole->R-(+)-Prothioconazole-desthio Metabolic Desulfuration Faster Degradation Faster Degradation R-(-)-Prothioconazole->Faster Degradation S-(-)-Prothioconazole-desthio S-(-)-Prothioconazole-desthio S-(+)-Prothioconazole->S-(-)-Prothioconazole-desthio Metabolic Desulfuration Slower Degradation Slower Degradation S-(+)-Prothioconazole->Slower Degradation

Figure 2: Metabolic pathway and enantioselective degradation of this compound.

Experimental Protocols

Enantiomer Separation

The separation of this compound and this compound-desthio enantiomers is crucial for studying their individual bioactivities. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and capillary electrophoresis (CE) are commonly employed methods.[16][17][18]

5.1.1. HPLC Method

  • Columns: Polysaccharide-based CSPs such as Chiralcel OD, Chiralcel OJ-H, and Lux Cellulose-1 are effective for separating this compound enantiomers. For this compound-desthio, Chiralpak IA, IB, IC, and Lux Cellulose-1 have shown good separation.[17]

  • Mobile Phase: A mixture of acetonitrile and water is often used for simultaneous separation on a Lux Cellulose-1 column.[17] The ratio of the solvents can be optimized to achieve baseline separation.

  • Detection: UV detection or tandem mass spectrometry (UPLC-MS/MS) can be used for quantification.[15]

5.1.2. Capillary Electrophoresis Method

  • Selector: For this compound, a neutral cyclodextrin like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin can be used.[16][18] For the simultaneous separation of this compound and this compound-desthio, a negatively charged cyclodextrin such as sulfated-γ-cyclodextrin is effective.[16][18]

  • Buffer: The composition and pH of the background electrolyte are critical parameters to optimize for achieving good resolution.

cluster_methods Separation Techniques Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation R-enantiomer R-enantiomer Chiral Separation->R-enantiomer S-enantiomer S-enantiomer Chiral Separation->S-enantiomer HPLC (Chiral Stationary Phase) HPLC (Chiral Stationary Phase) Capillary Electrophoresis (Chiral Selector) Capillary Electrophoresis (Chiral Selector) Quantification Quantification R-enantiomer->Quantification S-enantiomer->Quantification

Figure 3: General workflow for the chiral separation and analysis of this compound enantiomers.
Fungicidal Activity Assays

  • Mycelial Growth Inhibition Assay: This method is used to determine the half-maximal effective concentration (EC50) of the enantiomers.

    • Prepare potato dextrose agar (PDA) amended with a series of concentrations of the individual enantiomers.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates at an appropriate temperature.

    • Measure the colony diameter at regular intervals.

    • Calculate the percentage of inhibition relative to a control (without fungicide) and determine the EC50 value.[10]

  • Conidial Germination Inhibition Assay: This assay assesses the effect of the enantiomers on spore germination.

    • Prepare a conidial suspension of the target fungus.

    • Mix the suspension with various concentrations of the enantiomers.

    • Incubate the mixture under conditions that promote germination.

    • Observe the germination of conidia under a microscope.

    • Calculate the percentage of inhibition of germination and determine the EC50 value.[10]

Toxicity Assays for Non-Target Organisms

Standardized ecotoxicological test protocols (e.g., OECD guidelines) are typically followed to assess the toxicity to aquatic and soil organisms.

  • Aquatic Organisms (e.g., Daphnia magna, Algae):

    • Expose the organisms to a range of concentrations of the individual enantiomers in a suitable culture medium.

    • Observe endpoints such as immobilization (Daphnia) or growth inhibition (algae) over a defined period (e.g., 48 or 72 hours).

    • Determine the EC50 or LC50 values.[2][6]

  • Soil Organisms (e.g., Earthworms):

    • Prepare artificial soil spiked with different concentrations of the enantiomers.

    • Introduce the earthworms to the soil.

    • Assess endpoints such as mortality, growth, and reproduction over a specified duration.

    • Biochemical markers of stress (e.g., oxidative stress) can also be measured.[8]

Signaling Pathways Affected by this compound Enantiomers

In Fusarium graminearum, treatment with the more active R-(-)-prothioconazole enantiomer leads to higher expression levels of genes involved in several metabolic and signaling pathways compared to the S-(+)-enantiomer.

cluster_pathways Affected Signaling and Metabolic Pathways in F. graminearum R-(-)-Prothioconazole R-(-)-Prothioconazole Glycolysis Glycolysis R-(-)-Prothioconazole->Glycolysis Upregulates Pyruvate Metabolism Pyruvate Metabolism R-(-)-Prothioconazole->Pyruvate Metabolism Upregulates TOR Signaling TOR Signaling R-(-)-Prothioconazole->TOR Signaling Upregulates cAMP-PKA Signaling cAMP-PKA Signaling R-(-)-Prothioconazole->cAMP-PKA Signaling Upregulates S-(+)-Prothioconazole S-(+)-Prothioconazole S-(+)-Prothioconazole->Glycolysis Less effect S-(+)-Prothioconazole->Pyruvate Metabolism Less effect S-(+)-Prothioconazole->TOR Signaling Less effect S-(+)-Prothioconazole->cAMP-PKA Signaling Less effect

Figure 4: Differential impact of this compound enantiomers on signaling pathways in F. graminearum.

Conclusion

The enantiomers of this compound and its metabolite, this compound-desthio, exhibit pronounced stereoselectivity in their biological activities. The R-(-)-enantiomer is the primary contributor to the fungicidal efficacy, while the S-(+)-enantiomer can be more toxic to certain non-target organisms. A thorough understanding of this enantioselective bioactivity is essential for the development of more effective and environmentally benign agrochemicals. Future research should focus on further elucidating the molecular mechanisms underlying these differences and on the development of enantiomerically pure formulations to maximize efficacy and minimize non-target effects.

References

Prothioconazole's impact on non-target soil microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of Prothioconazole on Non-Target Soil Microorganisms

Introduction

This compound (PTC) is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a range of fungal diseases in cereal crops, soybeans, and oilseed rape.[1][2][3] Its mechanism of action involves the inhibition of the cytochrome P450 enzyme C14-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][3][4][5] This disruption leads to the cessation of fungal growth and eventual cell death.[3][5]

While effective against target pathogens, the application of this compound introduces a xenobiotic into the soil environment, raising concerns about its potential effects on non-target soil microorganisms. These microbial communities are fundamental to soil health, driving critical processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance.[1][6] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on these vital non-target microbial communities, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying processes.

Quantitative Data Summary

The environmental fate and non-target effects of this compound have been quantified across various studies. The following tables summarize key data points regarding its persistence, impact on soil enzyme activity, and influence on microbial community structure.

Persistence of this compound and its Metabolite in Soil

This compound is considered non-persistent in soil, with its degradation often following first-order kinetics.[7][8] However, its primary metabolite, this compound-desthio, is more persistent.[4][7] Microbial metabolism is a major pathway for its degradation.[7]

Table 1: Dissipation and Half-life (DT₅₀) of this compound in Soil

ParameterValueSoil Conditions/TypeCitation
DT₅₀3.45 - 9.90 daysFive different soil types[7][8]
DT₅₀< 6 daysThree different soil types[9]
DT₅₀ (Typical)14.1 - 14.7 daysAerobic conditions[4][10]
DegradationR-prothioconazole degrades preferentially over S-prothioconazoleAll soils tested[7][8][9]
MetaboliteThis compound-desthio is the major, more persistent metaboliteVarious[4][7][11]
Impact on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and can be affected by pesticide residues.[1][6] this compound and its metabolites have been shown to inhibit several key soil enzymes.[7][8]

Table 2: Effects of this compound on Soil Enzyme Activity

EnzymeObserved EffectSoil Type(s)Citation
DehydrogenaseInhibitionMultiple studies[6][7][8]
CatalaseInhibitionMultiple studies[6][7][8]
UreaseInhibitionMultiple studies[6][7][8]
PhosphataseCan be decreasedNot specified[7]
SucraseCan be decreasedNot specified[7]
β-glucosidaseCan be inhibitedNot specified[7]
Effects on Soil Microbial Community Structure

This compound can alter the diversity and composition of soil microbial communities, with fungi often being more affected than bacteria.[6][12]

Table 3: Reported Shifts in Microbial Community Abundance Following this compound Application

Phylum/GroupDomainObserved EffectSoil Type(s)Citation
Species RichnessBacteria & FungiDecreasedBlack soil, yellow earth, red earth[1][6]
AcidobacteriotaBacteriaIncreased abundanceBlack soil, yellow earth, red earth[1][6]
ChloroflexiBacteriaIncreased abundanceBlack soil, yellow earth, red earth[1][6]
ProteobacteriaBacteriaAbundance may be related to degradationNot specified[7][8]
ActinobacteriaBacteriaAbundance may be related to degradationNot specified[7][8]
FirmicutesBacteriaAbundance may be related to degradationNot specified[7][8]
AscomycotaFungiDominant phylum after applicationNot specified[1][6]
MortierellomycotaFungiDominant phylum after applicationNot specified[1][6]
BasidiomycotaFungiMost negatively affected by this compoundNot specified[13]

Experimental Protocols

Assessing the ecotoxicological impact of fungicides like this compound requires robust and standardized methodologies. The following sections detail the typical protocols used in the cited research.

Soil Microbial Community Analysis via High-Throughput Sequencing

This method is used to determine changes in the diversity and taxonomic composition of soil microbial communities.[6][14]

  • Soil Sampling: Collect soil cores from treated and control plots at specified time intervals. Homogenize and store samples appropriately (e.g., -80°C) prior to analysis.

  • DNA Extraction: Extract total genomic DNA from soil samples using a commercially available kit (e.g., PowerSoil® DNA Isolation Kit) designed to handle inhibitors like humic acids present in soil.

  • PCR Amplification: Amplify specific marker genes. For bacteria and archaea, the V3-V4 or V4 region of the 16S rRNA gene is commonly used.[14] For fungi, the Internal Transcribed Spacer (ITS) region is the standard barcode.[6] Primers are tagged with unique barcodes for multiplexing.

  • Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them into a sequencing library. Perform sequencing on a high-throughput platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases, adapters, and primers.

    • OTU Clustering: Group sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on a similarity threshold (e.g., 97%).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing its representative sequence against a reference database (e.g., SILVA for 16S, UNITE for ITS).

    • Diversity Analysis: Calculate alpha-diversity indices (e.g., Chao1, Shannon, Simpson) to assess species richness and evenness within samples and beta-diversity (e.g., Bray-Curtis, Jaccard) to compare community composition between samples.

    • Functional Prediction: Use tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) to predict the functional potential of the bacterial community based on 16S rRNA gene data.[6]

Soil Enzyme Activity Assays

These are colorimetric or fluorometric assays that measure the rate at which a specific substrate is converted to a product by soil enzymes.[6]

  • Dehydrogenase Activity (DHA):

    • Principle: Measures the overall oxidative capacity of the microbial community. Dehydrogenases reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is red.

    • Protocol: Incubate a soil sample with a buffered TTC solution in the dark. Stop the reaction and extract the resulting TPF with a solvent (e.g., methanol or ethanol). Measure the absorbance of the extract using a spectrophotometer (e.g., at 485 nm) and quantify TPF concentration against a standard curve.

  • Urease Activity:

    • Principle: Measures the rate of hydrolysis of urea to ammonia and carbon dioxide.

    • Protocol: Incubate a soil sample with a buffered urea solution. Quantify the amount of ammonium (NH₄⁺) produced using a colorimetric method, such as the indophenol blue reaction, measured with a spectrophotometer.

  • Phosphatase Activity (Acid and Alkaline):

    • Principle: Measures the hydrolysis of organic phosphorus compounds.

    • Protocol: Incubate a soil sample with a buffered solution of p-nitrophenyl phosphate (PNP) at a specific pH (acidic or alkaline). The enzyme cleaves the substrate, releasing p-nitrophenol (PNP), which is yellow. Measure the absorbance of the yellow solution with a spectrophotometer (e.g., at 410 nm).

Fungicide Dissipation and Half-Life Determination

This protocol quantifies the persistence of this compound and its metabolites in soil over time.[7][15]

  • Microcosm Setup: Prepare soil microcosms with a known weight of soil. Fortify the soil with a standard solution of this compound to achieve the desired concentration. Include untreated controls.

  • Incubation: Incubate the microcosms under controlled laboratory conditions (e.g., constant temperature and moisture).

  • Time-Series Sampling: Destructively sample replicate microcosms at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days).

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water) and clean up the extract using solid-phase extraction (SPE) if necessary.

  • Quantification: Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This provides sensitive and selective quantification of the parent compound and its metabolites.[15]

  • Data Analysis: Plot the concentration of this compound versus time. Fit the data to a kinetic model, typically a first-order decay model (Cₜ = C₀e⁻ᵏᵗ), to calculate the degradation rate constant (k) and the half-life (DT₅₀ = ln(2)/k).[7][8]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound's environmental activity.

This compound This compound (PTC) CYP51 Inhibits CYP51 (14α-demethylase) This compound->CYP51 Mode of Action Degradation Microbial Degradation in Soil This compound->Degradation Impact Impact on Non-Target Soil Microorganisms This compound->Impact Enzymes Inhibition of Soil Enzyme Activities This compound->Enzymes Ergosterol Ergosterol Biosynthesis Blocked CYP51->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Desthio This compound-desthio (Persistent Metabolite) Degradation->Desthio Desthio->Impact Desthio->Enzymes

Caption: this compound's mode of action, degradation pathway, and non-target impacts.

cluster_field Field/Lab cluster_computational Bioinformatics A 1. Soil Sample Collection B 2. Total Soil DNA Extraction A->B C 3. PCR Amplification (16S rRNA / ITS) B->C D 4. High-Throughput Sequencing C->D E 5. Sequence Quality Control & Processing D->E F 6. OTU Clustering & Taxonomic Assignment E->F G 7. Diversity & Statistical Analysis F->G H 8. Functional Prediction (PICRUSt) F->H

Caption: Experimental workflow for soil microbial community analysis.

A 1. Soil Sample (Control & Treated) B 2. Add Buffer and Specific Substrate A->B C 3. Incubate under Controlled Conditions B->C D 4. Stop Reaction & Extract Product C->D E 5. Quantify Product (e.g., Spectrophotometry) D->E F 6. Calculate Activity (Product / time / soil mass) E->F

Caption: General experimental workflow for a soil enzyme activity assay.

References

Toxicological Profile of Prothioconazole and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole, a broad-spectrum triazolinthione fungicide, is widely used in agriculture. Its toxicological profile, along with that of its principal and more toxic metabolite, this compound-desthio, is of significant interest to researchers, toxicologists, and regulatory bodies. This technical guide provides a comprehensive overview of the current toxicological data on this compound and its metabolites. It includes a summary of quantitative toxicity data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows. The primary mechanism of fungicidal action for this compound is the inhibition of sterol biosynthesis in fungi, specifically the enzyme CYP51.[1] In mammals, toxicological studies have identified the liver, kidney, and endocrine system as primary target organs.[2][3][4] Notably, this compound-desthio generally exhibits greater toxicity than the parent compound.[3][5] This guide aims to serve as a thorough resource for professionals involved in the risk assessment and further investigation of these compounds.

Introduction

This compound (IUPAC name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) is a systemic fungicide used to control a wide range of fungal diseases in various crops.[6] Upon application, this compound can be metabolized in plants, animals, and the environment, with this compound-desthio being a major and toxicologically significant metabolite.[3][5] Understanding the complete toxicological profile of both the parent compound and its metabolites is crucial for a comprehensive human health and environmental risk assessment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is rapidly and extensively absorbed from the gastrointestinal tract following oral administration.[6][7] Peak plasma concentrations are typically reached within 0.16 to 1.00 hours.[8] The compound is widely distributed throughout the body, with no significant tendency to accumulate.[7][9]

The primary routes of metabolism involve desulfuration to form this compound-desthio and hydroxylation of the phenyl group, followed by conjugation with glucuronic acid.[1] The major metabolite found in animals is this compound-S-glucuronide.[1] Excretion occurs predominantly via the biliary route.[2]

Toxicological Profile of this compound

This compound generally exhibits low acute toxicity.[6][10] However, repeated exposure can lead to adverse effects, primarily targeting the liver and kidneys.[2][4]

Acute Toxicity

The acute toxicity of this compound is low across various routes of exposure.

Table 1: Acute Toxicity of this compound

Study TypeSpeciesRouteLD50 / LC50Toxicity CategoryReference
Acute OralRatOral> 6200 mg/kg bwIV[10][11]
Acute DermalRatDermal> 2000 mg/kg bwIV[10][11]
Acute InhalationRatInhalation> 4.99 mg/L (4-hr)IV[10][11]
Primary Eye IrritationRabbitOcularNot an irritant-[11]
Dermal SensitizationGuinea PigDermalNot a sensitizer-[6]
Subchronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies have identified the liver and kidneys as the primary target organs for this compound toxicity.[2][4] Effects observed include increased organ weights, and histopathological changes such as hepatocyte hypertrophy and chronic nephropathy.[2] this compound is not considered to be carcinogenic in rodents.[2][3]

Table 2: Subchronic and Chronic Toxicity of this compound

Study DurationSpeciesNOAELLOAELTarget OrgansReference
90-dayDog5 mg/kg bw/day-Liver, Kidney[2]
1-yearDog3.6 mg/kg bw/day-Liver, Kidney[2]
2-yearRat5 mg/kg bw/day50 mg/kg bw/dayLiver, Kidney[2]
Genotoxicity

This compound has been tested in a range of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic.[2][10] While some in vitro tests showed equivocal or slightly positive results, these were not confirmed in in vivo studies.[10]

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive toxicant.[10] Developmental toxicity studies in rats and rabbits have shown effects such as skeletal variations, but typically at doses that also cause maternal toxicity.[2][11]

Table 3: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
Two-generationRat9.7 mg/kg bw/day95.6 mg/kg bw/dayNot a primary reproductive toxicant.[10]
DevelopmentalRat80 mg/kg bw/day80 mg/kg bw/dayIncreased urination, water consumption, and decreased body weight gain in dams at higher doses. Skeletal variations observed at higher doses.[2][11]
DevelopmentalRabbit80 mg/kg bw/day80 mg/kg bw/dayFetotoxic effects secondary to maternal toxicity at higher doses.[2]
Neurotoxicity

Acute neurotoxicity studies with this compound did not show significant neurotoxic effects.[2] A 13-week neurotoxicity study in rats identified reduced motor/locomotor activity at higher doses.[2]

Toxicological Profile of this compound Metabolites

The most toxicologically relevant metabolite of this compound is this compound-desthio.[6] Other metabolites, such as this compound-S-methyl, have also been considered in risk assessments.[12]

This compound-desthio

This compound-desthio is generally more toxic than the parent compound.[3][5]

Table 4: Acute Toxicity of this compound-desthio

Study TypeSpeciesRouteLD50Key ObservationsReference
Acute OralRatOral~2200 mg/kg bwDelayed mortality (4-13 days). Apathy, piloerection, labored breathing, staggering gait.[6]
Acute OralMouseOral~2200 mg/kg bwDelayed mortality (1-4 days). Similar clinical signs as in rats.[6]

Similar to the parent compound, the liver is a primary target organ for this compound-desthio.[6][13] It is not considered carcinogenic in rodents.[6]

Table 5: Chronic Toxicity of this compound-desthio

Study DurationSpeciesNOAELLOAELTarget OrgansReference
2-yearRat1.1 mg/kg bw/day8.0 mg/kg bw/dayLiver, Ovary[6]
18-monthMouse3.1 mg/kg bw/day12.8 mg/kg bw/dayLiver[6]

This compound-desthio has been tested in a comprehensive set of in vitro and in vivo assays and was found to be non-genotoxic.[6]

This compound-desthio has shown developmental effects, including an increased incidence of cleft palate in rats and rabbits at high doses.[5][6]

Table 6: Developmental Toxicity of this compound-desthio

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
DevelopmentalRat30 mg/kg bw/day10 mg/kg bw/dayIncreased incidence of cleft palate at 100 mg/kg bw/day.[6]
DevelopmentalRabbit-10 mg/kg bw/dayIncreased incidence of cleft palate at 50 mg/kg bw/day.[6]

Mechanism of Action and Signaling Pathways

Fungicidal Mode of Action

The primary mode of action of this compound as a fungicide is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.

Fungicidal_Mechanism This compound This compound CYP51 CYP51 (14α-demethylase) This compound->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 catalyzes FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellDeath Fungal Cell Death FungalCellMembrane->FungalCellDeath Disruption leads to

Caption: Fungicidal mechanism of this compound via CYP51 inhibition.

Mammalian Toxicity Pathways

In mammals, this compound and its metabolites can interact with various biological pathways, leading to the observed toxicities.

This compound and its metabolites have been investigated for their potential to disrupt the endocrine system. Studies suggest interactions with estrogen and thyroid hormone receptors.[14][15] Additionally, activation of the aryl hydrocarbon receptor (AhR) has been implicated in reproductive disorders.[16]

Endocrine_Disruption cluster_compounds This compound & Metabolites cluster_receptors Cellular Receptors cluster_effects Potential Downstream Effects This compound This compound ER Estrogen Receptor This compound->ER TR Thyroid Hormone Receptor This compound->TR AhR Aryl Hydrocarbon Receptor This compound->AhR Activates Hormone_Response Altered Hormone Response ER->Hormone_Response TR->Hormone_Response Gene_Expression Altered Gene Expression AhR->Gene_Expression Reproductive_Toxicity Reproductive Toxicity Hormone_Response->Reproductive_Toxicity Gene_Expression->Reproductive_Toxicity

Caption: Potential endocrine disruption pathways of this compound.

Exposure to this compound and this compound-desthio has been shown to induce hepatic metabolism disorders and oxidative stress in mice.[13][17] This involves alterations in carbohydrate, lipid, and amino acid metabolism.[13]

Hepatic_Toxicity This compound This compound & Metabolites Liver Liver This compound->Liver Exposure Metabolism_Disorder Metabolism Disorder (Carbohydrate, Lipid, Amino Acid) Liver->Metabolism_Disorder Oxidative_Stress Oxidative Stress Liver->Oxidative_Stress Hepatotoxicity Hepatotoxicity Metabolism_Disorder->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: this compound-induced hepatotoxicity workflow.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following sections outline the methodologies for key experiments cited in this guide, based on standard guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)
  • Test System: Wistar rats, typically nulliparous and non-pregnant females.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

  • Dosing: A single oral dose is administered via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-dosing.

  • Endpoint: The LD50 is determined based on the number of mortalities at the different dose levels. A gross necropsy is performed on all animals at the end of the study.

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)
  • Test System: Sprague-Dawley rats.

  • Administration: The test substance is administered in the diet to parental (P) generation animals for a pre-mating period of at least 10 weeks. Administration continues through mating, gestation, and lactation.

  • Mating: P generation animals are mated to produce the F1 generation. Selected F1 offspring are then mated to produce the F2 generation.

  • Endpoints: Observations include effects on reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development. Gross and microscopic pathology is performed on P and F1 adults.

  • Data Analysis: Reproductive and offspring parameters are statistically analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
  • Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.

  • Exposure: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a short duration (e.g., 3-6 hours).

  • Harvest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and slides are prepared for microscopic examination.

  • Analysis: Metaphase cells are analyzed for chromosomal aberrations (structural and numerical).

  • Endpoint: The frequency of aberrant cells is determined and compared to concurrent negative and positive controls to assess the clastogenic potential of the substance.

Experimental_Workflow cluster_acute Acute Oral Toxicity (OECD 423) cluster_repro 2-Gen Reproductive Toxicity (OECD 416) cluster_geno Chromosomal Aberration Test (OECD 473) Dosing Single Oral Dose Observation 14-day Observation Dosing->Observation Endpoint_Acute LD50 & Necropsy Observation->Endpoint_Acute P_Gen_Dosing P Generation Dosing Mating_P P Generation Mating P_Gen_Dosing->Mating_P F1_Gen F1 Generation Mating_P->F1_Gen Mating_F1 F1 Generation Mating F1_Gen->Mating_F1 F2_Gen F2 Generation Mating_F1->F2_Gen Endpoint_Repro Reproductive & Offspring Endpoints F2_Gen->Endpoint_Repro Cell_Exposure Cell Exposure (+/- S9) Harvest Metaphase Arrest & Harvest Cell_Exposure->Harvest Analysis Microscopic Analysis Harvest->Analysis Endpoint_Geno Frequency of Aberrations Analysis->Endpoint_Geno

Caption: Simplified workflows for key toxicological assays.

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but with the liver and kidneys as target organs upon repeated exposure. Its primary metabolite, this compound-desthio, is of greater toxicological concern, generally exhibiting lower NOAELs in various studies. Neither compound is considered to be carcinogenic or genotoxic. Developmental effects have been observed for both, particularly for this compound-desthio, at high doses. The fungicidal activity is well-understood to be due to the inhibition of CYP51. In mammals, potential endocrine-disrupting activities and the induction of hepatic oxidative stress are key areas of ongoing research. This guide provides a consolidated resource of the current toxicological knowledge on this compound and its metabolites to aid in future research and risk assessment endeavors.

References

Prothioconazole in Wheat: A Technical Guide to Uptake, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of the triazole fungicide prothioconazole in wheat plants. The information presented is collated from recent scientific studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Executive Summary

This compound is a widely used fungicide for controlling various diseases in wheat. Its efficacy is influenced by its uptake into the plant, subsequent movement (translocation) to different tissues, and the rate at which it is metabolized. Understanding these processes is critical for optimizing application strategies, managing residues, and ensuring food safety. This guide details the dynamics of this compound and its primary metabolite, this compound-desthio, in wheat following both root and foliar application. It also outlines the molecular detoxification pathways activated in wheat in response to this compound exposure.

Data Presentation: Quantitative Analysis of this compound and this compound-Desthio in Wheat Tissues

The following tables summarize the quantitative data on the concentration of this compound and its main metabolite, this compound-desthio, in different wheat plant tissues over time following two common application methods: nutrient solution culture (root uptake) and spraying (foliar uptake). The data is derived from studies using both low and high concentration treatments to provide a comprehensive view of the dose-dependent effects.

Root Uptake via Nutrient Solution Culture

In this method, wheat plants are grown in a hydroponic solution containing this compound. This simulates the uptake of the fungicide from the soil by the roots. The results indicate that both this compound and its metabolite are primarily found in the roots, with limited translocation to the stems and leaves.[1][2] The concentration of these compounds in the plant tissues tends to increase initially and then decrease over time as they are metabolized.[1][2]

Table 1: Peak Concentrations of this compound and this compound-Desthio in Wheat Tissues (Nutrient Solution Culture) [1]

Treatment GroupAnalyteTissuePeak Concentration (µg/kg)Time to Peak (hours)
Low Concentration (1000 µg/L) This compoundRoots642.520
Stems433.910-24
Leaves418.110-24
This compound-desthioRoots1544.924
Stems227.710
Leaves536.1144
High Concentration (5000 µg/L) This compoundRoots1574.610
Stems779.810-24
Leaves573.510-24
This compound-desthioRoots2718.54
Stems858.010
Leaves678.8144
Foliar Uptake via Spraying

This method involves applying a this compound solution directly to the leaves of the wheat plants, mimicking a typical field application. In this scenario, this compound and its metabolites are absorbed by the leaves and can be translocated downwards to the stems and roots.[1][2] Notably, this compound-desthio was detected in the nutrient solution, indicating downward transport and exudation from the roots, whereas the parent this compound was not.[1][2]

Table 2: Peak Concentrations of this compound and this compound-Desthio in Wheat Tissues (Spraying Method) [1]

Treatment GroupAnalyteTissuePeak Concentration (µg/kg)Time to Peak (hours)
Low Concentration This compoundLeaves116.524
Stems98.396
Roots94.724
This compound-desthioLeaves225.98
Stems--
Roots--
High Concentration This compoundLeaves--
Stems--
Roots140.748
This compound-desthioLeaves652.58
Stems--
Roots--

Note: Some data points for peak concentrations in stems and roots for this compound-desthio were not explicitly provided in the source material.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Wheat Plant Cultivation
  • Seed Source: Wheat seeds (e.g., variety Sumai 188) are surface-sterilized.

  • Germination: Seeds are germinated on moist filter paper in the dark at a controlled temperature (e.g., 25°C).

  • Growth Conditions: Seedlings are transferred to a hydroponic system containing a nutrient solution (e.g., Hoagland solution).

  • Environment: Plants are grown in a controlled environment chamber with a set photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 20°C light / 15°C dark), and relative humidity (e.g., 70%).[2]

  • Acclimatization: Plants are grown to a specific developmental stage (e.g., three-leaf stage) before treatment.

This compound Application
  • Preparation: A stock solution of this compound is prepared in an appropriate solvent and then diluted with the nutrient solution to achieve the desired final concentrations (e.g., 1000 µg/L and 5000 µg/L).

  • Treatment: Wheat plants are transferred to plastic trays containing the this compound-fortified nutrient solution.

  • Sampling: Whole plants are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 10, 12, 24, 48, 96, 144, 192, 240, 288, and 336 hours).

  • Sample Processing: The collected plants are separated into roots, stems, and leaves. The roots are rinsed thoroughly with sterile water to remove any surface-adhered this compound.

  • Preparation: A this compound suspension is diluted with sterile water to the desired concentrations. The application volume is calculated to match a specific rate (e.g., 45 mL/m²).

  • Treatment: The this compound solution is sprayed evenly onto the leaves of the wheat plants, taking care to avoid application to the roots or the nutrient solution.

  • Post-Application: Immediately after spraying, the roots are rinsed with sterile water, and the nutrient solution is replaced to ensure that any subsequent detection in the roots or solution is due to translocation.

  • Sampling: Samples of roots, stems, leaves, and the nutrient solution are collected at the same time intervals as in the nutrient solution culture experiment.

Sample Preparation and Analysis (QuEChERS and LC-MS/MS)
  • Homogenization: Plant tissue samples (roots, stems, leaves) are homogenized.

  • Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • A subsample of the homogenized tissue (e.g., 10 g) is placed in a centrifuge tube.

    • Acetonitrile is added as the extraction solvent.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce liquid-liquid partitioning.

    • The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the supernatant (acetonitrile layer) is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate.

    • The tube is vortexed and centrifuged.

  • Analysis (LC-MS/MS):

    • The final supernatant is filtered and injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separation is achieved on a C18 column with a mobile phase gradient (e.g., acetonitrile and water with formic acid).

    • Detection and quantification are performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for both this compound and this compound-desthio.

Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key processes related to this compound's interaction with wheat plants.

Experimental Workflow for this compound Analysis

G cluster_sampling Sample Collection cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis plant Wheat Plant roots Roots plant->roots stems Stems plant->stems leaves Leaves plant->leaves homogenize Homogenization roots->homogenize stems->homogenize leaves->homogenize extract Acetonitrile Extraction + Salting Out homogenize->extract cleanup d-SPE Cleanup (PSA/C18) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Quantification lcms->data

Caption: Workflow for the analysis of this compound residues in wheat tissues.

This compound Root Uptake and Translocation

G cluster_plant Wheat Plant cluster_metabolism Metabolism roots Roots xylem Xylem roots->xylem Loading prothio This compound roots->prothio stem Stem xylem->stem Acropetal Transport leaves Leaves stem->leaves nutrient_solution Nutrient Solution (this compound) nutrient_solution->roots Uptake desthio This compound-desthio prothio->desthio

Caption: Root uptake and upward translocation of this compound in wheat.

This compound Foliar Uptake and Translocation

G cluster_plant Wheat Plant cluster_metabolism Metabolism spray Foliar Spray (this compound) leaves Leaves spray->leaves Absorption phloem Phloem leaves->phloem Loading prothio This compound leaves->prothio stem Stem phloem->stem Basipetal Transport roots Roots stem->roots desthio This compound-desthio roots->desthio Exudation into nutrient solution prothio->desthio

Caption: Foliar uptake and downward translocation of this compound in wheat.

Proposed Signaling Pathway for this compound Detoxification in Wheat

Transcriptomic analysis has revealed that wheat plants respond to this compound exposure by upregulating detoxification pathways.[3] This involves the activation of signaling cascades that lead to the expression of genes encoding detoxification enzymes and transporters. The following diagram illustrates a proposed pathway based on the known three-phase model of xenobiotic detoxification in plants.

G cluster_signal Signal Transduction cluster_detox Detoxification Gene Expression cluster_process Detoxification Process prothio This compound (Xenobiotic Stress) mapkkk MAPKKK prothio->mapkkk Activation mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factors mapk->tf p450_gst Phase I & II Genes (e.g., P450s, GSTs) tf->p450_gst Upregulation abc Phase III Genes (ABC Transporters) tf->abc Upregulation phase1 Phase I: Modification (this compound -> Metabolite) p450_gst->phase1 Enzyme Synthesis phase2 Phase II: Conjugation (Metabolite -> Conjugate) p450_gst->phase2 Enzyme Synthesis phase3 Phase III: Transport (Vacuolar Sequestration) abc->phase3 Transporter Synthesis phase1->phase2 phase2->phase3

References

Environmental Fate of Prothioconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its widespread use in agriculture necessitates a thorough understanding of its environmental fate to assess its potential impact on soil and water ecosystems. This technical guide provides an in-depth overview of the degradation, metabolism, and mobility of this compound in these crucial environmental compartments. The information presented herein is a synthesis of data from various scientific studies and regulatory assessments.

Data Presentation

The environmental behavior of this compound and its principal metabolites is characterized by several key parameters. The following tables summarize the quantitative data on their dissipation, degradation, and mobility in soil and water.

Table 1: Dissipation and Degradation Half-lives (DT50) of this compound and its Metabolites
CompoundSystemDT50 (days)ConditionsReference(s)
This compound Aerobic Soil0.21 - 5.82Laboratory, various soil types[1][2][3]
Terrestrial Field1.3 - 5.0Various locations[4][5]
Aquatic (Water Phase)2.18 - 10.1Aerobic, water-sediment systems[6][7]
Aqueous Photolysis0.46 - 2.0pH 7, continuous irradiation[8][9][10]
This compound-desthio Aerobic Soil16.3 - 315Laboratory and Field[4][5]
Aquatic (Water Phase)2.9 - 6.2Water-sediment systems[11]
This compound-S-methyl Aerobic Soil21 - 148Field[4]

Note: DT50 (Dissipation Time 50) is the time required for 50% of the initial concentration of a substance to dissipate from the system.

Table 2: Soil Sorption and Mobility of this compound and its Metabolites
CompoundKoc (L/kg)Mobility ClassReference(s)
This compound 1765Low to Slight[8]
This compound-desthio 4.13 - 13.38 (Kd)Moderate to High[8]

Note: Koc is the soil organic carbon-water partitioning coefficient. Higher Koc values indicate stronger sorption to soil and lower mobility. Kd is the soil-water distribution coefficient.

Degradation Pathways

This compound degrades in the environment through a combination of biotic and abiotic processes, leading to the formation of several metabolites. The primary degradation pathways in soil and water are illustrated below.

prothioconazole_degradation cluster_soil Soil Degradation cluster_water Aquatic Degradation This compound This compound Prothioconazole_desthio This compound-desthio (Major) This compound->Prothioconazole_desthio Aerobic Metabolism Prothioconazole_S_methyl This compound-S-methyl (Major) This compound->Prothioconazole_S_methyl Aerobic Metabolism Bound_Residues Bound Residues Prothioconazole_desthio->Bound_Residues CO2 Mineralization (CO2) Prothioconazole_desthio->CO2 Prothioconazole_S_methyl->Bound_Residues Prothioconazole_S_methyl->CO2 Prothioconazole_aq This compound Prothioconazole_desthio_aq This compound-desthio (Major) Prothioconazole_aq->Prothioconazole_desthio_aq Photolysis & Biotransformation Photodegradation_products Other Photodegradation Products Prothioconazole_aq->Photodegradation_products Photolysis Sediment_adsorption Adsorption to Sediment Prothioconazole_aq->Sediment_adsorption Prothioconazole_desthio_aq->Sediment_adsorption

Figure 1: this compound Degradation Pathways in Soil and Water.

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines. Below are detailed methodologies for the key experiments cited.

Aerobic Soil Metabolism (Following OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: A silt loam soil (pH 6.8) from Nebraska, USA, was used. The soil was sieved (2 mm) and pre-incubated for a week to stabilize microbial activity.[1]

  • Test Substance Application: [Phenyl-UL-¹⁴C]-labeled this compound was applied to the soil at a concentration of 0.67 mg a.i./kg, equivalent to a field application rate of 0.250 kg a.i./ha.[1]

  • Incubation: The treated soil samples were incubated in the dark at a constant temperature of 20.1 ± 0.4°C and a soil moisture content of pF 2.0-2.5 for up to 120 days.[1] Aerobic conditions were maintained by a continuous flow of humidified air. Volatile organic compounds and ¹⁴CO₂ were trapped in appropriate solutions.

  • Sampling and Analysis: Duplicate soil samples were taken at specified intervals. Soil was extracted using a sequence of solvents with varying polarities (acetonitrile:water, acetonitrile via microwave, ethyl acetate, and hexane).[1] Extracts were analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. Identification of metabolites was confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

aerobic_soil_metabolism_workflow start Select & Pre-incubate Soil apply Apply 14C-Prothioconazole start->apply incubate Incubate in Dark (20°C, aerobic) apply->incubate trap Trap Volatiles & 14CO2 incubate->trap sample Sample Soil at Intervals incubate->sample extract Solvent Extraction sample->extract analyze HPLC & LC-MS/MS Analysis extract->analyze end Determine DT50 & Degradation Pathway analyze->end

Figure 2: Workflow for Aerobic Soil Metabolism Study.
Hydrolysis (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions were prepared at pH 4, 7, and 9.[8]

  • Test Substance Application: this compound was added to the buffer solutions at a concentration not exceeding half of its water solubility.

  • Incubation: The solutions were incubated in the dark at a constant temperature (e.g., 50°C) for a defined period.[8][12]

  • Sampling and Analysis: Aliquots of the solutions were taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.

Aqueous Photolysis (Following OECD Guideline 316)

Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.

Methodology:

  • Test Solution: A sterile aqueous buffer solution (pH 7) was prepared containing [phenyl-UL-¹⁴C]-labeled this compound.[8]

  • Irradiation: The test solution was exposed to a light source simulating natural sunlight (e.g., a xenon lamp or high-pressure mercury lamp) at a constant temperature (e.g., 25°C).[8][9][13] Dark control samples were incubated under the same conditions but shielded from light.

  • Sampling and Analysis: Samples were collected at various time points and analyzed by HPLC with radiometric detection to quantify this compound and its photoproducts.[8][13] The quantum yield was calculated to determine the photodegradation rate under environmental conditions.

photolysis_workflow start Prepare Sterile Aqueous Solution of 14C-Prothioconazole irradiate Expose to Simulated Sunlight start->irradiate dark_control Incubate Dark Control start->dark_control sample Sample at Time Intervals irradiate->sample dark_control->sample analyze HPLC Analysis sample->analyze end Determine Photolytic DT50 & Degradation Products analyze->end

Figure 3: Workflow for Aqueous Photolysis Study.
Soil Sorption/Desorption (Following OECD Guideline 106)

Objective: To determine the extent of this compound and its metabolites' adsorption to and desorption from soil particles.

Methodology:

  • Soil and Solution Preparation: Several soil types with varying organic carbon content, clay content, and pH are selected. A solution of the test substance in 0.01 M CaCl₂ is prepared.

  • Equilibration: Soil samples are equilibrated with the test solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.

  • Analysis: After equilibration, the soil suspension is centrifuged, and the supernatant is analyzed by HPLC to determine the concentration of the test substance remaining in the solution. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption: The remaining soil pellet is re-suspended in a fresh 0.01 M CaCl₂ solution and equilibrated again to determine the amount of the substance that desorbs from the soil. This can be repeated for multiple desorption steps.

Conclusion

This compound is rapidly degraded in soil, primarily through microbial metabolism, with half-lives typically in the range of a few days. Its major metabolites, this compound-desthio and this compound-S-methyl, are more persistent. This compound itself exhibits low to slight mobility in soil due to its high sorption to organic matter. However, its major metabolite, this compound-desthio, is more mobile. In aquatic environments, this compound is susceptible to photolysis and biotransformation, with this compound-desthio being a major transformation product. A comprehensive understanding of these environmental fate characteristics is essential for the risk assessment and responsible management of this widely used fungicide.

References

Methodological & Application

Application Notes and Protocols for Prothioconazole In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its primary mode of action is the inhibition of cytochrome P450 sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This compound itself is a pro-fungicide that is converted to its more active metabolite, this compound-desthio, within the target fungus.[3][4]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal species to this compound, based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the ergosterol biosynthesis pathway, a vital process for maintaining the structure and function of fungal cell membranes. Specifically, its active metabolite, this compound-desthio, inhibits the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt the cell membrane's structure and function, leading to the cessation of fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane (Integrity and Function) ergosterol->cell_membrane Incorporation This compound This compound prothioconazole_desthio This compound-desthio (Active Metabolite) This compound->prothioconazole_desthio Metabolic Conversion prothioconazole_desthio->cyp51 Inhibition cyp51->intermediate_sterols Demethylation

Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Susceptibility of Various Fungi to this compound

The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound against various fungal species. The values are presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50).

Fungal SpeciesThis compound Concentration (µg/mL)MethodReference(s)
Fusarium graminearum
Wild-Type Isolates0.251 - 0.579 (EC50)Mycelial Growth Inhibition[5]
Resistant Mutants10.10 - 21.24 (EC50)Mycelial Growth Inhibition[5]
Isolate FcUK991.0 (MIC)Not Specified[1]
Isolate ZE9.69 (EC50)Mycelial Growth Inhibition[6]
Isolate RU7.97 (EC50)Mycelial Growth Inhibition[6]
Fusarium pseudograminearum
Wild-Type Isolates0.016 - 2.974 (EC50)Mycelial Growth Inhibition[7]
Fusarium culmorum
Isolate PH-11.2 (MIC)Not Specified[1]
Fusarium oxysporum f. sp. cubense
R-Prothioconazole0.78 (EC50)Mycelial Growth Inhibition[2]
S-Prothioconazole25.31 (EC50)Mycelial Growth Inhibition[2]
Candida albicans
This compound-desthio~0.59 (IC50) (1.9 µM)Cell-free CYP51 assay[3]
This compound~41.5 (IC50) (~120 µM)Cell-free CYP51 assay[3]
Aspergillus flavus
(in mixture with Tebuconazole)Complete inhibition at 2.5, 25, and 250 mg/LMycelial Growth Inhibition[3]

Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against filamentous fungi, adapted from the CLSI M38-A2 and EUCAST E.DEF 9.3.2 documents.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound against Filamentous Fungi (Adapted from CLSI M38-A2 and EUCAST E.DEF 9.3.2)

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against conidia-forming filamentous fungi using a broth microdilution format.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • (For EUCAST): RPMI-1640 supplemented with 2% glucose

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile distilled water

  • Sterile 0.85% saline with 0.05% Tween 80

  • Vortex mixer

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Fungal isolate(s) cultured on appropriate agar (e.g., Potato Dextrose Agar) for 7-14 days

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a small volume of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.

  • Preparation of Inoculum Suspension:

    • Harvest conidia from a mature fungal culture by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the resulting suspension to a sterile tube.

    • Allow the heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.

    • Adjust the conidial suspension to the desired concentration using a spectrophotometer and confirm with a hemocytometer. The final inoculum concentration in the microtiter plate should be between 0.4 x 10^4 and 5 x 10^4 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to wells 2 through 11 of the microtiter plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • Reading and Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.

    • The results can be read visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum Suspension inoculate_plate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate_plate add_media Add RPMI Medium to Wells add_media->serial_dilution serial_dilution->inoculate_plate incubate Incubate at 35°C for 48-72 hours inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Figure 2. Workflow for the broth microdilution MIC assay.

Quality Control

For quality control, it is recommended to include reference strains with known MIC values for this compound in each batch of tests. This ensures the accuracy and reproducibility of the results. The choice of quality control strains will depend on the fungal species being tested.

Conclusion

The provided protocols and data serve as a comprehensive resource for the in vitro antifungal susceptibility testing of this compound. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is crucial for obtaining reliable and comparable results. This information is valuable for researchers investigating the efficacy of this compound, for scientists in drug development, and for professionals monitoring the emergence of antifungal resistance. Further research is warranted to expand the database of this compound MICs against a wider range of clinically and agriculturally important fungal pathogens.

References

Application Notes and Protocols for Prothioconazole Stock Solution Preparation in Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1] It is widely utilized in agricultural applications and is a subject of research in mycology and drug development due to its potent inhibition of fungal growth. The primary mechanism of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately, fungal cell death. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in laboratory assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueReference
IUPAC Name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione[2]
CAS Number 178928-70-6[1][2]
Molecular Formula C₁₄H₁₅Cl₂N₃OS[2][4]
Molecular Weight 344.26 g/mol [5][6]
Appearance White to light beige crystalline powder[5][4]
Melting Point 139.1–144.5 °C[5][2][6]
Water Solubility 0.3 g/L (at 20 °C)[2]
Solubility in Organic Solvents (g/L at 20°C) Acetone: >250, Dimethyl sulfoxide (DMSO): 126, Acetonitrile: 69, Methanol: > a value between 1-propanol and 2-butanol, Ethanol: > a value between 1-propanol and 2-butanol, 1-Propanol: > a value between 1-butanol and 2-propanol, 2-Propanol: < a value between 1-butanol and 2-butanol, 1-Butanol: highest solubility among tested alcohols, 2-Butanol: > acetonitrile, n-Hexane: <0.1, Toluene: < acetonitrile[4][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary antifungal activity stems from its ability to inhibit CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the integrity and function of the fungal cell membrane.

Prothioconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Consequence Lanosterol Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate_1->Ergosterol This compound This compound CYP51 (14α-demethylase) CYP51 (14α-demethylase) This compound->CYP51 (14α-demethylase) Inhibits Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis CYP51 (14α-demethylase)->Disrupted Ergosterol Synthesis Altered Cell Membrane Altered Cell Membrane Disrupted Ergosterol Synthesis->Altered Cell Membrane Fungal Cell Death Fungal Cell Death Altered Cell Membrane->Fungal Cell Death

Caption: this compound inhibits the CYP51 enzyme, disrupting ergosterol biosynthesis and leading to fungal cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution of this compound for use in various in vitro assays, such as minimum inhibitory concentration (MIC) testing and other cell-based assays.

Materials:

  • This compound (technical grade, purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 100 mM stock solution, weigh 34.43 mg of this compound.

  • Dissolution: Transfer the weighed this compound into a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of DMSO to achieve the desired final concentration. For a 100 mM solution, add 1 mL of DMSO to 34.43 mg of this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the this compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[8][9] This can aid in the dissolution of the compound.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed amber vials or tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Preparation of this compound Working Solutions for In Vivo Studies

For in vivo studies, the stock solution often needs to be diluted in a vehicle that is well-tolerated by the animal model. The following is an example of a common formulation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Preparation of Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Dilution: To prepare a working solution, first add the required volume of the this compound DMSO stock solution to the calculated volume of PEG300 and mix thoroughly.[8]

  • Emulsification: Add the Tween-80 to the mixture and mix until a homogenous solution is formed.[8]

  • Final Dilution: Add the saline to the mixture to reach the final desired volume and concentration. Mix well before administration.[8]

  • Administration: The freshly prepared working solution should be administered to the animals as per the experimental design.

Note: The solubility and stability of this compound in different vehicles can vary. It is recommended to perform a small-scale pilot test to ensure the compound remains in solution at the desired concentration.

Experimental Workflow

Prothioconazole_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh_this compound Weigh this compound Add_Solvent Add Solvent (e.g., DMSO) Weigh_this compound->Add_Solvent Vortex_Sonicate Vortex / Sonicate Add_Solvent->Vortex_Sonicate Store_Stock Aliquot & Store at -20°C / -80°C Vortex_Sonicate->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Dilute Dilute in Assay Medium or Vehicle Thaw_Stock->Dilute Use_Immediately Use in Assay Dilute->Use_Immediately

References

Application Note: Determination of Prothioconazole and Prothioconazole-desthio Residues in Crops by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous determination of prothioconazole and its primary metabolite, this compound-desthio, in various crop matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences.[1][2] The subsequent analysis by LC-MS/MS provides excellent selectivity and sensitivity for the accurate quantification of both analytes. This method is suitable for routine monitoring of this compound residues in crops such as cereals, fruits, and vegetables to ensure compliance with regulatory limits.[3][4]

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazolinthione class. It is widely used in agriculture to protect a variety of crops from fungal diseases. In plants and the environment, this compound is metabolized to this compound-desthio, which is also of toxicological significance.[5][6] Therefore, monitoring both the parent compound and its desthio metabolite is crucial for food safety and risk assessment.[7] This application note presents a validated LC-MS/MS method for the reliable quantification of this compound and this compound-desthio residues in diverse crop samples.

Experimental

Materials and Reagents
  • This compound and this compound-desthio analytical standards (purity >98%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • L-cysteine hydrochloride monohydrate[8]

Standard Solution Preparation

Stock standard solutions of this compound and this compound-desthio (1000 µg/mL) were prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solutions with acetonitrile to desired concentrations.[1] Matrix-matched calibration standards were prepared by spiking blank matrix extracts with the working standard solutions to cover the desired calibration range (e.g., 0.5 to 200 ng/mL).[1]

Sample Preparation (QuEChERS Method)

A widely used and effective method for extracting pesticide residues from fruits and vegetables is the QuEChERS method.[2][9][10][11][12]

  • Homogenization: Weigh 10-15 g of the homogenized crop sample into a 50 mL centrifuge tube. For dry samples, add a specified amount of water to rehydrate.[12]

  • Extraction: Add 10-15 mL of acetonitrile (containing 1% acetic acid, if necessary) to the sample. To ensure the stability of this compound, L-cysteine hydrochloride monohydrate can be added.[8] Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA, C18, and anhydrous MgSO₄. The choice of sorbents can be optimized depending on the matrix to remove interferences like pigments and fatty acids.[1]

  • Final Extract Preparation: Vortex the dSPE tube for 30 seconds and centrifuge. Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The analysis is performed on an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 3.5 µm)[8]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate[13]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[8]

    • Flow Rate: 0.4 - 0.6 mL/min

    • Injection Volume: 5 µL[8]

    • Column Temperature: 40 °C[8]

    • Gradient Program: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM)[14]

    • MRM Transitions: The precursor and product ions for this compound and this compound-desthio are monitored. At least two transitions are monitored for each analyte for confirmation.[14]

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviation, RSD) in various crop matrices.

Table 1: Method Performance Parameters for this compound and this compound-desthio in Various Crops

Crop MatrixAnalyteLOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Wheat GrainThis compound0.0287.3 - 103.0< 15[3]
This compound-desthio0.0293.2 - 109.9< 15[3]
Wheat StrawThis compound0.0293.6 - 100.3< 15[3]
This compound-desthio0.0292.7 - 101.9< 15[3]
SoilThis compound0.0285.0 - 100.5< 15[3]
This compound-desthio0.0281.7 - 95.6< 15[3]
PeanutThis compound0.00287.2 - 102.5< 9.97[13]
This compound-desthio0.00287.2 - 102.5< 9.97[13]
Cereal GrainThis compound-desthio0.0187 - 1164.3[15][16]
RapeseedThis compound-desthio0.0187 - 1164.3[15][16]

The method demonstrates excellent linearity over the tested concentration range with correlation coefficients (R²) typically >0.99. The LOQs are well below the maximum residue limits (MRLs) established by regulatory bodies.[5] The recovery rates for both analytes in various matrices were within the acceptable range of 70-120%, with RSDs below 15%, indicating good accuracy and precision.[5][13]

Table 2: LC-MS/MS MRM Transitions for this compound and this compound-desthio

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
This compound344.1189.0125.0[1]
This compound-desthio312.070.0125.0[8][17]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Crop Sample (10-15 g) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup dSPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration final_extract Final Extract for Analysis filtration->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound residue analysis.

logical_relationship This compound This compound metabolism Metabolism in Plants & Environment This compound->metabolism analysis Simultaneous LC-MS/MS Analysis This compound->analysis desthio This compound-desthio metabolism->desthio desthio->analysis risk_assessment Food Safety & Risk Assessment analysis->risk_assessment

Caption: Relationship between this compound, its metabolite, and analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and reliable tool for the simultaneous determination of this compound and its metabolite this compound-desthio in a variety of crop matrices. The use of the QuEChERS protocol for sample preparation makes it a high-throughput method suitable for routine pesticide residue monitoring in food safety laboratories. The validation data confirms that the method meets the performance criteria required by international guidelines.

References

Application Notes and Protocols: Greenhouse Efficacy Trials for Prothioconazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for designing and executing robust greenhouse efficacy trials for prothioconazole, a systemic triazolinthione fungicide. This compound's primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2] These protocols outline the necessary steps from experimental design and setup to data collection and analysis, ensuring reliable and reproducible evaluation of this compound's protective and curative properties against target fungal pathogens in a controlled environment.

This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound is a demethylation inhibitor (DMI) fungicide that targets the ergosterol biosynthesis pathway in fungi.[2] Specifically, it inhibits the C14-demethylase enzyme (CYP51), which is essential for converting lanosterol into ergosterol.[1][3][4] Ergosterol is a vital component of the fungal cell membrane, providing structural integrity and regulating fluidity. By disrupting this pathway, this compound leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, causing severe damage to the cell membrane and ultimately leading to fungal cell death.[1][2]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 C14-Demethylase (CYP51 Enzyme) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol (Fungal Cell Membrane Component) CYP51->Ergosterol Synthesis This compound This compound This compound->CYP51 Inhibition G ExpDesign Core Experimental Design Controls Controls ExpDesign->Controls Replication Replication ExpDesign->Replication Randomization Randomization ExpDesign->Randomization Treatments Treatments ExpDesign->Treatments Untreated Untreated Inoculated (Positive Control) Controls->Untreated Healthy Healthy Uninoculated (Negative Control) Controls->Healthy Standard Industry Standard (Reference Fungicide) Controls->Standard DoseResponse Dose-Response Rates (e.g., 0.5x, 1x, 2x) Treatments->DoseResponse Timing Application Timing (Protective vs. Curative) Treatments->Timing G Start Start PlantPrep 1. Plant Propagation & Acclimatization Start->PlantPrep BlockSetup 2. Experimental Layout (Randomized Blocks) PlantPrep->BlockSetup TreatmentApp 3. Treatment Application (this compound, Controls) BlockSetup->TreatmentApp Drying 4. Foliage Drying Period (e.g., 24 hours) TreatmentApp->Drying Inoculation 5. Pathogen Inoculation Drying->Inoculation Incubation 6. Incubation (Optimal Disease Conditions) Inoculation->Incubation DataCollection 7. Data Collection & Disease Assessment Incubation->DataCollection Analysis 8. Statistical Analysis DataCollection->Analysis End End Analysis->End

References

Application Notes and Protocols for Prothioconazole Seed Treatment in Cereals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum, systemic fungicide belonging to the triazolinthione chemical class.[1] It is widely utilized in agriculture to manage a variety of economically significant fungal diseases in cereal crops such as wheat, barley, oats, and rye.[1][2][3] Applied as a seed treatment, this compound provides early-season protection against both seed-borne and soil-borne pathogens, ensuring healthy stand establishment and protecting yield potential.[4] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes.[2][3][5] These application notes provide a comprehensive overview of this compound's mechanism, application data, and detailed experimental protocols for research purposes.

Mechanism of Action

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] It specifically inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51).[1][5][6] This enzyme is crucial for the C14-demethylation of sterol precursors like lanosterol.[1][6] The inhibition leads to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which compromises the structural integrity and function of the fungal cell membrane, ultimately leading to cell death.[2][3] The active compound responsible for the toxicological effect is considered to be this compound-desthio, a key metabolite.[1][5]

Prothioconazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol / Eburicol MethylatedSterols 14α-methylated sterols (Toxic Accumulation) Lanosterol->MethylatedSterols CYP51 (14α-demethylase) Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->MethylatedSterols Inhibition

Caption: Mechanism of action of this compound in fungi.

Application and Efficacy Data

This compound is available in various formulations, often in combination with other fungicides to broaden the spectrum of activity and manage resistance.

Table 1: this compound-Based Seed Treatment Products for Cereals

Product Example Active Ingredients Target Crops Key Target Diseases
Redigo Pro[7] This compound, tebuconazole Winter/Spring Wheat, Barley Bunt, Seedling blight, Loose smut
Raxil PRO Shield[4] This compound, tebuconazole, metalaxyl Cereals Fusarium crown rot, True loose smut, Pythium

| Penpro 118FS[8] | this compound, penflufen | Wheat | General seed and soil-borne diseases |

Table 2: Recommended Application Rates for this compound Seed Treatment

Crop Group Application Rate (lb ai/lb seed) Application Method
Cereal Grains (including Wheat, Barley, Rice) 0.0000036 to 0.0063[8] Commercial or on-farm seed treatment facilities[8]

| Note: Application rates are product-specific and depend on the formulation, target disease pressure, and crop. Always consult the product label for precise dosage and instructions. The rates above are based on proposed uses submitted for regulatory evaluation.[8]

Table 3: Summary of Efficacy Against Key Cereal Pathogens

Target Pathogen Crop Efficacy Results Citation(s)
Fusarium spp. (Seed-borne) Spring Barley Significantly reduced incidence of seed-borne Fusarium. [9][10]
Fusarium spp. (Root Rot) Cereals Provides effective control against Fusarium root and crown rot. [11]
Fusarium graminearum Maize Reduced seed infection from 100% (untreated) to 29%. [12]
Cochliobolus sativus (Common Root Rot) Spring Barley Part of effective mixtures for reducing root rot infection. [9][10]
Tilletia caries (Common Bunt) Wheat Provides effective control. [13]
Ustilago nuda (Loose Smut) Barley Provides effective control. [13]

| Microdochium nivale | Wheat | Effective against seedling blights caused by M. nivale. |[13] |

Experimental Protocols

The following protocols provide standardized methodologies for evaluating this compound seed treatments in a research setting.

Protocol 1: Laboratory-Scale Seed Treatment Application

Objective: To apply a precise dose of this compound formulation to a small batch of cereal seeds for experimental use.

Materials:

  • Certified cereal seeds (e.g., wheat, barley)

  • This compound-based fungicide formulation

  • Distilled water

  • Volumetric flasks and pipettes

  • Weighing balance

  • Rotating drum or sealed container (e.g., weighing bottle) for mixing

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

Methodology:

  • Seed Preparation: Weigh a predetermined amount of seeds (e.g., 100 g) for each treatment group. Ensure seeds are clean and of uniform size.[14]

  • Slurry Preparation: a. Calculate the required amount of fungicide formulation based on the product label's recommended rate and the weight of the seed batch. b. Prepare a treatment slurry by diluting the calculated amount of fungicide with a specific volume of distilled water. A common ratio for lab-scale treatment is a total solution volume of 1 mL per 100 g of seed.[14] c. For the control group, prepare a slurry using only distilled water.

  • Application: a. Place the seed batch into the mixing container. b. Using a pipette, apply the prepared slurry evenly over the seeds. c. Seal the container and agitate manually or using a mechanical rotator for 2-5 minutes to ensure uniform coating of every seed.

  • Drying: a. Spread the treated seeds in a thin layer on a drying tray. b. Allow the seeds to air-dry completely in a well-ventilated area or fume hood for at least 24 hours before planting or packaging. Avoid direct heat as it may affect seed viability.

  • Storage: Store treated seeds in labeled bags in a cool, dry place away from direct sunlight until planting.

Protocol 2: Greenhouse Efficacy Trial for Root Rot Control

Objective: To assess the efficacy of this compound-treated seeds against soil-borne pathogens like Fusarium spp. under controlled conditions.

Materials:

  • Treated and untreated (control) cereal seeds from Protocol 1.

  • Pots or trays (e.g., 60 x 40 cm²) filled with sterilized potting mix or field soil.[10]

  • Pathogen inoculum (Fusarium culmorum, F. graminearum, etc.), if natural infection is insufficient.

  • Controlled environment greenhouse or growth chamber.

  • Fertilizer (e.g., NPK formulation).[10]

Methodology:

  • Experimental Design: Use a completely randomized design with at least four replicates per treatment.

  • Soil Preparation: a. Use soil collected from a field with a history of the target disease for a natural infection trial.[9] b. Alternatively, inoculate sterilized soil with a known concentration of the pathogen. c. Fill pots or trays with the prepared soil and apply a balanced fertilizer.[10]

  • Planting: Sow a fixed number of seeds (e.g., 50 seeds) per pot/replicate at a uniform depth.

  • Growth Conditions: Maintain optimal conditions for cereal growth and disease development (e.g., 17-19°C, 60% soil water content, 16/8h light/dark cycle).[15]

  • Data Collection: a. Emergence Rate: Count the number of emerged seedlings daily for 14 days post-planting to calculate the emergence rate and speed.[9] b. Disease Assessment: At 3-5 weeks post-sowing (e.g., Growth Stage 20-22), carefully remove seedlings from the soil.[9][10] c. Wash the roots and assess for disease symptoms (e.g., browning of roots and coleoptiles). d. Score disease severity using a standardized rating scale (e.g., 0 = no symptoms, 4 = severe necrosis). Calculate a root rot index for each replicate. e. Biomass: Measure the shoot length and dry weight of the seedlings to assess for any phytotoxic or growth-regulating effects.[15]

  • Statistical Analysis: Analyze data using ANOVA to determine significant differences between treatments for emergence, disease index, and biomass parameters.

Protocol 3: Field Trial Design and Evaluation

Objective: To evaluate the performance of this compound seed treatment under real-world agricultural conditions.

Materials:

  • Sufficient quantities of treated and untreated seeds.

  • Calibrated seed drill or plot planter.

  • Field plot area with uniform soil type.

  • Stakes, flags, and measuring equipment for plot layout.

  • Combine harvester with yield monitoring capabilities or a dedicated plot combine.

Methodology:

  • Experimental Design: a. Use a randomized complete block design (RCBD) with a minimum of four replicates (blocks) to account for field variability.[16] b. Each plot should be of a standard size (e.g., 6 rows wide, 10-20 meters long).[17] Include untreated control plots in each block.

  • Site Selection and Planting: a. Choose a field with a known history of target diseases. b. Plant all treatments on the same day using a calibrated planter to ensure consistent seeding rates and depths.

  • In-Season Data Collection: a. Stand Count: Assess plant establishment by counting seedlings in a designated length of row (e.g., 2 x 1m) in each plot 3-4 weeks after emergence. b. Vigor Assessment: Score early-season plant vigor on a 1-9 scale. c. Disease Incidence/Severity: Throughout the growing season, scout plots for foliar and stem-base diseases. Rate disease levels at key growth stages.

  • Harvest and Yield Data: a. Harvest each plot individually using a plot combine. b. Record the grain weight and measure moisture content for each plot to calculate the final yield, adjusted to a standard moisture percentage.[17] c. Collect grain subsamples for quality analysis, such as testing for mycotoxins (e.g., deoxynivalenol - DON) if Fusarium head blight is a target.[18]

  • Statistical Analysis: Analyze yield, stand count, and disease rating data using ANOVA appropriate for an RCBD to determine treatment effects.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Conclusion A Select Cereal Seed Lot B Prepare Fungicide Slurry (this compound vs. Control) A->B C Apply Treatment to Seeds (Protocol 4.1) B->C D1 Greenhouse Trial (Protocol 4.2) C->D1 D2 Field Trial (Protocol 4.3) C->D2 E1 Collect Emergence, Disease & Biomass Data D1->E1 E2 Collect Stand Count, Disease & Yield Data D2->E2 F Statistical Analysis (ANOVA) E1->F E2->F G Interpret Results & Determine Efficacy F->G

Caption: Workflow for evaluating seed treatment efficacy.

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations.[3] To ensure the long-term efficacy of this compound, researchers and growers should adhere to integrated disease management (IDM) principles:

  • Use this compound-based products as part of a rotation with fungicides from different FRAC groups.[19]

  • Incorporate non-chemical control methods, such as using resistant crop varieties and crop rotation.[20]

  • Use products at the recommended label rates to ensure effective disease control.[21]

  • Monitor treated fungal populations for any signs of reduced sensitivity.[19]

References

Preparation of Prothioconazole-Desthio as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide of the triazolinthione class. Its primary and most toxicologically significant metabolite is this compound-desthio, formed through the desulfuration of the parent compound.[1][2] Accurate quantification of this compound and its desthio metabolite is crucial for residue analysis in food safety, environmental monitoring, and toxicological studies.[3][4] The availability of a high-purity analytical standard of this compound-desthio is paramount for the development and validation of sensitive and reliable analytical methods.[3]

This document provides a detailed application note and protocol for the chemical synthesis, purification, and characterization of this compound-desthio to serve as an analytical standard. The described method is based on a directional synthesis approach, ensuring a stable and reliable source of the standard.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS Number 120983-64-4
Molecular Formula C₁₄H₁₅Cl₂N₃O
Molecular Weight 312.19 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF).

Experimental Protocols

Part 1: Synthesis of this compound-Desthio

This protocol describes the synthesis of this compound-desthio from 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl) oxirane and 1,2,4-triazole. The reaction proceeds via a ring-opening of the epoxide by the triazole nucleophile.

Materials and Reagents:

  • 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl) oxirane

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry reaction flask equipped with a reflux condenser and magnetic stirrer, combine 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl) oxirane (1.0 eq), 1,2,4-triazole (1.5 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and toluene to the reaction flask.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Separate the organic layer (toluene) and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound-desthio.

Part 2: Purification of this compound-Desthio

The crude product from the synthesis is purified by column chromatography followed by recrystallization to achieve the high purity required for an analytical standard.

Materials and Reagents:

  • Crude this compound-desthio

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Ethanol or isopropanol (for recrystallization)

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Oven or vacuum desiccator

Procedure:

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the crude this compound-desthio in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound-desthio.

  • Recrystallization:

    • Dissolve the purified this compound-desthio in a minimum amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in an oven at a low temperature or in a vacuum desiccator to obtain the final, high-purity this compound-desthio analytical standard.

Part 3: Characterization and Quality Control

The identity and purity of the synthesized this compound-desthio standard should be confirmed using appropriate analytical techniques.

Analytical Methods:

  • Purity Assessment (UPLC-MS/MS):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transition: m/z 312 → 70 (Quantifier), additional transitions for confirmation.

  • Structural Confirmation (NMR):

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Confirm the chemical shifts and coupling constants with the expected structure of this compound-desthio.

  • Melting Point:

    • Determine the melting point of the final product. A sharp melting point range is indicative of high purity.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

ParameterResultReference
Synthesis Yield (Crude) 67.4% - 89.0%[1]
Purity after Synthesis >95%[1]
Purification Method Column Chromatography & Recrystallization
Final Purity ≥98%[1]

Table 2: UPLC-MS/MS Characterization Parameters

ParameterValue
Parent Ion (m/z) 312.06 ([M+H]⁺)
Fragment Ion (m/z) 70
Ionization Mode ESI+

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: - 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl) oxirane - 1,2,4-triazole - K₂CO₃ reaction Reaction in DMF 80°C, 12h start->reaction workup Work-up: - H₂O/Toluene Extraction - Drying (MgSO₄) - Solvent Evaporation reaction->workup crude_product Crude this compound-Desthio workup->crude_product column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chrom recrystallization Recrystallization (Ethanol or Isopropanol) column_chrom->recrystallization pure_product High-Purity This compound-Desthio recrystallization->pure_product uplc_msms Purity Assessment (UPLC-MS/MS) pure_product->uplc_msms nmr Structural Confirmation (¹H & ¹³C NMR) pure_product->nmr mp Melting Point pure_product->mp

Caption: Experimental workflow for the preparation of this compound-desthio analytical standard.

logical_relationship parent This compound metabolite This compound-Desthio (Primary Metabolite) parent->metabolite Metabolism (Desulfuration) standard Analytical Standard metabolite->standard Synthesis & Purification application Applications: - Residue Analysis - Environmental Monitoring - Toxicology Studies standard->application Enables

Caption: Logical relationship of this compound, its desthio metabolite, and the analytical standard.

References

Solid-Phase Extraction for Prothioconazole from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of prothioconazole and its primary metabolite, this compound-desthio, from environmental samples. The methodologies outlined are essential for accurate environmental monitoring and risk assessment of this widely used triazole fungicide.

Introduction

This compound is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops. Its persistence and the bioactivity of its main metabolite, this compound-desthio, in the environment necessitate reliable and sensitive analytical methods for their detection in matrices such as soil and water.[1] Solid-phase extraction has emerged as a robust and efficient technique for the cleanup and concentration of these analytes from complex environmental samples prior to chromatographic analysis. SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and providing cleaner extracts.

This application note focuses on the use of reversed-phase SPE cartridges, such as Oasis HLB and C18, for the extraction of this compound and this compound-desthio.

Data Presentation

The following table summarizes the quantitative data from various studies on the analysis of this compound and this compound-desthio in environmental and agricultural samples. While many recent methods utilize QuEChERS with dispersive SPE for cleanup, the data provides a relevant overview of achievable recovery and sensitivity.

AnalyteMatrixExtraction MethodSorbentMean Recovery (%)LODLOQReference
This compoundWheat GrainQuEChERS-87.3 - 103.0-0.02 mg/kg[Lin et al., 2017]
This compound-desthioWheat GrainQuEChERS-93.2 - 109.9-0.02 mg/kg[Lin et al., 2017]
This compoundWheat StrawQuEChERS-93.6 - 100.3-0.02 mg/kg[Lin et al., 2017]
This compound-desthioWheat StrawQuEChERS-92.7 - 101.9-0.02 mg/kg[Lin et al., 2017]
This compoundSoilQuEChERS-85.0 - 100.5-0.02 mg/kg[Lin et al., 2017]
This compound-desthioSoilQuEChERS-81.7 - 95.6-0.02 mg/kg[Lin et al., 2017]
This compoundSoil, Wheat Plant, Straw, GrainQuEChERS-86 - 108--[1]
This compound-desthioSoil, Wheat Plant, Straw, GrainQuEChERS-86 - 108--[1]
This compound EnantiomersWater, Beer, Baijiu, VinegarEmulsive Liquid-Liquid Microextraction-82.4 - 101.60.003 mg/L-[2]
This compound-desthio EnantiomersWater, Beer, Baijiu, VinegarEmulsive Liquid-Liquid Microextraction-82.4 - 101.60.003 mg/L-[2]
This compoundPeanutAcetonitrile Extraction, d-SPEC18---[3]
This compound-desthioPeanutAcetonitrile Extraction, d-SPEC18---[3]
Various PesticidesWaterSPEOasis HLB80 - 120--[4]

Experimental Workflows and Logical Relationships

The general workflow for solid-phase extraction of this compound from environmental samples involves several key steps, from sample collection and preparation to final analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Sample Collection (Water/Soil) Homogenization Homogenization (Soil Samples) SampleCollection->Homogenization Extraction Initial Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Supernatant Supernatant for SPE Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (e.g., Methanol, Water) Conditioning->Loading Washing 3. Washing (e.g., Water/Methanol mix) Loading->Washing Elution 4. Elution (e.g., Acetonitrile/Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: General workflow for solid-phase extraction of this compound.

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of this compound and this compound-desthio from water and soil samples.

Protocol 1: SPE of this compound from Water Samples using Oasis HLB Cartridges

This protocol is adapted from established methods for the analysis of a wide range of pesticides in water.[4]

1. Materials and Reagents

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent Water (HPLC grade)

  • Formic Acid

  • SPE Vacuum Manifold

  • Glassware

  • Nitrogen Evaporator

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.

  • Acidify the water sample to pH 2.5 with formic acid to improve the retention of acidic analytes.

3. SPE Procedure

  • Conditioning:

    • Pass 5 mL of acetonitrile through the Oasis HLB cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water (pH 2.5) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 250 mL of the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the analytes with 2 x 4 mL aliquots of a mixture of dichloromethane and methanol.

    • Collect the eluate in a clean collection tube.

4. Final Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE of this compound from Soil Samples using C18 Cartridges

This protocol is a representative method for the cleanup of soil extracts containing this compound and its metabolite.

1. Materials and Reagents

  • C18 SPE Cartridges (e.g., 6 cc, 500 mg)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagent Water (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • SPE Vacuum Manifold

  • Centrifuge and centrifuge tubes

  • Nitrogen Evaporator

2. Sample Preparation and Initial Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant (acetonitrile extract).

3. SPE Cleanup Procedure

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take a 5 mL aliquot of the acetonitrile soil extract and dilute it with 5 mL of reagent water.

    • Load the diluted extract onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove more polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the analytes with 2 x 4 mL aliquots of acetonitrile.

    • Collect the eluate in a clean collection tube.

4. Final Analysis

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the SPE process, highlighting the key steps and their sequence.

SPE_Process_Detail start Start sample_prep Sample Pre-treatment (Extraction/Dilution) start->sample_prep loading Sample Loading (Analyte Retention) sample_prep->loading conditioning SPE Cartridge Conditioning (Activation of Sorbent) conditioning->loading washing Washing (Removal of Interferences) loading->washing elution Elution (Analyte Recovery) washing->elution analysis Final Analysis (LC-MS/MS) elution->analysis end End analysis->end

Caption: Logical steps of the solid-phase extraction process.

References

Prothioconazole Foliar Spray Application in Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemistry. It is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, oilseeds, and pulses. Its mode of action involves the inhibition of sterol biosynthesis in fungi, which disrupts the formation of cell membranes. The efficacy of this compound is significantly influenced by the application technique, including the choice of nozzles, spray volume, pressure, and application timing. These notes provide detailed protocols and data from field trials to guide researchers in designing and conducting experiments to evaluate and optimize the performance of this compound foliar sprays.

Data from Field Trials

The following tables summarize quantitative data from various field trials investigating the effects of different this compound application techniques on disease control, fungicide deposition, and crop yield.

Table 1: Effect of Nozzle Type on this compound Deposition in Wheat
Nozzle TypeThis compound-desthio Content in Wheat Ears (relative to XR TeeJet)This compound-desthio Content in Flag Leaf (relative to XR TeeJet)Reference
XR TeeJet (Vertically-spraying)1.001.57[1]
Turbo FloodJet (Sideward-spraying)1.08Not Reported[1]
Turbo TeeJet Duo (Sideward-spraying)1.30Not Reported[1]

Note: Higher values indicate greater deposition of the this compound metabolite, this compound-desthio.

Table 2: Influence of Aviation Adjuvant on Spray Droplet Density in Wheat Canopy
Canopy LayerDroplet Density without Adjuvant (droplets/cm²)Droplet Density with 1.0% Methylated Vegetable Oil Adjuvant (droplets/cm²)Reference
Upper51.97 - 172.4065.23 - 242.30[2]
Middle18.30 - 70.7022.10 - 74.90[2]
Lower3.90 - 15.907.50 - 24.70[2]
Table 3: Efficacy of this compound-Based Fungicides on Fusarium Head Blight (FHB) and Wheat Yield
Fungicide Treatment (Active Ingredients)Application TimingFHB Severity Reduction (%)Deoxynivalenol (DON) Reduction (%)Yield Increase (t/ha)Reference
This compound (Proline®)Beginning of Anthesis (BBCH 61)39 - 9340 - 910.4 - 5.6[3]
This compound + Tebuconazole (Prosaro®)Beginning of Anthesis (BBCH 61)39 - 9340 - 910.4 - 5.6[3]
This compound 4L Select™Preventative or Early DiseaseDisease DependantNot ReportedNot Reported[4]
Table 4: Recommended Application Rates for this compound 480 g/L SC Formulation
CropApplication Rate (L/ha)Target DiseasesReference
Wheat, Barley, Oats0.6 - 1.0Fusarium head blight, Septoria leaf blotch, Rusts[5]
Soybeans, Pulses0.5 - 0.8Various fungal diseases[5]
Grapes, Vegetables0.7 - 1.2Powdery mildew and other fungal diseases[5]
Canola, Sunflower0.6 - 1.0Sclerotinia and other fungal diseases[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the application and evaluation of this compound foliar sprays in a field trial setting.

Protocol 1: Field Sprayer Calibration

Objective: To ensure accurate and uniform application of the this compound spray solution at the desired volume per unit area.

Materials:

  • Field sprayer with boom and nozzles

  • Clean water

  • Measuring tape

  • Stopwatch

  • Graduated measuring container (ounces or milliliters)

  • Flags or markers

Procedure:

  • Pre-Calibration Check:

    • Thoroughly clean the sprayer tank, lines, and nozzles to remove any residues.[6]

    • Inspect hoses and connections for leaks or damage.[6]

    • Ensure all nozzles are of the same type and size and are not excessively worn. Check for a uniform spray pattern from each nozzle.[6]

    • Fill the sprayer tank at least half full with clean water.

  • Determine Sprayer Travel Speed:

    • Measure a course of at least 200-300 feet in the field to be sprayed.[6][7]

    • With the sprayer in operation (at the intended gear and throttle setting), record the time required to travel the measured distance.[7]

    • Repeat this process at least twice and calculate the average time.

    • Calculate the travel speed in miles per hour (MPH) or kilometers per hour (km/h).

  • Measure Nozzle Output:

    • Park the sprayer and maintain the same engine speed (RPM) and pressure used to determine the travel speed.[7]

    • Using the graduated container, collect the output from a single nozzle for a set period (e.g., 1 minute or the average time it took to travel the calibration course).[8]

    • Repeat this for several nozzles to ensure uniformity. Replace any nozzle with an output that deviates by more than 10% from the average.[6]

  • Calculate Application Rate:

    • Use the following formula to calculate the application rate in gallons per acre (GPA): GPA = (GPM * 5940) / (MPH * W) Where:

      • GPM = Nozzle output in gallons per minute

      • MPH = Sprayer speed in miles per hour

      • W = Nozzle spacing in inches[6]

    • Adjust pressure or travel speed as needed to achieve the target application rate, and then recalibrate. Note that adjusting pressure will also affect droplet size.

Protocol 2: Foliar Spray Application in a Randomized Complete Block Design

Objective: To apply this compound treatments to experimental plots in a manner that allows for statistical comparison of their effects.

Materials:

  • Calibrated field sprayer

  • This compound formulation

  • Water for spray solution

  • Adjuvants (if required by the experimental design)

  • Personal Protective Equipment (PPE) as per the product label

  • Plot maps and markers

Procedure:

  • Trial Layout:

    • Design the field trial using a randomized complete block design with a sufficient number of replicates (typically 3-4) for each treatment.

    • Clearly mark the boundaries of each plot.

  • Spray Solution Preparation:

    • Calculate the amount of this compound formulation and water needed for each treatment based on the plot size and the calibrated application rate.

    • Fill the sprayer tank halfway with clean water, begin agitation, and then add the required amount of this compound. Add any other tank-mix partners or adjuvants as per the manufacturer's recommendations. Fill the remainder of the tank with water.

  • Application:

    • Apply the treatments at the specified crop growth stage (e.g., beginning of anthesis for Fusarium head blight control in wheat).[3]

    • Ensure consistent sprayer speed and pressure across all plots.

    • To minimize spray drift between plots, consider using shielded sprayers or leaving buffer zones. Apply treatments when wind speeds are low.

    • Thoroughly clean the sprayer between treatments if different active ingredients are being tested.

Protocol 3: Assessment of Fusarium Head Blight (FHB) Severity

Objective: To quantify the level of FHB in treated and untreated plots to evaluate the efficacy of this compound.

Materials:

  • Data collection sheets or electronic device

  • Random number generator or a predetermined sampling pattern

Procedure:

  • Sampling:

    • Within each plot, randomly select a predetermined number of wheat heads (e.g., 100 heads) for assessment.[9] To avoid bias, follow a predefined pattern (e.g., a "W" or "V" pattern) through the plot and collect heads at regular intervals without looking at them directly.[9]

  • Disease Incidence Assessment:

    • Count the number of heads showing any visible symptoms of FHB (bleached spikelets).

    • Calculate the disease incidence as a percentage: Incidence (%) = (Number of infected heads / Total number of heads assessed) * 100[9]

  • Disease Severity Assessment:

    • For each infected head, visually estimate the percentage of the head area showing symptoms.[9]

    • Calculate the average disease severity across all infected heads.

  • FHB Index Calculation:

    • Calculate the FHB Index, which combines incidence and severity into a single value: FHB Index = (Incidence (%) * Average Severity (%)) / 100[9][10]

Protocol 4: this compound Residue Analysis in Plant Tissue using LC-MS/MS

Objective: To determine the concentration of this compound and its primary metabolite, this compound-desthio, in plant samples.

Materials:

  • Homogenizer/blender

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile, water (HPLC grade), n-hexane, dichloromethane

  • Cysteine-hydrochloride solution

  • Internal standards (isotopically labeled this compound and this compound-desthio)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Collect plant tissue samples (e.g., wheat grain, straw) from the field plots at specified pre-harvest intervals.

    • Homogenize a known weight of the sample.

  • Extraction:

    • Extract the homogenized sample with a mixture of acetonitrile and water, often with the addition of a cysteine-hydrochloride solution.[11]

    • Add internal standards to the extract.

    • Centrifuge the mixture to separate the solid and liquid phases.

  • Clean-up:

    • Filter the supernatant.

    • Perform a liquid-liquid partition using n-hexane and dichloromethane to remove non-polar interferences.[11]

    • Further purify the extract using Solid Phase Extraction (SPE) if necessary.

  • LC-MS/MS Analysis:

    • Analyze the final extract using a reversed-phase HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 column with a mobile phase gradient of acetonitrile and water (with an acidic modifier).[11]

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound and this compound-desthio based on their specific precursor and product ion transitions.[11]

  • Quantification:

    • Create a calibration curve using matrix-matched standards of known concentrations.

    • Calculate the concentration of this compound and this compound-desthio in the original sample based on the peak areas relative to the internal standards and the calibration curve.

Visualizations

Experimental_Workflow A Field Trial Design (Randomized Complete Block) B Sprayer Calibration (Speed, Pressure, Nozzle Output) A->B informs C Spray Solution Preparation (this compound Formulation) B->C determines volumes D Foliar Application (Specified Growth Stage) C->D E Data and Sample Collection D->E at intervals F Disease Assessment (Incidence & Severity) E->F G Yield Measurement (Harvest) E->G H Residue Sample Processing (Plant Tissue) E->H I FHB Index Calculation F->I J Yield Data Analysis G->J K LC-MS/MS Analysis H->K L Efficacy & Residue Reporting I->L J->L K->L

Caption: Experimental workflow for a this compound field trial.

Nozzle_Effect_Pathway cluster_0 Application Parameters A Nozzle Type (e.g., Sideward vs. Vertical) D Droplet Size & Velocity A->D B Spray Pressure B->D C Spray Volume C->D E Spray Coverage & Deposition (On Wheat Ears vs. Leaves) D->E F Fungicide Uptake E->F G Disease Control Efficacy (e.g., FHB Reduction) F->G

Caption: Influence of nozzle parameters on fungicide efficacy.

Residue_Analysis_Workflow A Plant Tissue Sampling (Grain, Straw) B Homogenization A->B C Solvent Extraction (Acetonitrile/Water) B->C D Extract Clean-up (LLE / SPE) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing (Quantification vs. Standards) E->F G Residue Level Determination (mg/kg) F->G

Caption: Workflow for this compound residue analysis.

References

Application Note: Quantifying Prothioconazole-desthio in Fungal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of prothioconazole-desthio, the primary active metabolite of the fungicide this compound, in fungal cell cultures. This compound is a broad-spectrum triazolinthione fungicide that functions by inhibiting ergosterol biosynthesis, a critical process for maintaining fungal cell membrane integrity.[1][2][3] The parent compound, this compound, is rapidly metabolized into the more toxicologically relevant this compound-desthio.[4][5] Therefore, accurate quantification of the desthio metabolite is crucial for efficacy studies, resistance monitoring, and understanding the compound's mechanism of action. The protocol herein outlines a robust procedure for sample preparation from fungal cultures and subsequent analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a method widely recognized for its high precision and sensitivity.[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and its active metabolite, this compound-desthio, are demethylation inhibitors (DMIs).[3] They specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal sterol biosynthesis pathway.[1][7] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic sterol precursors lead to severe morphological and functional defects in the cell membrane, ultimately causing fungal cell death.[1][2]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Lanosterol Lanosterol Intermediate Intermediate Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Inhibitor This compound-desthio Inhibitor->Intermediate Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound-desthio.

Experimental Protocols

This section details the complete workflow for quantifying this compound-desthio, from fungal culture treatment to final analysis.

General Experimental Workflow

The overall process involves treating a fungal culture with this compound, separating the fungal cells from the culture medium, extracting the this compound-desthio metabolite from both fractions, and quantifying the analyte using LC-MS/MS.

Experimental_Workflow start Fungal Culture Treated with this compound harvest Harvest by Centrifugation start->harvest pellet Fungal Pellet (Cells) harvest->pellet Separate supernatant Supernatant (Medium) harvest->supernatant Separate lysis Cell Lysis (e.g., Bead Beating) pellet->lysis extraction_supernatant Solvent Extraction (Acetonitrile/Water) supernatant->extraction_supernatant extraction_pellet Solvent Extraction (Acetonitrile/Water) lysis->extraction_pellet combine_and_clarify Combine & Clarify Extracts (Centrifugation/Filtration) extraction_pellet->combine_and_clarify extraction_supernatant->combine_and_clarify analysis LC-MS/MS Analysis combine_and_clarify->analysis

Caption: Workflow for the quantification of this compound-desthio in fungal cultures.

Materials and Reagents
  • This compound-desthio analytical standard (Supelco, PESTANAL® or equivalent)[8]

  • This compound (for culture treatment)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Fungal growth medium (e.g., RPMI 1640, Potato Dextrose Broth)[5]

  • Fungal strain (e.g., Candida albicans, Fusarium graminearum)

  • Sterile microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • LC-MS vials

Protocol for Fungal Culture and Treatment
  • Grow the selected fungal strain in a suitable liquid medium to the desired growth phase (e.g., mid-log phase). For C. albicans, a starting concentration of 1 x 10³ cells/mL can be used.[5]

  • Inoculate fresh media with the fungal culture.

  • Treat the cultures with this compound at the desired concentrations. Include a vehicle control (e.g., DMSO, not exceeding 1% v/v).[5]

  • Incubate the treated cultures under appropriate conditions (e.g., 37°C with shaking at 200 rpm for C. albicans) for a specified time period (e.g., 24 hours).[5]

Protocol for Sample Preparation and Extraction
  • Transfer 1 mL of the treated fungal culture into a microcentrifuge tube.

  • Harvest the fungal cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Carefully separate the supernatant (culture medium) from the cell pellet. Both fractions can be analyzed to determine the distribution of the metabolite.

  • Cell Pellet Extraction:

    • Wash the pellet twice with deionized water to remove residual medium.[5]

    • Add 1 mL of an acetonitrile/water (1:1, v/v) extraction solution to the pellet.[9][10]

    • Lyse the cells to release intracellular contents. This can be achieved by mechanical means such as bead beating with zirconia/silica beads or sonication.

    • Vortex vigorously for 5 minutes, then centrifuge (10,000 x g for 5 minutes) to pellet cell debris.

  • Supernatant (Medium) Extraction:

    • Add an equal volume of acetonitrile to the collected supernatant.

    • Vortex for 2 minutes to precipitate proteins and extract the analyte.

    • Centrifuge (10,000 x g for 5 minutes) to clarify.

  • Final Sample Preparation:

    • Combine the clarified extracts from the pellet and supernatant if a total culture concentration is desired, or keep them separate.

    • Filter the final extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Instrumental Analysis: LC-MS/MS

The analysis is performed by HPLC with electrospray ionization and tandem mass spectrometry detection (HPLC-ESI-MS/MS).[9]

Suggested LC-MS/MS Parameters

The following tables provide typical starting parameters for the chromatographic separation and mass spectrometric detection of this compound-desthio. These may require optimization based on the specific instrumentation used.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)[10]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 312
Product Ion (m/z) 70 (for quantification)[9][10]
Other Parameters Optimize collision energy, declustering potential, etc.

Data and Performance

Calibration and Quantification

Quantification is achieved by generating a calibration curve using external standards of this compound-desthio prepared in a matrix matching the sample solvent (e.g., acetonitrile/water). A linear regression of the peak area against concentration is used to calculate the concentration of this compound-desthio in the unknown samples.

Method Performance Characteristics

The presented methodology is based on established analytical techniques that have been validated across various matrices. The following table summarizes typical performance data reported in the literature, which can be expected from this method after proper validation.

Table 3: Summary of Method Performance from Literature

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)Reference
Cereal Grain0.01 - 0.1087 - 116 (Overall Mean: 100)4.30.01[9][11]
Wheat Straw-92.7 - 101.9-0.02[12]
Soil-81.7 - 95.6-0.02[12]
Animal Tissues (Pork, Liver, Kidney)-83.6 - 1051.5 - 10.30.005 - 0.05[6][13]
Milk-83.6 - 1051.5 - 10.30.004[6][13]
Wheat (Plant)-86 - 1080.53 - 11.87-[4]
Wheat (Nutrient Culture)2 - 100 µg/kg82.3 - 117.00.2 - 7.80.2 µg/L[14]

(RSD = Relative Standard Deviation; LOQ = Limit of Quantitation)

Conclusion

The protocol described provides a reliable and sensitive framework for the quantification of this compound-desthio in fungal cell cultures. By employing a straightforward solvent extraction followed by LC-MS/MS analysis, researchers can accurately determine the concentration of this key fungicidal metabolite. This data is invaluable for studying the efficacy of this compound, investigating potential resistance mechanisms, and performing detailed toxicological and metabolic assessments in a controlled laboratory setting.

References

Troubleshooting & Optimization

Troubleshooting prothioconazole degradation in analytical samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prothioconazole and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low recovery of this compound in my samples. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of this compound is a common issue often linked to its degradation. This compound can degrade into its primary metabolite, this compound-desthio, and other minor products.[1][2][3][4] Several factors can influence this degradation.

Troubleshooting Steps:

  • Sample Handling and Storage:

    • Light Exposure: this compound is susceptible to photodegradation.[5][6] Always handle and store samples in amber vials or protect them from light.[7] The half-life can be as short as 47.7 hours under certain light conditions.[6]

    • Temperature: Elevated temperatures accelerate degradation. It is recommended to keep samples at 4°C during processing.[8] For long-term storage, freezer conditions are necessary, and stability should be verified.[9][10]

    • pH of the Medium: this compound degradation is pH-dependent, with faster degradation occurring at higher pH values.[5] Ensure the pH of your extraction and final solutions is controlled, preferably neutral or slightly acidic.

  • Extraction and Analysis:

    • Method Validation: Ensure your analytical method is validated for your specific matrix. Average recoveries for this compound typically range from 85% to over 100% in matrices like wheat and soil.[2][11]

    • Metabolite Analysis: Check for the presence of this compound-desthio. A decrease in the parent compound's concentration with a corresponding increase in the metabolite can confirm degradation.[2][12]

    • Chemical Stabilizers: For aqueous dispersions, especially at low concentrations, this compound can be unstable. The addition of sulfur-containing compounds, such as cysteine, has been shown to significantly improve chemical stability.[13]

Q2: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A2: Unexpected peaks are likely degradation products of this compound. The most common and significant degradation product is This compound-desthio .[1][4] Other identified photoproducts in aqueous solutions include C14H15Cl2N3O, C14H16ClN3OS, C14H15Cl2N3O2S, and C14H13Cl2N3.[5] To confirm the identity of these peaks, you can:

  • Analyze a this compound-desthio reference standard.

  • Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks and compare them with known degradation products.

Q3: My results for this compound concentration are inconsistent across replicate samples. What is causing this variability?

A3: Inconsistent results can stem from non-uniform sample handling and preparation, or inherent instability of the analyte.

Troubleshooting Steps:

  • Standardize Procedures: Ensure every step of your protocol, from sample collection to analysis, is standardized and consistently applied to all samples.

  • Control Environmental Factors: Minimize variations in light exposure, temperature, and processing time between samples. As noted, pH and light can significantly affect stability.[5]

  • Assess Matrix Effects: The sample matrix (e.g., soil type, plant tissue) can influence degradation rates.[11] Perform matrix-matched calibrations or use isotopically labeled internal standards to correct for matrix effects and improve accuracy.

  • Check Storage Stability: If samples are stored for any period before analysis, ensure you have conducted storage stability studies to confirm that this compound and its metabolites are stable under your storage conditions (e.g., -20°C).[9][10]

Quantitative Data Summary

The stability and recovery of this compound are highly dependent on experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound under Different Degradation Conditions

ConditionMatrix / MediumHalf-life (t½)Reference(s)
Light Source
Xenon LampAqueous Solution (pH 7)173.29 min[5]
Ultraviolet LampAqueous Solution (pH 7)21.66 min[5]
High-Pressure Mercury LampAqueous Solution (pH 7)11.18 min[5]
PhotodegradationAqueous Buffer (pH 7, 25°C)47.7 hours[6]
pH (Xenon Lamp)
pH 4.0Aqueous Solution693.15 min[5]
pH 7.0Aqueous Solution231.05 min[5]
pH 9.0Aqueous Solution99.02 min[5]
Matrix
Wheat Straw (Jiangsu)Field Conditions4.4 days[11]
Wheat Straw (Henan)Field Conditions1.8 days[11]
Wheat Straw (Beijing)Field Conditions3.3 days[11]
Wheat PlantField Conditions< 5.82 days[2]
Rice PlantField Conditions2.5 - 10.1 days[14]
Wheat LeavesField Conditions3.2 - 3.6 days[8]

Table 2: Reported Recovery Rates for this compound and this compound-desthio

AnalyteMatrixRecovery Range (%)Reference(s)
This compoundWheat Grains, Straw, Soil85.0 - 103.0[11]
This compound-desthioWheat Grains, Straw, Soil81.7 - 109.9[11]
This compoundWheat76.05 - 96.17[15]
This compound-desthioWheat76.05 - 96.17[15]
This compoundVarious Samples71.8 - 102.0[16]
This compound-desthioVarious Samples71.8 - 102.0[16]
This compoundSoil, Wheat Plant, Straw, Grain86 - 108[2]
This compound-desthioSoil, Wheat Plant, Straw, Grain86 - 108[2]
This compound-desthioAnimal-derived Food83.6 - 105[17]
This compoundRice Grain, Husk, Plant80.0 - 99.7[14]

Experimental Protocols

Key Experiment: Analysis of this compound and this compound-desthio in Plant Matrix using QuEChERS and LC-MS/MS

This protocol is a generalized procedure based on methodologies reported in the literature.[2][11] Researchers should perform their own validation for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Method) a. Homogenize 10 g of the sample (e.g., wheat straw) with 10 mL of acetonitrile. b. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). c. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. d. Take a 1 mL aliquot of the supernatant (acetonitrile layer). e. Add cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA) for dispersive solid-phase extraction (d-SPE). f. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes. g. Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. LC-MS/MS Analysis a. Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. b. Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse Plus C18). c. Mobile Phase: A gradient elution using water with 0.1% formic acid and methanol or acetonitrile. d. Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode. e. Detection: Monitor the specific precursor-to-product ion transitions for this compound and this compound-desthio using Multiple Reaction Monitoring (MRM).

Visualizations

G This compound This compound (C14H15Cl2N3OS) Desthio This compound-desthio (C14H13Cl2N3S) Major Metabolite This compound->Desthio Metabolic/Environmental Degradation Other Other Minor Degradation Products This compound->Other G cluster_factors Environmental & Chemical Factors Light Light Exposure (Photodegradation) Degradation This compound Degradation Light->Degradation pH High pH (>7.0) pH->Degradation Temp High Temperature (e.g., > 50°C) Temp->Degradation Matrix Sample Matrix (Soil, Plant, etc.) Matrix->Degradation G Start Start: Low Recovery or Inconsistent Results Step1 Review Sample Handling: - Light Protection? - Temp Control (4°C)? - pH of Solutions? Start->Step1 Step2 Analyze for Metabolites: - Is this compound-desthio  Present/Elevated? Step1->Step2 Step3 Validate Analytical Method: - Check Instrument Performance - Run Matrix-Matched Standards Step2->Step3 Step4 Confirm Storage Stability: - Analyze QC Samples from  Start and End of Run Step3->Step4 End Resolution: Improved Recovery & Consistent Data Step4->End

References

Prothioconazole Solubility Solutions for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving prothioconazole solubility in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triazolinthione fungicide.[1][2] Its primary mechanism of action is the inhibition of the enzyme CYP51 (also known as sterol 14α-demethylase).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to cell death.[3] It is important to note that this compound is often metabolized to this compound-desthio, which is considered the primary active molecule that inhibits CYP51.[1][3][5] Some studies also suggest that this compound and its metabolite can interact with the aryl hydrocarbon receptor (AhR), potentially leading to other cellular effects.[6]

Q2: Why is this compound difficult to dissolve for cell-based assays?

This compound has low aqueous solubility.[1][7] Its solubility in water is approximately 300 mg/L at 20°C.[1] This poor water solubility can lead to precipitation when it is added to aqueous cell culture media, making it difficult to achieve the desired concentrations for experiments and impacting the reliability of results.[8][9]

Q3: What are the recommended solvents for preparing a this compound stock solution?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[4][10] this compound is also soluble in acetone, polyethylene glycol, and esters.[1][4]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

One of the most common issues encountered when using this compound in cell-based assays is its precipitation out of the cell culture medium. This can lead to inaccurate dosing and unreliable experimental outcomes.

Problem: I've added my this compound stock solution to the cell culture medium, and I see a precipitate.

This is a common observation due to the low aqueous solubility of this compound. Here are several strategies to address this issue, ranging from simple adjustments to more advanced formulation techniques.

Troubleshooting Step Detailed Explanation Key Considerations
1. Optimize DMSO Concentration The final concentration of DMSO in your cell culture medium should be as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[10][11] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a dose-response curve.Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any effects of the solvent itself.[12][13]
2. Prepare a More Dilute Stock Solution If you are observing precipitation, you may be adding too high a volume of a concentrated stock solution. Preparing a more dilute stock solution in DMSO will allow you to add a smaller volume to your media, which can help to prevent the compound from crashing out of solution.This may not be feasible if you need to achieve a very high final concentration of this compound in your assay.
3. Pre-warm the Media Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help to improve solubility.Do not overheat the media, as this can degrade essential components like supplements and serum.
4. Use a Co-Solvent System For particularly challenging solubility issues, a co-solvent system can be employed. A common formulation for in vivo studies that can be adapted for in vitro use involves a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.[2] This approach helps to keep the compound in solution when diluted into an aqueous environment.The final concentrations of all co-solvents must be tested for cytotoxicity on your specific cell line.
5. Employ Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[14][15][16] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), are commonly used.[14][16]The formation of the inclusion complex needs to be confirmed, and the cyclodextrin itself should be tested for any effects on your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a this compound stock solution using DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines a cell viability assay to determine the highest concentration of DMSO that does not significantly affect your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO, cell culture grade

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01%, including a no-DMSO control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.

  • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then read the plate on a plate reader at the appropriate wavelength.

  • Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Visualizations

This compound's Mechanism of Action

prothioconazole_moa cluster_pathway Ergosterol Biosynthesis Pathway This compound This compound Prothioconazole_desthio This compound-desthio (Active Metabolite) This compound->Prothioconazole_desthio Metabolism CYP51 CYP51 (14α-demethylase) Prothioconazole_desthio->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 dependent Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Essential Component Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death

Caption: this compound's primary mechanism of action.

Experimental Workflow for Improving Solubility

solubility_workflow Start Start: Poorly Soluble This compound Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Dilute_Media Dilute Stock in Cell Culture Media Prep_Stock->Dilute_Media Observe_Precipitate Precipitation Observed? Dilute_Media->Observe_Precipitate Success Proceed with Assay Observe_Precipitate->Success No Troubleshoot Troubleshooting Options Observe_Precipitate->Troubleshoot Yes Option1 1. Lower Final DMSO Concentration Troubleshoot->Option1 Option2 2. Use Co-solvents (e.g., PEG300) Troubleshoot->Option2 Option3 3. Use Cyclodextrins Troubleshoot->Option3 Option1->Dilute_Media Option2->Dilute_Media Option3->Dilute_Media

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Solvent Solubility of this compound (g/L at 20°C) Reference
Water0.3[1]
n-hexane<0.1[4]
Xylene8[4]
n-octanol58[4]
Acetonitrile69[4]
Isopropanol87[4]
Dichloromethane88[4]
Dimethyl sulfoxide (DMSO)126[4]
Acetone>250[4]
Ethyl acetate>250[4]
Polyethylene glycol>250[4]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always optimize protocols for their specific cell lines and experimental conditions.

References

Technical Support Center: Prothioconazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of prothioconazole and its primary metabolite, this compound-desthio. It is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the LC-MS/MS analysis of this compound?

The primary challenge in analyzing this compound and its metabolite, this compound-desthio, is managing matrix effects.[1][2] These effects, which can cause ion suppression or enhancement, arise from co-eluting endogenous components from the sample matrix.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analysis.[1] Common matrices for this compound analysis include wheat, soil, and various food products of animal origin.[4][5][6]

Q2: What is this compound-desthio and why is it important to analyze it alongside this compound?

This compound-desthio is a major metabolite of this compound.[4][7] this compound is rapidly metabolized to this compound-desthio in various matrices.[4][8] Due to its prevalence and potential toxicity, regulatory bodies often require the monitoring of both the parent compound and this metabolite.[7]

Q3: Which ionization mode is recommended for this compound and this compound-desthio?

For this compound-desthio, electrospray ionization in positive ion mode (ESI+) is commonly used.[9] For this compound, electrospray ionization in negative ion mode (ESI-) has been utilized.[9] However, some methods have successfully used positive ion mode for both analytes.[9] It is crucial to optimize the ionization mode based on your specific instrument and method conditions.

Q4: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Effective sample cleanup is the first line of defense. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are commonly used to remove interfering components.[10][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the samples can help to compensate for signal suppression or enhancement.[1][11]

  • Stable Isotope-Labeled Internal Standards: This is a highly effective method to correct for matrix effects.[12][13] Using isotopically labeled this compound and this compound-desthio can compensate for variations in extraction recovery and ionization efficiency.[12]

  • Chromatographic Separation: Optimizing the LC method to separate the analytes from co-eluting matrix components can also reduce interference.[14]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Possible Causes & Solutions

CauseRecommended Action
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the matrix and analytes. For complex matrices, a more rigorous extraction procedure like the QuEChERS method is recommended.[5][6] Verify that the pH of the extraction solvent is optimized for this compound and this compound-desthio.
Analyte Degradation This compound can be unstable under certain conditions.[15] Ensure samples are stored properly (e.g., frozen at < -20 °C) and processed promptly.[9] Avoid prolonged exposure to light and high temperatures during sample preparation.[15]
Poor SPE Cartridge Performance If using SPE, ensure the cartridge type is appropriate for the analytes and that it has not expired. Condition and equilibrate the cartridges according to the manufacturer's protocol.
Issue 2: High Signal Suppression (Matrix Effect)

Possible Causes & Solutions

CauseRecommended Action
Insufficient Sample Cleanup Enhance the cleanup step. For QuEChERS, consider using a d-SPE (dispersive SPE) cleanup with a combination of sorbents like PSA (primary secondary amine) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB (graphitized carbon black) for pigment removal (use with caution as it may adsorb planar analytes).
Co-elution with Matrix Components Modify the LC gradient to improve the separation of analytes from the matrix front. A slower gradient or a different column chemistry might be necessary.
Inappropriate Calibration Strategy If not already in use, switch to matrix-matched calibration or, ideally, use stable isotope-labeled internal standards for quantification.[12][13]
Issue 3: Poor Peak Shape

Possible Causes & Solutions

CauseRecommended Action
Injection Solvent Mismatch The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions. High organic content in the injection solvent can lead to peak fronting or splitting, especially for early eluting peaks. Consider online dilution if your system supports it.[16]
Column Overloading Injecting too high a concentration of the analyte or matrix components can lead to broad or asymmetric peaks. Dilute the sample extract if necessary.
Column Contamination Matrix components can accumulate on the column over time. Use a guard column and implement a regular column washing procedure.

Experimental Protocols

QuEChERS Sample Preparation for Wheat Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Homogenization: Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: Take an aliquot of the final extract, dilute as necessary with the mobile phase, and inject it into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Recoveries of this compound and this compound-desthio in Various Matrices

MatrixAnalyteFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Porcine Liver & KidneyThis compound-desthioNot Specified83.6 - 1051.5 - 10.3[4]
PorkThis compound-desthioNot Specified83.6 - 1051.5 - 10.3[4]
EggsThis compound-desthioNot Specified83.6 - 1051.5 - 10.3[4]
MilkThis compound-desthioNot Specified83.6 - 1051.5 - 10.3[4]
Wheat GrainThis compoundNot Specified87.3 - 103.0Not Specified[5]
Wheat StrawThis compoundNot Specified93.6 - 100.3Not Specified[5]
SoilThis compoundNot Specified85.0 - 100.5Not Specified[5]
Wheat GrainThis compound-desthioNot Specified93.2 - 109.9Not Specified[5]
Wheat StrawThis compound-desthioNot Specified92.7 - 101.9Not Specified[5]
SoilThis compound-desthioNot Specified81.7 - 95.6Not Specified[5]
PeanutThis compound2.0, 4.0, 20.0 µg/kg87.2 - 102.46< 9.97[8]
PeanutThis compound-desthio2.0, 4.0, 20.0 µg/kg87.2 - 102.46< 9.97[8]

Visualizations

QuEChERS Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Homogenized Sample AddH2O 2. Add Water Sample->AddH2O AddACN 3. Add Acetonitrile AddH2O->AddACN AddSalts 4. Add QuEChERS Salts AddACN->AddSalts Shake 5. Shake Vigorously AddSalts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Supernatant 7. Transfer Supernatant Centrifuge1->Supernatant Acetonitrile Layer AddDSPE 8. Add to d-SPE Tube Supernatant->AddDSPE Vortex 9. Vortex AddDSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 FinalExtract 11. Final Extract Centrifuge2->FinalExtract LCMS 12. LC-MS/MS Analysis FinalExtract->LCMS

Caption: QuEChERS sample preparation workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Problem: Inaccurate Results (Low Recovery / High RSD) CheckCleanup Is sample cleanup sufficient? Start->CheckCleanup CheckCalibration Is an appropriate calibration method used? CheckCleanup->CheckCalibration Yes ImproveCleanup Action: Enhance cleanup (e.g., different d-SPE sorbents) CheckCleanup->ImproveCleanup No CheckChroma Is chromatographic separation optimal? CheckCalibration->CheckChroma Yes UseMM Action: Use Matrix-Matched Standards CheckCalibration->UseMM No OptimizeLC Action: Modify LC gradient or change column CheckChroma->OptimizeLC No Resolved Problem Resolved CheckChroma->Resolved Yes ImproveCleanup->CheckCalibration UseSIL Action: Use Stable Isotope-Labeled Internal Standards (Best Practice) UseMM->UseSIL UseSIL->Resolved OptimizeLC->Resolved

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Prothioconazole stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prothioconazole. The information is designed to address specific stability issues that may be encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am storing a this compound stock solution in the freezer. What is the expected stability?

This compound stock solutions are generally stable for extended periods when stored at low temperatures. For optimal stability, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] If you suspect degradation despite these storage conditions, verify the concentration of your stock solution using a validated analytical method, such as HPLC-MS/MS, before use.

Q2: My this compound solution appears to be degrading at room temperature. What could be the cause?

This compound is susceptible to degradation at ambient temperatures.[2][3] The primary degradation product is this compound-desthio, which can form relatively quickly.[3][4][5] To minimize degradation, always store this compound solutions, especially those in organic solvents, at recommended freezer temperatures when not in use. For experiments requiring room temperature incubations, it is advisable to prepare fresh dilutions from a frozen stock.

Q3: I am working with this compound in an aqueous buffer. How does pH affect its stability?

This compound is generally stable to hydrolysis in neutral and alkaline aqueous solutions (pH 7 and 9).[3][6] However, it is less stable under acidic conditions. At pH 4 and 50°C, the half-life of this compound is approximately 120 days.[3][4][6] When extrapolated to 25°C, the half-life at pH 4 is estimated to be between 679 days and over 10 years, indicating slow but eventual degradation.[6] For long-term experiments in aqueous solutions, it is recommended to use buffers with a pH of 7 or higher.

Q4: I am conducting photostability studies. Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation.[4][7][8] The half-life of this compound under simulated sunlight in a sterile aqueous solution (pH 7) is approximately 47.7 hours.[3][4] Under different light sources, the photodegradation rate can vary significantly. For example, one study reported half-lives of 173.29 minutes under a xenon lamp, 21.66 minutes under an ultraviolet lamp, and 11.18 minutes under a high-pressure mercury lamp.[7][8] Therefore, it is crucial to protect this compound solutions from light during storage and experiments, unless photostability is the variable being tested.

Q5: I have observed the formation of a major degradation product in my samples. What is it likely to be?

The most common and significant degradation product of this compound is this compound-desthio.[4][5][9] This metabolite is formed through various degradation pathways, including hydrolysis, photolysis, and metabolism in plants and soil.[4][5] this compound-desthio itself has toxicological significance and is often included in residue analysis.[5] Other minor metabolites have also been identified, but this compound-desthio is the primary product to monitor.

Q6: What is the recommended shelf life for this compound formulations?

Commercial formulations of this compound, such as suspension concentrates (SC), are designed for stability. When stored in their original packaging in a cool, dry place away from direct sunlight, these formulations can have a shelf life of up to 2 years.[10]

Quantitative Data Summary

Table 1: this compound Hydrolysis Half-Life

pHTemperature (°C)Half-Life (t½)Reference
450120 days[3][4][6]
425 (extrapolated)679 days to >10 years[6]
750Stable (> 1 year)[3][6]
950Stable (> 1 year)[3][6]

Table 2: this compound Photodegradation Half-Life in Aqueous Solution (pH 7)

Light SourceHalf-Life (t½)Reference
Simulated Sunlight47.7 hours[3][4]
Xenon Lamp173.29 minutes[7][8]
Ultraviolet Lamp21.66 minutes[7][8]
High-Pressure Mercury Lamp11.18 minutes[7][8]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers (Hydrolysis Study)

Objective: To evaluate the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Sterile aqueous buffers (e.g., pH 4, 7, and 9)

  • Incubator set to a constant temperature (e.g., 50°C)

  • HPLC-MS/MS system

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate volumetric flasks, add a small aliquot of the this compound stock solution to each of the sterile aqueous buffers (pH 4, 7, and 9) to achieve the desired final concentration. Ensure the final concentration of acetonitrile is low to minimize its effect on the reaction.

  • Cover the flasks to prevent evaporation and place them in a temperature-controlled incubator in the dark.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), withdraw an aliquot from each flask.

  • Immediately analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound and its primary degradant, this compound-desthio.

  • Calculate the degradation rate and half-life of this compound at each pH.

Protocol 2: Evaluation of this compound Photostability

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

  • This compound analytical standard

  • Solvent (e.g., acetonitrile or sterile aqueous buffer at pH 7)

  • Photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight)

  • Control samples wrapped in aluminum foil

  • HPLC-MS/MS system

  • Quartz or borosilicate glass vials

Methodology:

  • Prepare a solution of this compound in the chosen solvent.

  • Transfer the solution into transparent vials for light exposure and wrap an equal number of vials in aluminum foil to serve as dark controls.

  • Place all vials in the photostability chamber.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove a light-exposed vial and a dark control vial.

  • Analyze the samples immediately by a validated LC-MS/MS method for the concentration of this compound and this compound-desthio.

  • Compare the degradation of this compound in the light-exposed samples to the dark controls to determine the rate of photodegradation and the half-life.

Visualizations

Prothioconazole_Degradation_Pathway This compound This compound Prothioconazole_Desthio This compound-Desthio This compound->Prothioconazole_Desthio Hydrolysis (acidic) Photolysis Metabolism Other_Metabolites Other Metabolites Prothioconazole_Desthio->Other_Metabolites Further Degradation

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions (e.g., in different pH buffers) Stock_Solution->Working_Solutions Incubate Incubate under Specific Conditions (e.g., Temp, Light) Working_Solutions->Incubate Sampling Sample at Time Intervals Incubate->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis Data_Analysis Data Analysis (Degradation Rate, Half-Life) LCMS_Analysis->Data_Analysis

Caption: General workflow for this compound stability testing.

Troubleshooting_Logic Start Suspected this compound Degradation Check_Storage Check Storage Conditions (Temp, Light Exposure) Start->Check_Storage Check_Solution_Prep Review Solution Preparation Protocol (Solvent, pH) Start->Check_Solution_Prep Analyze_Sample Analyze Sample by LC-MS/MS Check_Storage->Analyze_Sample Check_Solution_Prep->Analyze_Sample Degradation_Confirmed Degradation Confirmed? Analyze_Sample->Degradation_Confirmed Implement_Controls Implement Corrective Actions: - Use fresh stock - Protect from light - Adjust pH Degradation_Confirmed->Implement_Controls Yes No_Degradation No Degradation Detected. Consider other experimental factors. Degradation_Confirmed->No_Degradation No

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: CYP51 Gene Overexpression and Prothioconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP51 gene overexpression on the efficacy of the fungicide prothioconazole.

Troubleshooting Guides

This section addresses common issues encountered during experimental work on this compound efficacy and CYP51 gene expression.

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Inconsistent EC50 values for this compound in fungicide sensitivity assays. - Inconsistent fungal inoculum (spore concentration or mycelial plug size).- Uneven distribution of fungicide in the agar medium.- Errors in serial dilutions of this compound.- Contamination of cultures.- Standardize inoculum preparation. For spores, use a hemocytometer for accurate counting. For mycelial plugs, use a sterile cork borer for uniform size.[1]- Ensure thorough mixing of the fungicide in the molten agar before pouring plates.- Prepare fresh serial dilutions for each experiment and use calibrated pipettes.- Maintain aseptic techniques throughout the experiment.
No amplification or weak signal in CYP51 qPCR. - Poor RNA quality or quantity.- Inefficient cDNA synthesis.- Suboptimal primer design or concentration.- Presence of PCR inhibitors in the RNA sample.- Assess RNA integrity and purity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.- Use a high-quality reverse transcriptase and optimize the cDNA synthesis reaction.- Design and validate primers for specificity and efficiency. Test a range of primer concentrations.- Dilute the cDNA template to reduce the concentration of inhibitors.[2]
High variability between technical replicates in qPCR. - Pipetting errors.- Incomplete mixing of reaction components.- Bubbles in qPCR wells.- Use calibrated pipettes and practice consistent pipetting technique.- Gently vortex and centrifuge all reaction mixes before dispensing.- Inspect the qPCR plate for bubbles before starting the run and centrifuge if necessary.
Unexpected melting curve in SYBR Green qPCR. - Primer-dimer formation.- Non-specific amplification.- Genomic DNA contamination.- Optimize primer concentration and annealing temperature.- Design new primers targeting a different region of the CYP51 gene.- Treat RNA samples with DNase I before cDNA synthesis.
Calculated fold change in CYP51 expression does not correlate with resistance level. - Inappropriate reference gene(s) used for normalization.- Other resistance mechanisms at play (e.g., target site mutations, efflux pumps).- Timing of sample collection for RNA extraction is not optimal.- Validate the stability of reference genes under your experimental conditions. It is recommended to use at least two stable reference genes.[2]- Sequence the CYP51 gene to check for mutations and investigate the expression of efflux pump genes.- Perform a time-course experiment to determine the optimal time point for assessing CYP51 induction after this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does CYP51 overexpression confer resistance?

A1: this compound is a demethylation inhibitor (DMI) fungicide that targets the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[3] Overexpression of the CYP51 gene results in an increased amount of the target enzyme in the fungal cell. This surplus of CYP51 protein requires a higher concentration of this compound to achieve the same level of inhibition, thus leading to reduced efficacy of the fungicide.[5]

Q2: How do I determine the EC50 value for this compound?

A2: The half-maximal effective concentration (EC50) is typically determined using a mycelial growth inhibition assay. This involves growing the fungus on a solid medium (e.g., potato dextrose agar) amended with a range of this compound concentrations. After a defined incubation period, the diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to a control with no fungicide. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Q3: What are typical EC50 values for this compound in sensitive and resistant fungal strains?

A3: EC50 values can vary significantly between fungal species and even between isolates of the same species. However, a general trend is a substantial increase in the EC50 value for resistant strains compared to sensitive (wild-type) strains.

Table of this compound EC50 Values in Fusarium graminearum

Strain TypeIsolateEC50 (µg/mL)Reference
Wild-Type (Sensitive)3-a0.579[6]
Wild-Type (Sensitive)4-a0.311[6]
Wild-Type (Sensitive)SZ-1-30.251[6]
Resistant Mutant3-aR10.10[6]
Resistant Mutant4-aR12.34[6]
Resistant MutantSZ-1-3R21.24[6]

Q4: How can I quantify the overexpression of the CYP51 gene?

A4: Quantitative real-time PCR (qPCR) is the most common method for quantifying gene expression. The relative expression of the CYP51 gene in a potentially resistant strain is compared to its expression in a sensitive (wild-type) strain. The 2-ΔΔCt method is a widely used technique for analyzing the relative changes in gene expression from qPCR experiments.[7]

Q5: Are there other mechanisms of resistance to this compound besides CYP51 overexpression?

A5: Yes, other mechanisms can contribute to this compound resistance. These include:

  • Point mutations in the CYP51 gene: These mutations can alter the structure of the CYP51 enzyme, reducing its binding affinity for this compound.[5]

  • Overexpression of efflux pumps: These are membrane transporters that can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[3][5]

Experimental Protocols

1. This compound Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is adapted from studies on Fusarium graminearum.[6]

  • Preparation of Fungicide Stock Solution: Dissolve technical-grade this compound in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 10 mg/mL). Store at 4°C.

  • Preparation of Fungicide-Amended Media: Prepare potato dextrose agar (PDA). After autoclaving and cooling to approximately 50-55°C, add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, add the same concentration of the solvent to the control plates. Pour the media into Petri dishes.

  • Inoculation: Take 5 mm mycelial plugs from the edge of an actively growing culture of the fungal isolate and place one in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Plot the inhibition percentage against the log-transformed this compound concentration and use regression analysis to calculate the EC50 value.

2. CYP51 Gene Expression Analysis by qPCR

This is a general protocol that should be optimized for your specific fungal species and qPCR instrument.

  • Fungal Culture and Treatment: Grow the fungal isolates (sensitive and potentially resistant) in a suitable liquid medium. For induction experiments, expose the cultures to a sub-lethal concentration of this compound (e.g., the EC50 of the sensitive strain) for a specific duration. Harvest the mycelia by filtration.

  • RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable kit or protocol (e.g., Trizol method).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity by running a sample on an agarose gel.

  • DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Primer Design: Design primers for the CYP51 gene and at least two reference genes (e.g., actin, tubulin, or GAPDH). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction mixture includes: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water. Include no-template controls (NTCs) for each primer pair.

  • qPCR Cycling Conditions: A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). A melting curve analysis should be performed at the end to check for amplification specificity.

  • Data Analysis (2-ΔΔCt Method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(CYP51) - Ct(reference gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(treated/resistant sample) - ΔCt(control/sensitive sample).

    • Calculate the fold change in gene expression: Fold change = 2^(-ΔΔCt).

Visualizations

Prothioconazole_Action_and_Resistance cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Cell Membrane Integrity Ergosterol->Membrane Prothioconazole_out This compound (extracellular) Prothioconazole_in This compound (intracellular) Prothioconazole_out->Prothioconazole_in Enters cell Prothioconazole_in->CYP51 Inhibits CYP51_gene CYP51 Gene Overexpression Overexpression CYP51_gene->Overexpression Upregulation Increased_CYP51 Increased CYP51 protein Overexpression->Increased_CYP51 Increased_CYP51->CYP51 More target available

Caption: Mechanism of this compound action and CYP51-mediated resistance.

Experimental_Workflow cluster_0 Fungicide Sensitivity Assay cluster_1 Gene Expression Analysis (qPCR) prep_media Prepare fungicide- amended media inoculate Inoculate with fungal isolate prep_media->inoculate incubate Incubate plates inoculate->incubate measure Measure colony diameter incubate->measure calculate_ec50 Calculate EC50 measure->calculate_ec50 end End calculate_ec50->end culture_treat Culture and treat fungal isolates rna_extraction Extract total RNA culture_treat->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR cdna_synthesis->qpcr analyze_data Analyze data (2-ΔΔCt) qpcr->analyze_data analyze_data->end start Start start->prep_media start->culture_treat

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic start Experimental Issue Encountered is_qpcr Is the issue related to qPCR? start->is_qpcr is_assay Is the issue related to fungicide sensitivity assay? start->is_assay no_amp No/weak amplification? is_qpcr->no_amp Yes high_var High variability? is_qpcr->high_var No inconsistent_ec50 Inconsistent EC50? is_assay->inconsistent_ec50 Yes no_growth No growth on control plates? is_assay->no_growth No check_rna Check RNA quality and quantity no_amp->check_rna Yes check_pipetting Review pipetting technique high_var->check_pipetting Yes solution Implement Solution and Repeat Experiment check_rna->solution check_pipetting->solution check_inoculum Standardize inoculum and dilutions inconsistent_ec50->check_inoculum Yes check_media Verify media preparation and incubation conditions no_growth->check_media Yes check_inoculum->solution check_media->solution

Caption: Logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Prothioconazole in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with prothioconazole in plant tissue culture. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a triazole fungicide that functions by inhibiting the C-14 demethylase enzyme involved in fungal sterol biosynthesis.[1][2] This disruption of the fungal cell membrane formation leads to its fungicidal effect.[1] It is important to note that this compound is often metabolized within the plant tissue to its more active form, this compound-desthio, which is a potent inhibitor of the target enzyme, CYP51.[3][4]

Q2: What are the key factors influencing the uptake of this compound in plant tissue culture?

A2: Several factors can significantly impact the uptake and translocation of this compound in your in vitro experiments:

  • Formulation: The solvents and adjuvants used in the this compound formulation can greatly enhance its uptake and systemic movement within the plant tissue.[5][6]

  • Nutrient Availability: The presence of certain macronutrients in the culture medium can influence uptake. For instance, high potassium availability has been shown to enhance this compound uptake.[7] Conversely, nitrogen deficiency can reduce the plant's detoxification capacity, leading to altered accumulation.[7]

  • Plant Hormones: Exogenous application of hormones like indole-3-acetic acid (IAA) and brassinolides has been demonstrated to increase this compound accumulation.[7]

  • Physicochemical Properties: this compound has low water solubility (300 mg/L at 20°C) and a high octanol-water partition coefficient (log Kow ≈ 4.05), which can affect its availability in aqueous culture media.[1][3][8]

Q3: How is this compound metabolized in plant tissues?

A3: The primary metabolite of this compound in plants is this compound-desthio.[1][3][4] This conversion can happen relatively quickly within the plant tissue.[1] this compound-desthio is often more biologically active than the parent compound and is a key consideration in both efficacy and residue analysis.[4][9]

Q4: What are the typical concentrations of this compound used in research?

A4: Effective concentrations can vary widely depending on the plant species, the target pathogen, and the experimental setup. Studies on wheat have used concentrations in nutrient solutions ranging from 1000 µg/L to 5000 µg/L (1 to 5 ppm).[1][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Problem 1: Low or inconsistent uptake of this compound in plant tissues.

  • Possible Cause: Poor solubility of this compound in the aqueous culture medium.

    • Solution: Consider using a formulation that includes solvents like acetone, polyethylene glycol, or esters to improve solubility.[8] You can also explore the use of adjuvants or esterified seed oils designed to enhance penetration through plant tissues.[6][11] Ensure the final concentration of any solvent is not phytotoxic to your plant culture.

  • Possible Cause: Suboptimal composition of the culture medium.

    • Solution: Evaluate the nutrient composition of your medium. As research has shown that high potassium levels can enhance uptake, you may consider adjusting the potassium concentration.[7]

  • Possible Cause: The pH of the culture medium may affect stability and uptake.

    • Solution: this compound's log Kow varies with pH.[8] Monitor and maintain a stable pH in your culture medium throughout the experiment. The pKa of this compound is 6.9.[3][8]

Problem 2: High levels of the metabolite this compound-desthio are detected, but low levels of the parent compound.

  • Possible Cause: Rapid metabolism of this compound by the plant tissue.

    • Solution: This is a normal metabolic process in many plants.[1] If you need to study the effects of the parent compound specifically, consider shorter incubation times for your experiments. Time-course studies are essential to understand the kinetics of both uptake and metabolism.[1]

Problem 3: Signs of phytotoxicity in the plant tissue culture.

  • Possible Cause: The concentration of this compound or the solvents in the formulation is too high.

    • Solution: Conduct a dose-response curve to determine the maximum non-toxic concentration for your specific plant species and explant type. When using solvents to dissolve this compound, run a solvent-only control to ensure the observed toxicity is not due to the solvent itself.

  • Possible Cause: Nitrogen deficiency in the culture medium is exacerbating phytotoxicity.

    • Solution: Ensure your culture medium has adequate nitrogen levels, as nitrogen deficiency can reduce the plant's ability to detoxify the fungicide.[7]

Problem 4: Inconsistent results in fungicide efficacy studies.

  • Possible Cause: Degradation of this compound in the medium.

    • Solution: this compound is susceptible to photodegradation, with a half-life of approximately 47.7 hours under certain conditions.[3][12] If your experiments are long-term, consider shielding the culture medium from light or replenishing the medium at appropriate intervals.

Quantitative Data Summary

Table 1: Uptake and Translocation of this compound in Wheat Seedlings (Nutrient Solution Culture)

Treatment GroupTissuePeak Concentration (µg/kg)Time to Peak Concentration (hours)Reference
Low-Concentration (1000 µg/L) Roots642.520[1]
Stems433.924[1]
Leaves418.124[1]
High-Concentration (5000 µg/L) Roots1574.610[1]
Stems779.824[1]
Leaves573.524[1]

Table 2: Effect of Adjuvants on this compound Efficacy

Fungicide TreatmentAdjuvant TypeImprovement in Fusarium ControlReference
This compoundAsorbital™ Technology (built-in)Up to 18% greater control vs. market standard[5]
Systemic Fungicides (e.g., Triazoles)High-quality mineral oils (e.g., CROPSHIELD®)Enhanced efficacy and safe delivery[6]
Systemic Fungicides (e.g., Triazoles)Esterified seed oil (e.g., PLANTOCROP®)Improved uptake[6]

Experimental Protocols

Protocol 1: Quantification of this compound and this compound-Desthio in Plant Tissue

This protocol is a generalized procedure based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[13]

  • Sample Homogenization:

    • Weigh 1-2 g of fresh plant tissue (roots, stems, leaves, or callus).

    • Add 5-10 mL of acetonitrile/water (4:1, v/v) extraction solvent. For tissues with high lipid content, a defatting step with n-hexane may be necessary.[13]

    • Homogenize the sample using a high-speed blender or tissue homogenizer.

  • Extraction:

    • Vortex the homogenate for 2 minutes.

    • Centrifuge at 5000-8000 rpm for 5-10 minutes.[1][14] Collect the supernatant.

    • For enhanced extraction, a salting-out step with anhydrous MgSO₄ and NaCl can be added before centrifugation.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant to a new tube containing a dSPE sorbent mixture (e.g., C18, GCB for pigmented samples).[1]

    • Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.[1]

  • LC-MS/MS Analysis:

    • Filter the final supernatant through a 0.22 µm filter.

    • Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.

    • Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, often with additives like formic acid or ammonium acetate.[13]

    • Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.

      • This compound transition: m/z 344 → 154

      • This compound-desthio transition: m/z 312 → 70

    • Quantification is achieved using a matrix-matched calibration curve or by using stable isotope-labeled internal standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Plant Tissue Culture (Callus, Seedling, etc.) treatment Apply this compound (in media) start->treatment harvest Harvest Tissue (Time-course sampling) treatment->harvest homogenize Homogenize in Acetonitrile/Water harvest->homogenize extract Centrifuge & Collect Supernatant homogenize->extract cleanup dSPE Cleanup (e.g., C18) extract->cleanup filter Filter Extract (0.22 µm) cleanup->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms quantify Quantify this compound & this compound-desthio lcms->quantify

Caption: Workflow for this compound Quantification in Plant Tissue.

logical_relationships cluster_enhancers Enhancing Factors cluster_inhibitors Inhibiting/Confounding Factors uptake This compound Uptake Efficiency adjuvants Formulation & Adjuvants adjuvants->uptake nutrients High Potassium (K+) nutrients->uptake hormones Plant Hormones (IAA, Brassinolides) hormones->uptake solubility Low Water Solubility solubility->uptake metabolism Rapid Metabolism to This compound-desthio metabolism->uptake Affects parent compound levels nutrient_def Nitrogen (N) Deficiency nutrient_def->uptake

Caption: Factors Influencing this compound Uptake in Plants.

signaling_pathway prothio This compound (or this compound-desthio) stress Cellular Stress Signal prothio->stress mapk MAPK Signaling Cascade Activation stress->mapk tf Activation of Transcription Factors mapk->tf abc Upregulation of ABC Transporter Genes tf->abc efflux Increased Efflux of Fungicide/Metabolites abc->efflux detox Detoxification efflux->detox

Caption: Simplified this compound Detoxification Pathway in Plants.

References

Reducing variability in prothioconazole bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in prothioconazole bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of variability when using this compound in a bioassay?

A1: A significant source of variability arises from the use of this compound itself versus its more active and stable metabolite, this compound-desthio. This compound can be converted to this compound-desthio within the assay system, and the rate of this conversion can be inconsistent, leading to variable results.[1][2][3] For investigating small differences in sensitivity or for mechanistic studies, using technical-grade this compound-desthio is recommended to reduce this variability.[1]

Q2: How critical is the choice of solvent for dissolving this compound?

A2: The choice of solvent and its final concentration in the assay are critical. Solvents like Dimethyl Sulfoxide (DMSO) are commonly used but can exhibit antifungal properties at higher concentrations, potentially leading to an overestimation of this compound's efficacy.[4][5][6][7] It is crucial to use the lowest possible solvent concentration and to include a solvent-only control to account for any inhibitory effects of the solvent itself.

Q3: What are the recommended incubation conditions for a this compound bioassay?

A3: Incubation time and temperature are major factors influencing bioassay outcomes. There is a direct relationship between the duration of incubation and the Minimum Inhibitory Concentration (MIC) for fungistatic agents like this compound.[8] Standardized incubation times and temperatures, appropriate for the specific fungal species being tested, are essential for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing that can be adapted for this purpose.[9][10][11][12][13][14][15]

Q4: Can the composition of the growth medium affect the bioassay results?

A4: Yes, the composition of the test medium can significantly influence the results. Different media can lead to variations in the determined MIC values.[8] For instance, some studies utilize Potato Dextrose Agar (PDA) or Potato Sucrose Agar (PSA) for mycelial growth inhibition assays.[16][17][18] Consistency in the media used across experiments is vital for comparability of results.

Q5: How does inoculum preparation impact the variability of the assay?

A5: The size and preparation of the fungal inoculum are critical parameters that can introduce significant variability. An abrupt increase in MIC can be observed with higher inoculum concentrations.[8] Standardizing the method of inoculum preparation, such as using a spectrophotometer to adjust the concentration of spores or mycelial fragments, is crucial for achieving consistent results.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Issue 1: High Variability in EC50/MIC Values Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal spores or mycelial fragments in each replicate.
Uneven Drug Distribution Ensure thorough mixing of the this compound stock solution into the assay medium before dispensing into plates. Vortex solutions between dilutions.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microtiter plate. Fill the outer wells with sterile water or medium.
Inconsistent Incubation Use a calibrated incubator and ensure even temperature and humidity distribution. Avoid stacking plates, which can lead to uneven heating.
Contamination Visually inspect plates for any signs of bacterial or cross-contamination between wells. Use aseptic techniques throughout the experimental setup.
Issue 2: No Fungal Growth in Control Wells
Potential Cause Troubleshooting Step
Inoculum Viability Check the viability of the fungal stock culture. Re-culture the fungus on fresh medium to ensure it is healthy and actively growing before preparing the inoculum.
Incorrect Medium Verify that the growth medium is appropriate for the fungal species being tested and that all components were added correctly.
Incubation Conditions Confirm that the incubation temperature, humidity, and duration are optimal for the growth of the test organism.
Solvent Toxicity If a solvent control is also showing no growth, the solvent concentration may be too high and toxic to the fungus. Reduce the solvent concentration.
Issue 3: Unexpectedly Low or High EC50/MIC Values
Potential Cause Troubleshooting Step
This compound vs. This compound-desthio Be aware that this compound-desthio is the more active form.[1][2][3] If using this compound, results may be more variable and show lower potency compared to this compound-desthio.
Solvent Interaction The solvent may be interacting with the this compound, either synergistically or antagonistically. Test different solvents or lower the concentration of the current solvent.
Incorrect Stock Solution Concentration Re-verify the calculations and preparation of the this compound stock solution. If possible, confirm the concentration using an analytical method like HPLC.
pH of the Medium The pH of the growth medium can affect the activity of azole fungicides. Ensure the pH of the medium is buffered and consistent across experiments.
Resistant Fungal Strain The fungal isolate being tested may have developed resistance to this compound.[16][18] If possible, include a known sensitive strain as a control.

Data Presentation

Table 1: Reported EC50 Values of this compound against Fusarium graminearum
StudyNumber of IsolatesEC50 Range (µg/mL)Average EC50 (µg/mL)
Study 1[16][17]2350.4742 - 3.44031.7758 ± 0.6667
Study 2[19]Not specified0.12 - 23.6Not specified
Study 3[18]3 wild-type0.25 - 0.58Not specified
Study 4[8]81.8 - 9.69Not specified
Table 2: Effect of DMSO Concentration on Fungal Growth
DMSO ConcentrationEffect on Fungal GrowthReference
1%Can lower the MIC of some antifungal drugs.[4]
>1%Reported to affect fungal growth.[7]
2%Caused total growth inhibition of Botrytis cinerea at pH 4, 5, and 6.[20]
2.5% - 5%Dose-related decrease in dermatophyte growth.[5]
10%Complete inhibition of dermatophyte growth.[5]
25%60% growth inhibition of Aspergillus parasiticus.[6]
50%Complete growth inhibition of Aspergillus parasiticus.[6]

Experimental Protocols

Detailed Methodology for a this compound Microtiter Plate Bioassay

This protocol is a general guideline for determining the EC50 of this compound against a filamentous fungus using a 96-well microtiter plate format.

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as DMSO.

  • Perform serial dilutions of the stock solution in the same solvent to create a range of working solutions.

  • Further dilute the working solutions in the growth medium (e.g., Potato Dextrose Broth) to achieve the final desired test concentrations. The final solvent concentration in all wells, including the control, should be kept constant and at a low, non-inhibitory level (e.g., ≤1%).

2. Inoculum Preparation:

  • Grow the fungal isolate on a suitable agar medium (e.g., PDA) until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to the desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

3. Assay Setup:

  • In a 96-well flat-bottom microtiter plate, add a defined volume (e.g., 100 µL) of the this compound dilutions in the growth medium to the respective wells.

  • Include a positive control (medium with fungus, no this compound) and a negative control (medium only). Also include a solvent control (medium with fungus and the same concentration of solvent as in the treated wells).

  • Add an equal volume (e.g., 100 µL) of the prepared fungal inoculum to each well (except the negative control).

4. Incubation:

  • Seal the plate with a breathable membrane or place it in a humid chamber to prevent evaporation.

  • Incubate the plate at the optimal temperature for the growth of the fungal species (e.g., 25°C) for a defined period (e.g., 48-72 hours).

5. Data Collection and Analysis:

  • After incubation, measure the fungal growth in each well. This can be done visually or quantitatively using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 595 nm or 620 nm).

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software.

Visualizations

Prothioconazole_Signaling_Pathway This compound This compound Prothioconazole_Desthio This compound-desthio (Active Metabolite) This compound->Prothioconazole_Desthio Metabolic Conversion CYP51 CYP51 (14α-demethylase) Prothioconazole_Desthio->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: this compound's mode of action targeting fungal ergosterol biosynthesis.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Plate_Setup Dispense Reagents into 96-well Plate Serial_Dilutions->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Plate_Setup Incubate Incubate at Controlled Temperature Plate_Setup->Incubate Read_Plate Measure Fungal Growth (e.g., OD) Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: A typical experimental workflow for a this compound bioassay.

Troubleshooting_Logic Start High Variability in Results? Check_Inoculum Inoculum Standardized? Start->Check_Inoculum Yes End Variability Reduced Start->End No Standardize_Inoculum Action: Standardize inoculum preparation and quantification. Check_Inoculum->Standardize_Inoculum No Check_Solvent Solvent Control Included and Consistent? Check_Inoculum->Check_Solvent Yes Standardize_Inoculum->Check_Solvent Solvent_Action Action: Include solvent control and test for solvent toxicity. Check_Solvent->Solvent_Action No Check_Incubation Incubation Conditions Consistent? Check_Solvent->Check_Incubation Yes Solvent_Action->Check_Incubation Incubation_Action Action: Calibrate incubator and ensure consistent conditions. Check_Incubation->Incubation_Action No Check_Reagents This compound vs. This compound-desthio? Check_Incubation->Check_Reagents Yes Incubation_Action->Check_Reagents Reagent_Action Action: Consider using This compound-desthio for lower variability. Check_Reagents->Reagent_Action Using this compound Check_Reagents->End Using Desthio Reagent_Action->End

Caption: A logical troubleshooting guide for addressing bioassay variability.

References

Prothioconazole Cross-Resistance with DMI Fungicides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding prothioconazole cross-resistance with other demethylation inhibitor (DMI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum systemic fungicide belonging to the triazole class of sterol 14α-demethylation inhibitors (DMIs).[1] Its mode of action involves the inhibition of the CYP51 enzyme (lanosterol 14α-demethylase), which is a critical step in the biosynthesis of ergosterol.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.[1]

Q2: What is fungicide cross-resistance?

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides within the same chemical group or with the same mode of action. For DMI fungicides, this means that resistance to one DMI, like tebuconazole, could potentially confer resistance to this compound.

Q3: Does resistance to other DMI fungicides always result in cross-resistance to this compound?

Not necessarily. The patterns of cross-resistance can be complex and vary depending on the fungal species, the specific DMI fungicides involved, and the underlying resistance mechanisms.[2][3] For instance, studies on Fusarium graminearum and Fusarium pseudograminearum have shown instances of no cross-resistance between this compound and other DMIs like tebuconazole and prochloraz.[3][4][5] Conversely, a study on Zymoseptoria tritici found weak cross-resistance between this compound and tebuconazole.[2]

Q4: What are the primary mechanisms driving DMI fungicide resistance and cross-resistance?

The main mechanisms of resistance to DMI fungicides include:

  • Target site mutations: Point mutations in the CYP51 gene can alter the structure of the target enzyme, reducing its binding affinity for DMI fungicides.[6][7][8][9][10][11] The specific mutation can influence the cross-resistance profile.[7][10]

  • Overexpression of the target gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.[7][8][10][12]

  • Enhanced efflux pump activity: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump fungicides out of the fungal cell, reducing their intracellular concentration.[7][10]

Troubleshooting Guides

Problem: My fungal isolates show resistance to a DMI fungicide, and I need to know if they are also resistant to this compound.

Solution: You will need to perform a fungicide sensitivity assay to determine the half-maximal effective concentration (EC50) of your isolates to this compound and compare it to the EC50 values of known sensitive (wild-type) isolates.

Experimental Protocol: Fungicide Sensitivity Testing (Microtiter Plate Assay)

This protocol outlines a common method for determining the EC50 values of fungal isolates to various fungicides.

Materials:

  • Fungal isolates (both test isolates and a known sensitive isolate)

  • Sterile 96-well microtiter plates

  • Fungicide stock solutions (e.g., this compound, tebuconazole, prochloraz) in a suitable solvent (e.g., DMSO)

  • Appropriate liquid growth medium for your fungus (e.g., Potato Dextrose Broth - PDB)

  • Spore suspension or mycelial fragments of the fungal isolates

  • Microplate reader

Methodology:

  • Prepare Fungicide Dilutions:

    • Create a serial dilution of each fungicide in the growth medium within the 96-well plate. A typical 12-point dilution series is recommended to obtain a good dose-response curve.[2]

    • Include a control well with only the growth medium and a solvent control well (if applicable).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of your fungal isolates (e.g., a spore suspension at a specific concentration like 1 x 10^4 spores/mL).

  • Inoculation:

    • Add a fixed volume of the fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for your fungus for a specified period (e.g., 2-7 days), allowing for sufficient growth in the control wells.

  • Growth Measurement:

    • Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-probit or logistic dose-response model) to determine the EC50 value for each isolate and fungicide combination.[13]

Problem: I have confirmed this compound resistance and want to investigate the underlying mechanism.

Solution: The primary mechanism to investigate for DMI resistance is mutations in the CYP51 gene.

Experimental Protocol: Sequencing of the CYP51 Gene

Methodology:

  • DNA Extraction: Extract genomic DNA from both your resistant and sensitive fungal isolates.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the CYP51 gene(s). Note that some fungi may have multiple paralogs of the CYP51 gene (e.g., CYP51A, CYP51B, CYP51C in Fusarium).[4][14][15]

  • PCR Product Purification: Purify the amplified PCR products.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant isolates with the sequence from the sensitive (wild-type) isolate.

    • Identify any nucleotide changes that result in amino acid substitutions.

    • Compare the identified mutations to those known in the literature to be associated with DMI resistance.[9][16]

Quantitative Data Summary

The following tables summarize the EC50 values (in µg/mL) of this compound and other DMI fungicides against various fungal pathogens from different studies. These tables highlight the variability in sensitivity and cross-resistance patterns.

Table 1: EC50 Values (µg/mL) for Fusarium graminearum Isolates [3][5][17]

IsolateThis compoundTebuconazoleProchloraz
Wild-type 10.58--
Resistant Mutant 110.09--
Wild-type 20.31--
Resistant Mutant 212.34--
Wild-type 30.25--
Resistant Mutant 321.24--

Note: In this study, no cross-resistance was found between this compound and tebuconazole or prochloraz in the resistant mutants.[3][5][17]

Table 2: EC50 Values (µg/mL) for Fusarium pseudograminearum Isolates [4]

Isolate CategoryThis compoundTebuconazoleProchlorazFlutriafol
Field Isolates (Average)1.191---
Resistant Mutant 114.809---
Resistant Mutant 212.590---
Resistant Mutant 321.030---

Note: This study also found no evidence of cross-resistance between this compound and the tested DMI fungicides.[4]

Table 3: Correlation of EC50 Values for Zymoseptoria tritici Isolates [2]

Fungicide CombinationCorrelation Coefficient (r)Interpretation
This compound - TebuconazoleWeak PositiveWeak cross-resistance
This compound - CyproconazoleNo CorrelationNo cross-resistance
This compound - PropiconazoleNo CorrelationNo cross-resistance

Visualizations

DMI_Mode_of_Action cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Fungicides DMI Fungicides Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound CYP51 CYP51 Enzyme (14α-demethylase) This compound->CYP51 Inhibits Other_DMIs Other DMIs (e.g., Tebuconazole) Other_DMIs->CYP51 Inhibits CYP51->Lanosterol Catalyzes conversion of

Caption: Mode of action of DMI fungicides, including this compound.

Cross_Resistance_Mechanisms cluster_Mechanisms Mechanisms of DMI Resistance cluster_Outcome Potential Outcomes A Target Site Mutation (CYP51 gene) D Resistance to a specific DMI A->D E Cross-resistance to multiple DMIs (including this compound) A->E Mutation dependent F No cross-resistance to this compound A->F Mutation dependent B Overexpression of CYP51 Gene B->E C Increased Efflux Pump Activity C->E

Caption: Mechanisms leading to potential DMI cross-resistance.

Experimental_Workflow Start Start: Isolate with suspected DMI resistance Step1 Perform Fungicide Sensitivity Assay (EC50 determination for this compound & other DMIs) Start->Step1 Step2 Analyze EC50 values and Resistance Factors (RF) Step1->Step2 Decision1 Isolate resistant to This compound? Step2->Decision1 Step3 Investigate Resistance Mechanism: Sequence CYP51 gene Decision1->Step3 Yes End_Sensitive Conclusion: Isolate is sensitive to this compound. Decision1->End_Sensitive No Step4 Analyze for mutations and compare to literature Step3->Step4 End_Resistant Conclusion: Resistance mechanism identified. Cross-resistance profile determined. Step4->End_Resistant

Caption: Workflow for investigating this compound cross-resistance.

References

Prothioconazole Technical Support Center: Impact of pH on Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the influence of pH on the stability and fungicidal activity of prothioconazole.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: this compound is generally stable in aqueous solutions, particularly at neutral to alkaline pH.[1][2] It does not readily undergo hydrolysis.[3] However, its stability can be influenced by pH, especially under conditions that favor photodegradation. In the absence of light, this compound is stable at pH 7 and 9.[1][2] Under acidic conditions (pH 4) at elevated temperatures (50°C), its hydrolysis half-life is approximately 120 days.[1][2][3] The primary degradation product resulting from hydrolysis and other degradation pathways is this compound-desthio.[3][4]

Q2: My this compound solution appears to be degrading faster than expected. What could be the cause?

A2: If you are observing rapid degradation, light exposure is a likely factor, and its effect is pH-dependent. Photodegradation of this compound is significantly faster at higher pH values.[5][6] For instance, under a xenon lamp, the photodegradation half-life was found to be approximately 99 minutes at pH 9, compared to 231 minutes at pH 7 and 693 minutes at pH 4.[5][6] Ensure your experiments are conducted in the dark or under controlled light conditions if you need to minimize photodegradation.

Q3: Does the pH of my spray buffer or experimental medium affect the fungicidal activity of this compound?

A3: this compound's fungicidal efficacy is generally maintained across a wide pH range, typically between 5.0 and 8.0, without significant loss of activity.[7] Its mode of action involves the inhibition of the CYP51 enzyme, which is crucial for ergosterol biosynthesis in fungi.[3][4] Interestingly, studies have shown that this compound itself is a pro-fungicide and is converted to its active metabolite, this compound-desthio, which then inhibits the target enzyme.[8] This conversion and subsequent target binding do not appear to be significantly affected by pH within the typical ranges used for spray solutions and in vitro assays.

Q4: I am seeing inconsistent results in my fungal growth inhibition assays. Could the pH of my growth medium be a factor?

A4: While this compound's direct activity is stable over a range of pH values, the pH of your culture medium can indirectly influence results by affecting fungal growth rates or the stability of media components. For consistent results, it is crucial to use a well-buffered medium and ensure the final pH is consistent across all experimental replicates. When preparing stock solutions, especially if using organic solvents, ensure the final concentration of the solvent in the medium is low and does not alter the medium's pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound from an aqueous solution. Photodegradation: The compound is susceptible to degradation in the presence of light, a process that is accelerated at alkaline pH.[5][6]Prepare solutions fresh and store them protected from light. If the experiment requires light exposure, use a buffered solution at a lower pH (e.g., pH 4-7) to slow the degradation rate.
Inconsistent antifungal efficacy in plate assays. pH of the medium: The pH may not be optimal for the growth of the target fungal species, or it may have shifted after the addition of the test compound.Ensure the growth medium is buffered to the optimal pH for your fungal strain. Verify the pH after adding the this compound solution. Use a consistent, low-volume solvent for all treatments.
Precipitation of this compound in the spray tank or medium. Poor Solubility: this compound has low water solubility.[3] The pH can affect its partition coefficient (log Kow), which is 3.82 at pH 7 but decreases to 2.00 at pH 9, indicating a change in properties.[9]Ensure the formulation is completely dissolved in the initial solvent before adding it to the aqueous phase. For spray applications, use formulations designed for good suspension and follow the manufacturer's mixing instructions.

Quantitative Data Summary

The stability of this compound is significantly dependent on pH, particularly concerning hydrolysis at elevated temperatures and photodegradation.

Table 1: Hydrolytic Stability of this compound

pH Temperature (°C) Half-Life (DT₅₀) Reference(s)
4 50 120 days [1][2][3]
4 25 > 1 year (extrapolated) [1][9]
7 50 Stable (> 1 year) [1][9]

| 9 | 50 | Stable (> 1 year) |[1][9] |

Table 2: Photodegradation Stability of this compound (under Xenon Lamp)

pH Half-Life (t₁/₂) Reference(s)
4.0 693.15 minutes [5][6]
7.0 231.05 minutes [5][6]

| 9.0 | 99.02 minutes |[5][6] |

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffered solutions at different pH values. This protocol is based on established guidelines like EEC method C.7 or EPA 161-1.[9]

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions: pH 4, pH 7, and pH 9

  • Acetonitrile (HPLC grade)

  • Sterile, light-protected incubation chambers or water baths set to 50°C

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Sterile amber glass vials

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetonitrile. Sparingly add this stock solution to each of the sterile pH 4, 7, and 9 buffers to achieve a final concentration well below the solubility limit. The final concentration of acetonitrile should be minimal (<1%) to avoid co-solvent effects.

  • Incubation: Aliquot the test solutions into sterile amber glass vials, seal them, and place them in a dark incubator or water bath maintained at a constant temperature (e.g., 50°C).[9]

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 120 days), remove triplicate samples for each pH value.

  • Analysis: Immediately analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k.

Protocol 2: In Vitro Antifungal Efficacy Assay

Objective: To evaluate the efficacy of this compound against a target fungus at different pH values.

Materials:

  • This compound

  • Target fungal strain (e.g., Fusarium graminearum)

  • Liquid growth medium (e.g., Potato Dextrose Broth), buffered to desired pH values (e.g., 5.5, 7.0, 8.0)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Fungal spore suspension, adjusted to a known concentration

Methodology:

  • Prepare this compound Dilutions: Create a serial dilution series of this compound from a stock solution.

  • Inoculate Plates: To each well of a 96-well plate, add 180 µL of the appropriate pH-buffered growth medium. Then, add 10 µL of the this compound dilution.

  • Add Fungal Inoculum: Add 10 µL of the fungal spore suspension to each well. Include positive controls (no fungicide) and negative controls (no fungus) for each pH value.

  • Incubation: Cover the plates and incubate at the optimal temperature for the fungal species for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Measure Growth: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each pH condition by plotting the inhibition percentage against the log of the concentration.

Visualizations

cluster_workflow Hydrolysis Experimental Workflow prep Prepare this compound in Sterile pH Buffers (4, 7, 9) incubate Incubate Samples in Dark at Constant Temperature (50°C) prep->incubate sample Collect Samples at Predetermined Intervals incubate->sample analyze Analyze this compound Concentration via HPLC sample->analyze calculate Calculate Degradation Rate and Half-Life (DT₅₀) analyze->calculate

Caption: Workflow for determining this compound stability at different pH values.

cluster_pathway This compound Degradation & Action Prothio This compound Desthio This compound-desthio (Active Metabolite) Prothio->Desthio Hydrolysis / Photolysis (pH dependent) Inhibition Desthio->Inhibition CYP51 CYP51 Enzyme (14α-demethylase) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane is essential for Inhibition->CYP51

Caption: this compound is converted to its active desthio form, which inhibits CYP51.

cluster_troubleshooting Troubleshooting Efficacy Issues start Issue: Inconsistent Antifungal Activity q1 Is the spray solution pH within the 5.0-8.0 range? Yes No start:f0->q1:q a1_no Adjust pH of spray solution. Alkaline hydrolysis of other tank mix partners could be an issue. q1:n->a1_no q2 Was the solution exposed to prolonged sunlight? Yes No q1:y->q2:q a2_yes Photodegradation is possible, especially at alkaline pH. Prepare fresh solution. q2:y->a2_yes q3 Is the growth medium pH stable and optimal for the fungus? Yes No q2:n->q3:q a3_no Buffer the medium and verify pH after adding the test compound. q3:n->a3_no end Check other factors: formulation quality, application rate, fungal resistance. q3:y->end

Caption: Logic for troubleshooting inconsistent this compound efficacy results.

References

Technical Support Center: Optimizing Prothioconazole Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of prothioconazole and its primary metabolite, this compound-desthio, from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent and effective methods for extracting this compound from soil are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and traditional Liquid-Liquid Extraction (LLE). The QuEChERS method, in particular, is widely used due to its simplicity, speed, and good performance characteristics.[1][2]

Q2: What kind of recovery rates can I expect for this compound from soil?

A2: Recovery rates are dependent on the method, soil type, and spiking level. Generally, you can expect good to excellent recovery rates. For instance, studies using the QuEChERS method have reported average recoveries ranging from 85.0% to 108%.[3][4][5][6]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in soil?

A3: The LOD and LOQ are highly sensitive to the analytical instrumentation used (e.g., HPLC-MS/MS). However, reported values can be as low as 2 x 10^-3 ng for the LOD and 0.02 mg/kg for the LOQ.[3][4] One study reported an LOQ of 0.05 mg/kg for both this compound and its metabolite.[7]

Q4: Is this compound stable during the extraction process?

A4: this compound can be susceptible to degradation, particularly at room temperature.[8][9] It can also be converted to its desthio metabolite during the extraction process.[7] To minimize degradation, it is recommended to perform extraction steps at low temperatures (e.g., 4°C).[8][9] The addition of a stabilizing agent like L-cysteine hydrochloride during extraction has also been noted.[10]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes:

  • Incomplete Extraction: The solvent may not be effectively disrupting the soil matrix to release the analyte. Soil is a complex matrix with various active sites that can strongly retain pesticides.[1]

  • Analyte Degradation: this compound can degrade during extraction, especially at ambient temperatures.[8][9]

  • Suboptimal pH: The pH of the extraction solvent can influence the recovery of ionizable compounds.

  • Strong Analyte-Matrix Interactions: this compound may bind strongly to certain soil components, such as organic matter.

Solutions:

  • Optimize Extraction Solvent: Acetonitrile is a commonly used and effective solvent for this compound extraction from soil.[7][11] A mixture of acetonitrile and water is also frequently employed.[11]

  • Increase Extraction Time and Vigor: Ensure adequate shaking or vortexing time to allow for thorough mixing of the sample and solvent.

  • Control Temperature: Perform the extraction at a reduced temperature (e.g., 4°C) to minimize thermal degradation.[8][9]

  • Adjust pH: While not extensively detailed in the provided results, adjusting the pH of the extraction solvent can be a standard practice to improve the recovery of pH-sensitive analytes.

  • Use a More Rigorous Extraction Technique: For tightly bound residues, consider more exhaustive techniques like microwave-assisted extraction.[11]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Possible Causes:

  • Co-eluting Matrix Components: Organic matter and other soil components can be co-extracted and interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • Insufficient Sample Cleanup: The cleanup step may not be adequately removing interfering substances from the extract.

Solutions:

  • Optimize the Cleanup Step: The QuEChERS method includes a dispersive solid-phase extraction (d-SPE) cleanup step. Ensure the appropriate sorbent combination (e.g., PSA, C18, GCB) is used to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for matrix effects.[6]

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.

  • Use of Internal Standards: Employing an isotopically labeled internal standard can help to correct for matrix effects and variations in instrument response.

Issue 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Sample Heterogeneity: Soil samples can be heterogeneous, leading to variability between subsamples.

  • Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or shaking intensity can lead to inconsistent results.

  • Instrumental Variability: Fluctuations in the performance of the analytical instrument can contribute to irreproducibility.

Solutions:

  • Homogenize the Soil Sample: Thoroughly mix and sieve the soil sample to ensure homogeneity before taking a subsample for extraction.

  • Standardize the Protocol: Adhere strictly to a validated and standardized extraction protocol for all samples.

  • Regular Instrument Calibration and Maintenance: Ensure the analytical instrument is properly calibrated and maintained to guarantee consistent performance.

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Soil

ParameterQuEChERSSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Acetonitrile extraction followed by salting out and d-SPE cleanup.Analyte is retained on a solid sorbent and then eluted.Partitioning of the analyte between two immiscible liquid phases.
Typical Solvents Acetonitrile, WaterMethanol, AcetonitrileDichloromethane, Ethyl Acetate
Average Recovery 85.0% - 108%[3][4][5][6]Generally good, but data is less specific in the provided results.Can be effective, but often more labor-intensive.
Throughput HighMediumLow
Solvent Consumption LowMediumHigh
Advantages Fast, easy, low cost, effective, rugged, safe.[1]High selectivity, clean extracts.Established technique.
Disadvantages Matrix effects can be a concern.Can be more time-consuming and costly than QuEChERS.Labor-intensive, requires large volumes of organic solvents.

Table 2: Reported Recovery Rates for this compound from Soil using QuEChERS

StudyMatrixSpiking LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Zhu et al. (2021)SoilNot specified85.0 - 100.5Not specified
Hu et al. (2017)SoilThree levels86 - 1080.53 - 11.87

Experimental Protocols

QuEChERS Method for this compound Extraction from Soil

This protocol is a generalized procedure based on the principles of the QuEChERS method as described in the search results.

1. Sample Preparation:

  • Homogenize the soil sample by sieving through a 2-mm sieve.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add any internal standards at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS or another suitable instrument.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Soil_Sample 1. Homogenized Soil Sample Add_Solvent 2. Add Acetonitrile Soil_Sample->Add_Solvent Shake_1 3. Shake Vigorously Add_Solvent->Shake_1 Add_Salts 4. Add QuEChERS Salts Shake_1->Add_Salts Shake_2 5. Shake Vigorously Add_Salts->Shake_2 Centrifuge_1 6. Centrifuge Shake_2->Centrifuge_1 Supernatant 7. Transfer Supernatant Centrifuge_1->Supernatant Add_dSPE 8. Add to d-SPE Tube Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge_2 10. Centrifuge Vortex->Centrifuge_2 Filter 11. Filter Centrifuge_2->Filter LC_MSMS 12. LC-MS/MS Analysis Filter->LC_MSMS

Caption: Workflow of the QuEChERS method for this compound extraction from soil.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery Incomplete_Extraction Incomplete Extraction Problem->Incomplete_Extraction Degradation Analyte Degradation Problem->Degradation Matrix_Binding Strong Matrix Binding Problem->Matrix_Binding Optimize_Solvent Optimize Solvent Incomplete_Extraction->Optimize_Solvent Increase_Time_Vigor Increase Extraction Time/Vigor Incomplete_Extraction->Increase_Time_Vigor Control_Temp Control Temperature (4°C) Degradation->Control_Temp Harsher_Method Use Harsher Extraction Method Matrix_Binding->Harsher_Method

Caption: Troubleshooting logic for low this compound recovery from soil.

References

Calibration curve issues in prothioconazole HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with prothioconazole analysis by High-Performance Liquid Chromatography (HPLC), with a specific focus on calibration curve problems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Question: Why is my this compound calibration curve non-linear?

Answer: Non-linearity in your this compound calibration curve can stem from several factors. Here are the most common causes and how to address them:

  • Detector Saturation: At high concentrations, the this compound molecule may absorb a significant amount of UV light, leading to a plateau in the detector response.

    • Solution: Reduce the concentration of your highest calibration standards or dilute your sample to fall within the linear range of the detector. A typical UV detector's linear range is up to 1.0 Absorbance Unit (AU).[1]

  • Analyte Degradation: this compound can degrade in solution, particularly at low concentrations or if the samples are not handled correctly. The primary degradation product is this compound-desthio.[2][3][4][5]

    • Solution: Prepare fresh standards for each analysis. To enhance stability, consider adding a stabilizer like L-cysteine hydrochloride monohydrate to your standard and sample solutions.[6][7][8] It is also recommended to keep samples in a cool, dark place and minimize their exposure to light.[6][7]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn can influence its retention and peak shape, potentially leading to non-linearity.

    • Solution: Ensure the mobile phase is properly buffered and that the pH is consistent across all runs. A common mobile phase includes a mixture of acetonitrile and water with an acidifier like ortho-phosphoric acid.[9]

  • Sample Adsorption: this compound may adsorb to surfaces in the HPLC system, such as tubing or the column itself, especially at low concentrations.

    • Solution: Ensure the HPLC system is thoroughly cleaned and passivated. Using a column with a different stationary phase or end-capping might also help.

Question: My calibration curve has a poor correlation coefficient (r² < 0.999). What should I do?

Answer: A low correlation coefficient indicates that the data points do not fit well to a straight line. Besides the reasons for non-linearity mentioned above, consider the following:

  • Inaccurate Standard Preparation: Errors in weighing the standard, diluting the stock solutions, or pipetting can lead to inaccurate standard concentrations and a poor calibration curve.

    • Solution: Carefully re-prepare your calibration standards using calibrated analytical balances and volumetric flasks. It is advisable to prepare each standard individually rather than through serial dilutions to avoid propagating errors.

  • System Suitability Issues: Problems with the HPLC system, such as an unstable pump flow, leaks, or a deteriorating column, can lead to inconsistent peak areas and a poor calibration curve.

    • Solution: Perform a system suitability test before running your calibration curve. This typically involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes.

  • Integration Errors: Incorrect integration of the chromatographic peaks can significantly impact the accuracy of your calibration curve.

    • Solution: Manually review the integration of each peak in your calibration standards to ensure the baseline is set correctly and the entire peak area is being measured.

Question: I'm seeing ghost peaks in my chromatograms. What could be the cause?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram. They can be particularly problematic if they co-elute with your analyte of interest.

  • Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.

    • Solution: Implement a robust needle wash program on your autosampler. Injecting a blank solvent after a high-concentration sample can help determine if carryover is an issue.

  • Contaminated Mobile Phase or System: Impurities in your mobile phase or a contaminated HPLC system can lead to ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Regularly flush your HPLC system to remove any contaminants.

  • Late Eluting Compounds: A compound from a previous injection that has a long retention time may elute during a subsequent run, appearing as a ghost peak.

    • Solution: Extend the run time of your method to ensure all compounds have eluted from the column. A gradient elution can also help to elute strongly retained compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for the HPLC analysis of this compound based on validated methods.

ParameterValueReference
Linearity Range0.075 - 2.25 mg/mL[9]
Correlation Coefficient (r²)> 0.999[9]
Limit of Detection (LOD)0.0001 mg/mL[9]
Limit of Quantification (LOQ)0.001 mg/mL[9]

Table 1: Calibration Curve and Sensitivity Data for this compound HPLC Analysis

ParameterValueReference
Limit of Detection (LOD)0.0015 - 0.015 mg/kg[2]
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg[2]

Table 2: Detection and Quantification Limits for this compound-desthio in Various Matrices

Experimental Protocol: Generating a Reliable Calibration Curve

This section provides a detailed methodology for preparing and analyzing this compound calibration standards.

1. Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add a small amount of HPLC-grade acetonitrile to dissolve the standard.

  • Sonicate for 10-15 minutes to ensure complete dissolution.[9]

  • Allow the solution to return to room temperature.

  • Fill the flask to the mark with acetonitrile and mix thoroughly.

2. Preparation of Working Standard Solutions:

  • Prepare a series of at least five working standards by diluting the stock solution with the mobile phase.

  • A suggested concentration range is 0.5, 1, 5, 10, and 20 µg/mL.

  • For improved stability, consider adding a small amount of L-cysteine hydrochloride monohydrate to each standard.[6][7]

3. HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% ortho-phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm or 275 nm (based on UV absorbance maxima).

4. Analysis and Data Processing:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Integrate the peak area for this compound in each chromatogram.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An acceptable r² value is typically ≥ 0.999.

Visualizations

The following diagrams illustrate the troubleshooting workflow for calibration curve issues and the experimental protocol for generating a calibration curve.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Start: Calibration Curve Issue q1 Is the r² value < 0.999? start->q1 q2 Is the curve non-linear at high concentrations? q1->q2 Yes sol4 Check for System Issues - Perform system suitability test - Check for leaks and column health q1->sol4 No, but r² is low q3 Are low concentration standards inaccurate? q2->q3 No sol1 Check for Detector Saturation - Lower concentration of top standards q2->sol1 Yes sol2 Investigate Analyte Degradation - Prepare fresh standards - Use stabilizer (L-cysteine) q3->sol2 Yes sol3 Verify Standard Preparation - Re-prepare standards carefully - Use calibrated equipment q3->sol3 No end_node Re-run Calibration and Evaluate sol1->end_node sol2->end_node sol5 Review Peak Integration - Manually check peak integration sol3->sol5 sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting workflow for this compound HPLC calibration curve issues.

ExperimentalWorkflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound Standard prep2 Dissolve in Acetonitrile & Sonicate prep1->prep2 prep3 Prepare Stock Solution (1000 µg/mL) prep2->prep3 prep4 Prepare Working Standards (0.5-20 µg/mL) prep3->prep4 hplc1 Equilibrate HPLC System prep4->hplc1 hplc2 Inject Blank (Mobile Phase) hplc1->hplc2 hplc3 Inject Calibration Standards hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Plot Peak Area vs. Concentration data1->data2 data3 Perform Linear Regression (r² ≥ 0.999) data2->data3

Caption: Experimental workflow for generating a this compound HPLC calibration curve.

References

Validation & Comparative

Prothioconazole Efficacy Against Diverse Fungal Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of prothioconazole against various fungal isolates, with a particular focus on species of agricultural significance. Its performance is benchmarked against other commonly used fungicides, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future research.

I. Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and alternative fungicides against key fungal pathogens.

Table 1: In Vitro Efficacy (EC50) of this compound and Alternatives Against Fusarium graminearum

The half-maximal effective concentration (EC50) is a measure of a fungicide's potency, with lower values indicating higher efficacy.

FungicideFungal Isolate(s)Mean EC50 (µg/mL)Range of EC50 (µg/mL)Citation(s)
This compound Wild-type F. graminearum0.380.25 - 0.58[1]
F. graminearum3.751.29 - 6.98[2]
This compound-resistant F. graminearum14.5610.09 - 21.24[1]
TebuconazoleWild-type F. graminearumNot specifiedNot specified[1]
F. graminearum0.330.005 - 2.029[3]
Tebuconazole-sensitive F. graminearum (pre-2000)0.161Not specified[4]
Tebuconazole-tolerant F. graminearum (2000-2014)0.331Not specified[4]
MetconazoleF. graminearumNot specified< 2.9[5]
Metconazole-sensitive F. graminearum (pre-2000)0.024Not specified[4]
Metconazole-tolerant F. graminearum (2000-2014)0.0405Not specified[4]
ProchlorazWild-type F. graminearumNot specifiedNot specified[1]
CarbendazimWild-type F. graminearumNot specifiedNot specified[1]
PyraclostrobinWild-type F. graminearumNot specifiedNot specified[1]
FluazinamWild-type F. graminearumNot specifiedNot specified[1]
Table 2: In Vivo Efficacy of this compound and Alternatives for Control of Fusarium Head Blight (FHB) and Deoxynivalenol (DON) in Wheat

This table presents the percentage reduction in FHB index (a measure of disease severity) and DON (a mycotoxin produced by Fusarium) contamination in field trials.

Fungicide TreatmentMean % Control of FHB IndexMean % Control of DONCitation(s)
This compound 48%43%[6][7]
Tebuconazole40%23%[6][7]
Metconazole50%45%[6][7]
This compound + Tebuconazole52%42%[6][7]
Propiconazole32%12%[6][7]
Miravis Ace (Pydiflumetofen + Propiconazole)Statistically similar to Prosaro and CarambaNot specified[8]
Prosaro Pro (this compound + Tebuconazole + Fluopyram)Among the best performing single-application treatmentsNot specified[9]
Sphaerex (Metconazole + this compound)Among the best performing single-application treatmentsNot specified[9]

II. Experimental Protocols

A. In Vitro Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the direct inhibitory effect of a fungicide on fungal growth.

1. Preparation of Fungicide-Amended Media:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the PDA to cool to approximately 50-60°C in a water bath.

  • Prepare stock solutions of the test fungicides in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing. A series of concentrations is typically used to determine the EC50 value.

  • Pour the fungicide-amended PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow to solidify. A control set of plates should be prepared with the solvent alone.

2. Inoculation:

  • From the actively growing margin of a pure fungal culture (typically 5-7 days old), cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer.

  • Aseptically transfer one mycelial plug to the center of each fungicide-amended and control Petri dish.

3. Incubation:

  • Incubate the inoculated plates at a temperature suitable for the specific fungus (e.g., 25 ± 2°C) in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • The EC50 value can then be determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

B. In Vivo Fungicide Efficacy Testing in Wheat for Fusarium Head Blight Control

This protocol outlines a field-based experiment to assess the efficacy of fungicides in a whole-plant system.

1. Experimental Design and Plot Establishment:

  • The experiment should be laid out in a randomized complete block design with multiple replications (typically at least four).

  • Plant a susceptible wheat cultivar in plots of a standardized size. Include untreated border plots to minimize spray drift between treatments.

2. Inoculum Preparation and Inoculation:

  • Prepare a spore suspension of Fusarium graminearum from a culture grown on a suitable medium.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Inoculate the wheat heads at the early anthesis stage (flowering) by spraying the spore suspension until runoff. To promote infection, maintain high humidity by using a misting system.

3. Fungicide Application:

  • Apply the fungicide treatments at the recommended growth stage, which for FHB is typically at early anthesis.

  • Use a calibrated sprayer to ensure uniform coverage of the wheat heads. Include an untreated control for comparison.

4. Disease Assessment:

  • Assess FHB severity at a set time point after inoculation (e.g., 21 days) by visually estimating the percentage of bleached spikelets on a predetermined number of wheat heads per plot.

  • Calculate the FHB index by multiplying the disease incidence (percentage of infected heads) by the disease severity.

5. Yield and Mycotoxin Analysis:

  • Harvest the plots at maturity and determine the grain yield.

  • Analyze a subsample of the harvested grain for DON content using methods such as ELISA or chromatography.

6. Data Analysis:

  • Analyze the FHB index, yield, and DON data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between fungicide treatments and the untreated control.

III. Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Demethylation This compound This compound CYP51 CYP51 (14α-demethylase) This compound->CYP51 Inhibits

Caption: this compound inhibits the CYP51 enzyme, a key step in the ergosterol biosynthesis pathway.

Experimental Workflow: In Vitro Mycelial Growth Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare PDA Medium Fungicide Prepare Fungicide Stock Solutions Media->Fungicide Plates Pour Fungicide-Amended Plates Fungicide->Plates Inoculation Inoculate Plates with Fungal Plugs Plates->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measure Measure Colony Diameter Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for determining fungicide efficacy through mycelial growth inhibition.

Logical Relationship: this compound Application and FHB Control

G This compound This compound Application Disease_Control Reduced FHB Severity This compound->Disease_Control Leads to FHB_Infection Fusarium Head Blight Infection DON_Reduction Reduced DON Contamination Disease_Control->DON_Reduction Yield_Protection Protected Grain Yield Disease_Control->Yield_Protection

Caption: The relationship between this compound application and the control of Fusarium Head Blight.

References

Prothioconazole vs. Tebuconazole for Fusarium Head Blight Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of prothioconazole and tebuconazole in controlling Fusarium head blight (FHB) and reducing mycotoxin contamination, supported by experimental data.

Fusarium head blight (FHB), primarily caused by the fungus Fusarium graminearum, is a devastating disease of wheat and barley, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON). Effective management of FHB often relies on the application of triazole fungicides. This guide provides a detailed comparison of two prominent triazole fungicides, this compound and tebuconazole, based on a comprehensive meta-analysis of numerous field trials.

Performance Data Summary

A multivariate meta-analysis of over 100 uniform fungicide studies conducted across 11 years and 14 states provides a robust comparison of the efficacy of various triazole-based fungicides for FHB control.[1][2] The following table summarizes the mean percent control of the FHB disease index and DON levels for this compound and tebuconazole, both individually and in combination, relative to an untreated check.

Fungicide TreatmentMean FHB Index Control (%)Mean DON Reduction (%)
This compound48%[1][2]43%[1][2]
Tebuconazole40%[1][2]23%[1][2]
This compound + Tebuconazole52%[1][2]42%[1][2]

The data clearly indicates that while both fungicides significantly reduce FHB and DON levels, this compound consistently demonstrates superior efficacy compared to tebuconazole.[1][2] The combination of this compound and tebuconazole was found to be the most effective treatment for reducing the FHB disease index.[1][2] For DON reduction, this compound alone and in combination with tebuconazole showed similar high levels of efficacy.[1][2]

Notably, the meta-analysis revealed that this compound, both alone and in combination with tebuconazole, reduced the disease index by an additional 14% to 20% and DON levels by a further 25% to 29% compared to tebuconazole alone.[1][2]

Experimental Protocols

The quantitative data presented above is derived from a meta-analysis of numerous individual field studies. While specific parameters varied between studies, a general experimental protocol for a uniform fungicide trial is outlined below.

Experimental Design: Field trials were typically established in a randomized complete block design with multiple replications. Plots were often artificially inoculated with Fusarium graminearum to ensure uniform disease pressure.

Inoculation Procedure: A macroconidial suspension of one or more pathogenic strains of F. graminearum was prepared. Inoculation was typically performed by spraying the suspension onto the wheat heads at the early anthesis stage (Feekes growth stage 10.5.1), which is the most susceptible period for infection. Mist irrigation was often used to maintain high humidity and promote fungal infection.

Fungicide Application: Fungicide treatments were applied at various timings relative to inoculation, most commonly at early anthesis. Applications were made using calibrated sprayers to ensure accurate and uniform coverage of the wheat heads.

Data Collection:

  • FHB Disease Index: Visual assessments of FHB severity were conducted at multiple time points after inoculation. The disease index was typically calculated as the percentage of visually symptomatic spikelets per head, averaged over a number of heads per plot.

  • Deoxynivalenol (DON) Analysis: At crop maturity, grain samples were harvested from each plot. The concentration of DON was determined using quantitative methods such as gas chromatography-mass spectrometry (GC-MS) or enzyme-linked immunosorbent assay (ELISA).

  • Yield and Test Weight: Grain yield and test weight were measured to assess the impact of the treatments on crop productivity and quality.[3]

Statistical Analysis: Data from individual trials were combined using a multivariate random-effects meta-analytical model. This approach allowed for the estimation of the overall mean effect size of each fungicide treatment on FHB index and DON levels, while accounting for the variability between studies.

Logical Workflow of a Fungicide Efficacy Trial

The following diagram illustrates the typical workflow of a field experiment designed to evaluate the efficacy of fungicides for the control of Fusarium head blight.

FHB_Trial_Workflow A Trial Setup (Randomized Block Design) B Inoculation (F. graminearum Spore Suspension) A->B C Fungicide Application (e.g., this compound, Tebuconazole) B->C D Incubation & Disease Development (Misting to maintain humidity) C->D E Data Collection D->E F FHB Index Assessment (Visual Scoring) E->F G Grain Harvest E->G J Statistical Analysis (Meta-analysis) F->J H DON Analysis (GC-MS or ELISA) G->H I Yield & Test Weight Measurement G->I H->J I->J K Comparative Efficacy Results J->K

Caption: Workflow of a typical Fusarium head blight fungicide efficacy trial.

Conclusion

The available experimental data, primarily from a large-scale meta-analysis, consistently demonstrates that this compound is more effective than tebuconazole in controlling Fusarium head blight and reducing deoxynivalenol contamination in wheat.[1][2] The combination of this compound and tebuconazole offers the highest level of disease control for the FHB index.[1][2] For researchers and drug development professionals, these findings suggest that this compound-based treatments, either alone or in combination, are a more robust option for the management of FHB. Further research could focus on optimizing application timings and integrating these chemical controls with resistant cultivars for a more sustainable and effective disease management strategy.[4][5]

References

A Comparative Analysis of Prothioconazole and Epoxiconazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two widely used triazole fungicides, prothioconazole and epoxiconazole. Both fungicides are integral to disease management strategies in modern agriculture, and understanding their distinct characteristics is crucial for optimizing their use and developing new fungicidal agents. This document outlines their mechanisms of action, physical and chemical properties, metabolic pathways, and comparative efficacy, supported by experimental data and protocols.

Mechanism of Action: Inhibition of Sterol Biosynthesis

Both this compound and epoxiconazole belong to the demethylation inhibitor (DMI) class of fungicides.[1][2] Their primary mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

By binding to the heme iron atom in the active site of CYP51, these fungicides prevent the demethylation of lanosterol, a precursor to ergosterol.[6] This disruption leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, inhibiting fungal growth and proliferation.[3][4]

This compound is a member of the triazolinthione chemical class, while epoxiconazole is a triazole.[4][7] Although both target the same enzyme, subtle differences in their chemical structures can influence their binding affinity to the target site and their efficacy against different fungal pathogens. Notably, this compound is metabolized in plants and fungi to its more active desthio-metabolite, this compound-desthio, which is a potent inhibitor of CYP51.[4][8][9]

Mechanism_of_Action cluster_Fungal_Cell Fungal Cell cluster_Inhibition Inhibition by Triazole Fungicides Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Fungal Growth Inhibition) CYP51->Disrupted_Membrane Leads to Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Prothioconazole_Epoxiconazole This compound or Epoxiconazole Inhibition Inhibition Prothioconazole_Epoxiconazole->Inhibition Inhibition->CYP51 Binds to CYP51

Figure 1: Simplified signaling pathway of CYP51 inhibition by this compound and epoxiconazole.

Physical and Chemical Properties

The physical and chemical properties of a fungicide influence its formulation, application, and behavior in the environment. The following tables summarize the key properties of this compound and epoxiconazole.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione[4]
CAS Number 178928-70-6[4]
Molecular Formula C₁₄H₁₅Cl₂N₃OS[4]
Molecular Weight 344.3 g/mol [1]
Appearance White to light beige crystalline powder[1][10]
Melting Point 139.1–144.5 °C[1]
Water Solubility 0.3 g/L (at 20 °C)[4]
Solubility in Organic Solvents (g/L at 20 °C) n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, DMSO 126, dichloromethane 88, ethyl acetate >250, acetone >250[1]
Vapor Pressure < 3.0 x 10⁻⁷ mm Hg (at 20 °C)[1]
Log P (octanol-water partition coefficient) 3.82 (at pH 7)[1]

Table 2: Physical and Chemical Properties of Epoxiconazole

PropertyValueReference
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[11]
CAS Number 133855-98-8[11]
Molecular Formula C₁₇H₁₃ClFN₃O[11]
Molecular Weight 329.8 g/mol [11]
Appearance Solid[12]
Melting Point Not specified[12]
Water Solubility Disperses in water[2]
Vapor Pressure < 0.01 mPa (at 20 °C)[2]
Log P (octanol-water partition coefficient) 3.33-3.44 (at pH 7)[2]

Metabolic Pathways

The metabolism of this compound and epoxiconazole in plants, fungi, and the environment is a critical factor determining their efficacy, persistence, and potential non-target effects.

This compound: In plants and animals, this compound is primarily metabolized to this compound-desthio.[4] This conversion involves the removal of the sulfur atom from the triazolinthione ring. This compound-desthio is considered the primary active form of the fungicide, exhibiting greater inhibitory activity against CYP51 than the parent compound.[8][9] Further metabolism can involve hydroxylation of the phenyl group and conjugation with glucuronic acid.[4]

Prothioconazole_Metabolism This compound This compound Prothioconazole_desthio This compound-desthio (Primary Metabolite) This compound->Prothioconazole_desthio Desulfuration Hydroxylated_Metabolites Hydroxylated Metabolites Prothioconazole_desthio->Hydroxylated_Metabolites Hydroxylation Conjugates Glucuronic Acid Conjugates Hydroxylated_Metabolites->Conjugates Conjugation

Figure 2: Simplified metabolic pathway of this compound.

Epoxiconazole: The degradation of epoxiconazole in soil has been studied, and it appears that no single major metabolite is formed in large quantities.[5] Minor unknown metabolites have been detected. The triazole ring can be cleaved to form 1,2,4-triazole.[5] In earthworms, epoxiconazole can undergo hydroxylation and methoxylation.[13]

Epoxiconazole_Metabolism Epoxiconazole Epoxiconazole Minor_Metabolites Minor Unknown Metabolites Epoxiconazole->Minor_Metabolites 1_2_4_Triazole 1,2,4-Triazole Epoxiconazole->1_2_4_Triazole Ring Cleavage CO2 CO₂ Epoxiconazole->CO2 Mineralization Hydroxylated_Methoxylated Hydroxylated and Methoxylated Metabolites (in earthworms) Epoxiconazole->Hydroxylated_Methoxylated

Figure 3: Simplified metabolic pathway of epoxiconazole.

Comparative Efficacy

The efficacy of this compound and epoxiconazole varies depending on the target pathogen, crop, and environmental conditions. The following table presents a summary of their comparative efficacy based on the half maximal effective concentration (EC₅₀), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth in vitro. Lower EC₅₀ values indicate higher fungicidal activity.

Table 3: Comparative Efficacy (EC₅₀ values in mg/L) of this compound and Epoxiconazole against Key Fungal Pathogens

Fungal PathogenThis compound (or this compound-desthio)EpoxiconazoleReference
Zymoseptoria tritici (Septoria tritici blotch) 0.43 - 32.281.02 - 3.15[14]
Fusarium graminearum (Fusarium head blight) 0.251 - 0.579 (wild-type)Not specified[15]
Pseudocercospora fijiensis (Black Sigatoka) Not specifiedTolerant to resistant[3]
Puccinia striiformis f. sp. tritici (Stripe rust) EffectiveEffective[16][17]
Rhizoctonia solani (Sheath blight) Not specifiedEffective

Note: EC₅₀ values can vary significantly between different isolates of the same fungal species due to the development of resistance.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy and mechanism of action of fungicides like this compound and epoxiconazole.

In Vitro Fungicide Efficacy Testing

Objective: To determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

  • Poisoned Media Preparation: While the sterilized agar medium is still molten, add appropriate volumes of the fungicide stock solution to achieve a series of desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the growing edge of a fresh fungal culture, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In_Vitro_Efficacy_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Media_Prep Prepare & Sterilize Fungal Growth Media Poisoned_Media Create Poisoned Media (Varying Concentrations) Media_Prep->Poisoned_Media Fungicide_Stock Prepare Fungicide Stock Solution Fungicide_Stock->Poisoned_Media Inoculation Inoculate with Fungal Mycelial Plug Poisoned_Media->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measure_Growth Measure Radial Colony Growth Incubation->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC₅₀ Value Calculate_Inhibition->Determine_EC50

Figure 4: General workflow for in vitro fungicide efficacy testing.

Field Trial for Fungicide Efficacy

Objective: To evaluate the performance of a fungicide under real-world agricultural conditions.

Methodology:

  • Site Selection: Choose a uniform field with a history of the target disease.

  • Experimental Design: Use a randomized complete block design with a minimum of three to four replications for each treatment.[1]

  • Treatments: Include an untreated control, the test fungicide at various application rates, and a standard commercial fungicide for comparison.[1]

  • Plot Establishment: Mark out plots of a specific size, ensuring buffer zones between plots to minimize spray drift.

  • Fungicide Application: Apply the fungicides at the appropriate crop growth stage using calibrated spray equipment to ensure uniform coverage.

  • Disease Assessment: Regularly assess disease incidence (percentage of infected plants) and severity (percentage of tissue area affected) throughout the growing season.

  • Yield Data: At the end of the season, harvest the crop from each plot and measure the yield.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the disease and yield data to determine the significance of the treatment effects.

CYP51 Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of a compound against the CYP51 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Obtain or prepare purified fungal CYP51 enzyme and its substrate, lanosterol.

  • Reaction Mixture: Prepare a reaction mixture containing the CYP51 enzyme, a cytochrome P450 reductase, the substrate (lanosterol), and a buffer solution.

  • Inhibitor Addition: Add the test compound (e.g., this compound or epoxiconazole) at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Start the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

  • Reaction Termination and Product Extraction: Stop the reaction and extract the sterols from the mixture.

  • Analysis: Analyze the sterol composition using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of lanosterol remaining and the amount of product formed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound and epoxiconazole are both highly effective DMI fungicides that play a crucial role in controlling a broad spectrum of plant diseases. Their primary mechanism of action is the inhibition of the CYP51 enzyme, leading to the disruption of fungal cell membrane synthesis. While they share a common mode of action, they exhibit differences in their physical and chemical properties, metabolic pathways, and efficacy against specific pathogens. This compound's conversion to the more potent this compound-desthio is a key feature of its activity. A thorough understanding of these characteristics, supported by robust experimental data, is essential for their judicious use in agriculture and for the development of novel, more effective fungicidal agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other fungicidal compounds.

References

Prothioconazole Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of fungicides is paramount for effective and sustainable disease management. This guide provides an objective comparison of prothioconazole's performance against other azole fungicides, supported by experimental data, detailed methodologies, and a visualization of its mechanism of action.

This compound, a triazole fungicide, is a potent inhibitor of the sterol 14α-demethylase (CYP51) enzyme, a critical component in the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[1] Disruption of its synthesis leads to fungal cell death. However, the emergence of resistance to azole fungicides, including this compound, poses a significant challenge in agricultural and clinical settings.

Comparative Analysis of Cross-Resistance

Studies investigating the cross-resistance of this compound with other azole fungicides have yielded varied results depending on the fungal species and specific isolates. Notably, a significant body of research on Fusarium species, a major genus of plant pathogenic fungi, indicates a favorable cross-resistance profile for this compound.

Several studies on Fusarium graminearum and Fusarium pseudograminearum have demonstrated a lack of cross-resistance between this compound and other commonly used azole fungicides such as tebuconazole and prochloraz.[1][3][4][5][6][7][8] This suggests that resistance mechanisms developed against this compound in these fungi may not confer resistance to other azoles, a crucial factor for designing effective fungicide rotation programs.

However, it is important to note that some research has indicated the potential for cross-resistance. For instance, a study on F. pseudograminearum found evidence of cross-resistance between this compound and other demethylation inhibitor (DMI) fungicides, including prochloraz, metconazole, tebuconazole, and hexaconazole.[5][7] Similarly, in Stagonosporopsis citrulli, isolates highly resistant to tebuconazole also showed moderate resistance to this compound.[9] These findings underscore the importance of pathogen- and isolate-specific resistance monitoring.

Quantitative Data on Fungicide Sensitivity

The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides against wild-type (sensitive) and resistant fungal isolates from various studies. A higher EC50 value indicates lower sensitivity or higher resistance to the fungicide.

Table 1: EC50 Values (µg/mL) of this compound and Other Fungicides against Fusarium graminearum Isolates [1][5]

IsolateThis compoundTebuconazoleProchlorazCarbendazimPyraclostrobinFluazinam
3-a (Wild-type)0.58-----
3-aR (Resistant)10.09-----
4-a (Wild-type)0.31-----
4-aR (Resistant)12.34-----
SZ-1-3 (Wild-type)0.25-----
SZ-1-3R (Resistant)21.24-----

Table 2: EC50 Values (µg/mL) of this compound and Other Fungicides against Fusarium pseudograminearum Isolates [3]

IsolateThis compoundTebuconazoleProchlorazFlutriafolCarbendazimPyraclostrobinFluazinamFludioxonil
SQ-1R (Resistant)14.809-------
XC-1R (Resistant)12.590-------
JZ-1R (Resistant)21.030-------

Note: Dashes (-) indicate that data was not provided in the cited sources.

Mechanisms of Azole Resistance

Resistance to azole fungicides primarily arises from modifications in the target enzyme, CYP51. The main mechanisms include:

  • Point mutations in the CYP51 gene: Changes in the amino acid sequence of the CYP51 protein can reduce its binding affinity for azole fungicides.[1][10][11] Several mutations in the FgCYP51A, FgCYP51B, and FgCYP51C homologues in F. graminearum have been associated with this compound resistance.[4][6]

  • Overexpression of the CYP51 gene: An increase in the production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.[1][2][11]

  • Overexpression of efflux pumps: Fungal cells can actively pump fungicides out, reducing their intracellular concentration. This is often mediated by ATP-binding cassette (ABC) and major facilitator superfamily (MSF) transporters.[1][11]

Experimental Protocols

The following methodologies are commonly employed to assess the cross-resistance profile of fungicides.

In Vitro Fungicide Sensitivity Assay

This assay determines the EC50 value of a fungicide against a specific fungal isolate.

  • Fungicide Preparation: Stock solutions of technical-grade fungicides are prepared in appropriate solvents (e.g., acetone or 0.1 mol/L HCl for carbendazim).[5] Serial dilutions are then made to achieve a range of concentrations.

  • Culture Medium Preparation: The fungicides at various concentrations are incorporated into a suitable culture medium, such as potato dextrose agar (PDA).

  • Inoculation: Mycelial plugs from the edge of an actively growing fungal colony are placed on the center of the fungicide-amended and control (no fungicide) plates.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) in the dark for a set period.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis.

Gene Sequencing and Expression Analysis

These molecular techniques are used to identify the underlying mechanisms of resistance.

  • DNA and RNA Extraction: Fungal DNA and RNA are extracted from mycelia grown in the presence or absence of the fungicide.

  • CYP51 Gene Sequencing: The CYP51 gene(s) are amplified using polymerase chain reaction (PCR) and then sequenced to identify any point mutations.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of the CYP51 gene(s) and genes encoding efflux pumps. The relative expression is typically calculated using a reference gene for normalization.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing cross-resistance.

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Eburicol Eburicol Eburicol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Catalyzes This compound This compound This compound->CYP51 Inhibits

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

G cluster_1 Cross-Resistance Assessment Workflow Isolate Fungal Isolate (Wild-type or Resistant) Culture Mycelial Culture Isolate->Culture Assay In Vitro Sensitivity Assay (EC50 Determination) Culture->Assay Analysis Data Analysis (Comparison of EC50 values) Assay->Analysis This compound This compound This compound->Assay OtherAzoles Other Azole Fungicides OtherAzoles->Assay Conclusion Determine Cross-Resistance (Positive, Negative, or None) Analysis->Conclusion

References

Validating a New Analytical Method for Prothioconazole Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of a newly validated analytical method for the detection of prothioconazole, a broad-spectrum systemic fungicide, against established alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The inclusion of detailed experimental data and protocols aims to facilitate an objective assessment of the most suitable method for specific analytical needs.

This compound is widely used in agriculture to protect crops from a variety of fungal diseases. Its detection and quantification are crucial for ensuring food safety, environmental monitoring, and for research into its metabolic fate. The validation of sensitive and reliable analytical methods is paramount for regulatory compliance and risk assessment.

Comparative Analysis of Analytical Methods

The performance of a new analytical method is best evaluated by comparing its key validation parameters against existing techniques. The following table summarizes the quantitative data for HPLC-MS/MS, HPLC-UV, and a recently developed ELISA method for the detection of this compound and its primary metabolite, this compound-desthio.

MethodAnalyte(s)MatrixLimit of Quantification (LOQ)Recovery (%)Reference
HPLC-MS/MS This compound & this compound-desthioWheat Grain, Straw, Soil0.02 mg/kg85.0 - 109.9[1]
This compound-desthioAnimal Tissues (Pork, Liver, Kidney), Eggs, Milk0.004 - 0.05 mg/kg83.6 - 105[2]
This compound-desthioCereals & Oilseed Rape0.01 - 5.0 mg/kg87 - 116
HPLC-UV This compoundTechnical FormulationsNot specified for residue, method for content determinationNot applicable for residue recovery
ELISA This compoundWheat Grain, Soybean, Pond Water10.7 ng/mL (ppb)81.9 - 104.7

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

QuEChERS Sample Preparation for Chromatographic Analysis

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup homogenize Homogenize Sample add_solvent Add Acetonitrile homogenize->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts vortex Vortex/Shake add_salts->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add dSPE Sorbent (e.g., PSA, C18) transfer_supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 analysis Analysis by LC-MS/MS or GC-MS/MS centrifuge2->analysis

QuEChERS Workflow Diagram
  • Sample Homogenization: A representative sample of the matrix (e.g., wheat grain, soil) is homogenized to ensure uniformity.

  • Extraction:

    • A subsample (typically 10-15 g) is weighed into a centrifuge tube.

    • Acetonitrile is added as the extraction solvent.

    • A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and enhance analyte partitioning into the organic layer.

    • The tube is vigorously shaken or vortexed.

    • The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube containing a dSPE sorbent mixture. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.

    • The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or GC-MS/MS system or may be further concentrated and reconstituted in a suitable solvent.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound and its metabolites.

HPLC_MSMS_Workflow cluster_hplc HPLC System cluster_msms Tandem Mass Spectrometer autosampler Autosampler Injection pump HPLC Pump (Mobile Phase Delivery) autosampler->pump column C18 Reverse-Phase Column pump->column esi Electrospray Ionization (ESI) column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector data_system Data System (Quantification) detector->data_system

HPLC-MS/MS Analytical Workflow
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for this compound and its desthio metabolite.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible but generally less sensitive method compared to LC-MS/MS, suitable for the analysis of higher concentrations of this compound, such as in technical formulations.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol, sometimes with the addition of an acid like phosphoric acid.

  • Detection: UV detection is performed at a specific wavelength, for instance, 254 nm.

  • Quantification: External standard calibration is used to determine the concentration of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody recognition. A competitive indirect ELISA has been developed for this compound.

ELISA_Workflow cluster_steps Competitive Indirect ELISA coating Coat Microplate with This compound Antigen blocking Block Unbound Sites coating->blocking incubation Add Sample/Standard and Primary Antibody (Anti-Prothioconazole) blocking->incubation washing1 Wash incubation->washing1 secondary_ab Add Enzyme-Labeled Secondary Antibody washing1->secondary_ab washing2 Wash secondary_ab->washing2 substrate Add Substrate washing2->substrate read Read Absorbance substrate->read

Competitive Indirect ELISA Workflow
  • Coating: Microtiter plates are coated with a this compound-protein conjugate (antigen).

  • Competition: The sample extract (containing the target this compound) and a specific primary antibody against this compound are added to the wells. The this compound in the sample competes with the coated antigen for binding to the primary antibody.

  • Secondary Antibody: An enzyme-labeled secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Method Comparison and Application

  • HPLC-MS/MS stands out as the most sensitive and selective method, making it ideal for residue analysis in complex matrices at very low concentrations, as required by regulatory bodies. The use of MRM minimizes matrix interference and provides a high degree of confidence in the results.

  • HPLC-UV is a robust and cost-effective technique. However, its lower sensitivity and selectivity compared to mass spectrometry make it more suitable for quality control of pesticide formulations where the analyte concentration is high, rather than for trace residue analysis in food or environmental samples.

  • ELISA offers a rapid and high-throughput screening tool. Its sensitivity is notable, with LOQs in the parts-per-billion range. While it can be a cost-effective preliminary screening method, positive results often require confirmation by a chromatographic method like LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) has been validated for the analysis of the metabolite this compound-desthio. While GC-MS is a powerful technique for many pesticides, this compound's molecular structure may make it more amenable to LC-MS/MS analysis without the need for derivatization.

Conclusion

The validation of a new analytical method for this compound detection requires a thorough comparison with existing techniques. For trace-level quantification in complex matrices, HPLC-MS/MS remains the gold standard due to its superior sensitivity and selectivity. The newly developed ELISA presents a viable and high-throughput option for screening purposes, offering a complementary approach to chromatographic methods. HPLC-UV serves a valuable role in the analysis of more concentrated samples, such as in product formulations. The choice of method will ultimately depend on the specific application, required sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to the Systemic Activity of Prothioconazole and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic activity of prothioconazole, a broad-spectrum triazolinthione fungicide, with other key fungicidal active ingredients from different chemical classes. The systemic movement of a fungicide within a plant is a critical attribute, influencing its efficacy, curative activity, and the protection of new growth. This document summarizes available quantitative data, details common experimental protocols for assessing systemic activity, and visualizes the biochemical pathways affected by these compounds.

Fungicide Classes Under Review:

  • Triazoles (DMI): this compound, Tebuconazole

  • Succinate Dehydrogenase Inhibitors (SDHI): Fluxapyroxad, Benzovindiflupyr

  • Quinolines (DHODHI): Ipflufenoquin

Quantitative Data on Systemic Translocation

The systemic movement of a fungicide is often categorized by its mobility in the plant's vascular tissues: xylem (acropetal movement from roots to shoots) and phloem (bidirectional movement), as well as its ability to move across a leaf (translaminar activity). Direct quantitative comparisons of different fungicide classes from a single study are rare. The data below is compiled from available studies and should be interpreted with the understanding that experimental conditions may vary.

A key study conducted in wheat provides a direct comparison between this compound and tebuconazole, both demethylation inhibitor (DMI) fungicides. The experiment measured the percentage of the total applied active ingredient that translocated to untreated plant parts.

Table 1: Comparative Translocation of this compound and Tebuconazole in Wheat

Translocation PathwayThis compound (% of Applied AI Translocated)Tebuconazole (% of Applied AI Translocated)Experimental Context
Leaf to Ear (Acropetal) < 1%< 1%Fungicide applied to the flag leaf, and concentration was measured in the ear.[1]
Ear to Leaf (Basipetal) Max 3.55%Max 3.55%Fungicide applied to the ear, and concentration was measured in the flag leaf.[1]
Within Ear (Translaminar/Local) 3.2% - 15.9%3.2% - 15.9%Fungicide applied to one side of the ear, and concentration was measured on the untreated side.[1]

AI: Active Ingredient. Data from greenhouse experiments. The range for within-ear translocation reflects differences in cultivar and time after application.[1]

Table 2: Summary of Systemic Properties for Selected Fungicides

FungicideChemical Class (FRAC Group)Primary Mode of Systemic ActionQualitative Description of Mobility
This compound Triazolinthione (DMI - Group 3)Xylem-Mobile SystemicDescribed as a highly mobile fungicide that is translocated upwards through the plant's xylem.[2][3] It can be absorbed by leaves and roots and shows stronger transferability from stem to leaf than from root to stem.[4]
Tebuconazole Triazole (DMI - Group 3)Xylem-Mobile SystemicExhibits systemic action with upward translocation.[5] Studies show its translocation behavior in wheat is similar to this compound, with limited long-distance movement but moderate local redistribution.[1]
Fluxapyroxad Carboxamide (SDHI - Group 7)Locally Systemic to Xylem-MobileAbsorbed by the plant and moves within its tissues, providing comprehensive protection.[5] It is generally considered to have local systemic movement with some upward translocation in the xylem.
Benzovindiflupyr Carboxamide (SDHI - Group 7)Locally SystemicDemonstrates good systemic translocation in eggplant, with reported transverse (across the leaf) and cross-layer activity. This suggests strong translaminar movement.
Ipflufenoquin Quinoline (DHODHI - Group 52)TranslaminarQuickly absorbed into plant tissue and can move between the upper and lower leaf surfaces. Its potential to leach indicates some mobility.

Experimental Protocols

The assessment of fungicide systemic activity is crucial for development and registration. The two primary methods involve the use of radiolabeled compounds to trace movement and liquid chromatography with tandem mass spectrometry (LC-MS/MS) for precise quantification of the unlabeled active ingredient.

Protocol 1: Assessing Fungicide Translocation Using ¹⁴C-Labeled Compounds

This protocol provides a generalized workflow for tracing fungicide movement in plants using a radiolabeled active ingredient.

Objective: To quantify the uptake and distribution of a fungicide from a specific application site (e.g., leaf surface, roots) to other parts of the plant.

Materials:

  • ¹⁴C-labeled fungicide of interest

  • Test plants (e.g., wheat, tomato, or zucchini seedlings) grown under controlled conditions

  • Micro-syringe for precise application

  • Plant growth chamber or greenhouse

  • Sample homogenization equipment

  • Liquid Scintillation Counter (LSC) and scintillation cocktail

  • Phosphor imager and imaging plates (for visualization)

Methodology:

  • Plant Cultivation: Grow healthy, uniform plants to a specified growth stage (e.g., two-leaf stage) in a controlled environment (25°C, 16h/8h light/dark cycle).[4]

  • Fungicide Application:

    • Foliar Application: Using a micro-syringe, apply a precise amount (e.g., 1-10 µL) of the ¹⁴C-labeled fungicide solution onto a specific area of a leaf. The application spot should be marked.

    • Root Application (Hydroponics): Transfer plants to a hydroponic solution containing a known concentration of the ¹⁴C-labeled fungicide.

  • Incubation: Place the treated plants back into the growth chamber for a defined period (e.g., 24, 48, 72 hours).

  • Sample Harvesting and Sectioning:

    • At the end of the incubation period, carefully remove the plants.

    • For foliar applications, wash the treated leaf with a suitable solvent (e.g., acetone/water) to remove any unabsorbed residue on the surface. Quantify the radioactivity in the wash to determine the absorbed amount.

    • Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Visualization (Autoradiography):

    • Press the dissected plant parts onto a phosphor imaging plate.

    • Expose for a period ranging from hours to days, depending on the level of radioactivity.

    • Scan the plate with a phosphor imager to create a visual map of the radiolabel's distribution.

  • Quantification (Liquid Scintillation Counting):

    • Homogenize and weigh each plant section.

    • Extract the radioactive material from the plant tissue using an appropriate solvent.

    • Add a known volume of the extract to a vial containing a liquid scintillation cocktail.

    • Analyze the vials using a Liquid Scintillation Counter to determine the disintegrations per minute (DPM), which is proportional to the amount of ¹⁴C-fungicide in each plant part.

  • Data Analysis: Calculate the percentage of the total absorbed radioactivity that was translocated to each plant part.

G cluster_prep Preparation cluster_app Application cluster_analysis Analysis plant_prep Grow uniform test plants apply_leaf Foliar Application (Micro-syringe) plant_prep->apply_leaf apply_root Root Application (Hydroponics) plant_prep->apply_root radio_prep Prepare ¹⁴C-labeled fungicide solution radio_prep->apply_leaf radio_prep->apply_root harvest Harvest & Section Plant (Treated leaf, stem, roots, etc.) apply_leaf->harvest apply_root->harvest visualize Visualization (Phosphor Imaging) harvest->visualize quantify Quantification (Liquid Scintillation Counting) harvest->quantify data_analysis Calculate % Translocation quantify->data_analysis

Caption: Experimental workflow for a radiolabeled fungicide translocation study.
Protocol 2: Quantifying Fungicide Distribution by LC-MS/MS

This method allows for the quantification of non-radiolabeled fungicides and is highly sensitive and specific.

Objective: To measure the concentration of a fungicide and its key metabolites in different plant tissues following application.

Materials:

  • Technical grade fungicide and analytical standards for metabolites

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Homogenizer, centrifuge, and solid-phase extraction (SPE) cartridges

  • Solvents for extraction (e.g., acetonitrile, formic acid)

  • Test plants

Methodology:

  • Application and Harvesting: Treat plants and harvest sections as described in Protocol 1 (Steps 1-4), but using the non-labeled commercial formulation of the fungicide.

  • Sample Extraction (QuEChERS Method):

    • Weigh and homogenize the plant tissue sample (e.g., 1-5 grams).

    • Add acetonitrile and appropriate salts (e.g., MgSO₄, NaCl) to the sample tube.

    • Vortex vigorously to extract the fungicide from the plant matrix into the solvent.

    • Centrifuge to separate the solvent layer from the solid plant material.[6]

  • Sample Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Pass it through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like C18 or PSA to remove interfering compounds such as pigments and lipids.

    • Centrifuge again and filter the final extract.[7]

  • LC-MS/MS Analysis:

    • Inject a small volume of the cleaned extract into the LC-MS/MS system.

    • The liquid chromatograph separates the parent fungicide from its metabolites based on their chemical properties as they pass through an analytical column.

    • The tandem mass spectrometer identifies and quantifies the compounds by breaking them into specific fragment ions. The instrument measures the mass-to-charge ratio of these fragments, providing a highly specific fingerprint for each analyte.[8][9]

  • Data Analysis:

    • Create a calibration curve using analytical standards of known concentrations.

    • Compare the signal intensity from the plant samples to the calibration curve to determine the precise concentration (e.g., in µg/kg) of the fungicide and its metabolites in each tissue.[4]

Signaling Pathways and Modes of Action

The systemic activity of a fungicide is intrinsically linked to its mode of action at the cellular level. Below are diagrams illustrating the biochemical pathways inhibited by the different classes of fungicides discussed.

Demethylation Inhibitors (DMIs): this compound & Tebuconazole

DMIs, including this compound and tebuconazole, target the biosynthesis of ergosterol, a critical component of the fungal cell membrane.

G acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol ...biosynthesis steps... cyp51 C14-demethylase (CYP51 Enzyme) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Functional Fungal Cell Membrane ergosterol->cell_membrane disruption Membrane Disruption & Fungal Cell Death cell_membrane->disruption inhibition Inhibition inhibition->cyp51 Blocks active site inhibition->disruption dmi This compound Tebuconazole (DMI) dmi->inhibition cyp51->ergosterol

Caption: Mode of Action for DMI fungicides like this compound.
Succinate Dehydrogenase Inhibitors (SDHIs): Fluxapyroxad & Benzovindiflupyr

SDHI fungicides disrupt the fungal mitochondrial respiratory chain, effectively halting cellular energy production.

G succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh fumarate Fumarate sdh->fumarate etc Mitochondrial Electron Transport Chain sdh->etc atp ATP (Cellular Energy) etc->atp no_atp Energy Production Halted & Fungal Cell Death atp->no_atp inhibition Inhibition inhibition->sdh Blocks binding site inhibition->no_atp sdhi Fluxapyroxad Benzovindiflupyr (SDHI) sdhi->inhibition

Caption: Mode of Action for SDHI fungicides like fluxapyroxad.
Dihydroorotate Dehydrogenase Inhibitors (DHODHI): Ipflufenoquin

Ipflufenoquin represents a novel mode of action, targeting the de novo pyrimidine biosynthesis pathway, which is essential for producing DNA and RNA.

G carbamoyl_p Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_p->dihydroorotate ...biosynthesis steps... dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump ... dna_rna DNA & RNA Synthesis ump->dna_rna no_synthesis Nucleic Acid Synthesis Halted & Fungal Cell Death dna_rna->no_synthesis inhibition Inhibition inhibition->dhodh Blocks enzyme function inhibition->no_synthesis ipflu Ipflufenoquin (DHODHI) ipflu->inhibition dhodh->orotate

Caption: Mode of Action for DHODHI fungicides like ipflufenoquin.

References

Prothioconazole: A Comparative Analysis of its Efficacy Against Key Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of the triazole fungicide, prothioconazole, against a range of economically significant plant pathogens. This report provides a meta-analysis of existing experimental data, outlines common experimental protocols, and visualizes the underlying biochemical pathways and research workflows.

This compound, a broad-spectrum systemic fungicide belonging to the triazole class, is a cornerstone in modern crop protection strategies.[1] Its primary mode of action is the inhibition of the C14-demethylation step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol production leads to significant morphological and functional changes in the fungal cell membrane, ultimately inhibiting fungal growth.[2] This guide provides a comparative overview of this compound's effectiveness against several key plant pathogens, supported by experimental data from various studies.

Efficacy Against Fusarium Species

Fusarium species, particularly Fusarium graminearum, are notorious for causing Fusarium Head Blight (FHB) in cereals, leading to significant yield losses and mycotoxin contamination.[3][4] this compound has demonstrated significant efficacy in controlling FHB.

Table 1: Comparative Efficacy of this compound and Other Fungicides against Fusarium graminearum

FungicideEfficacy MetricValue/RangeReference
This compoundFHB Severity Reduction39-93%[4]
Deoxynivalenol (DON) Reduction40-91%[4][5]
EC50 (in vitro)0.12 - 23.6 mg L⁻¹[4]
TebuconazoleFHB Severity Reduction25-77%[4]
DON Reduction32-89%[4]
EC50 (in vitro)0.09 - 15.6 mg L⁻¹[4]
MetconazoleEC50 (in vitro)< 2.9 mg L⁻¹[4]
This compound-desthioEC50 (in vitro, vs. F. graminearum)~5 times lower than this compound[6]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus in vitro. A lower EC50 value indicates higher efficacy.

Interestingly, research has shown that the metabolite of this compound, this compound-desthio, is the primary active form that inhibits the CYP51 enzyme in fungi.[6][7] In vitro studies have found this compound-desthio to be significantly more efficacious at inhibiting mycelial growth of F. graminearum than this compound itself.[6] Furthermore, studies on the enantiomers of this compound have revealed that R-(-)-prothioconazole exhibits significantly higher fungicidal activity against F. graminearum compared to the S-(+)-enantiomer.[3]

Efficacy Against Sclerotinia sclerotiorum

Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot, is a devastating pathogen affecting a wide range of crops, including oilseed rape.[8][9] this compound has been shown to be an effective tool in the management of this disease.

Table 2: Comparative Efficacy of this compound and Other Fungicides against Sclerotinia sclerotiorum

Fungicide/CombinationEfficacy MetricValue/RangeReference
This compoundMycelial Growth Inhibition (at 30 µg a.s. mL⁻¹)Almost complete suppression[8]
This compound/FluopyramDisease Severity ReductionDown to 17.5%[8]
BoscalidMycelial Growth Inhibition (at 30 µg a.s. mL⁻¹)Almost complete suppression[8]
FludioxonilMycelial Growth Inhibition (at 30 µg a.s. mL⁻¹)Almost complete suppression[8]
TebuconazoleMycelial Growth Inhibition (at 10 µg a.s. mL⁻¹)55% to 72%[8]
AzoxystrobinMycelial Growth Inhibition (at 10 µg a.s. mL⁻¹)55% to 72%[8]

Note: a.s. = active substance

Field experiments have demonstrated that fungicide applications containing this compound, particularly in combination with other active ingredients like fluopyram, significantly reduce the severity of Sclerotinia stem rot.[8] In vitro studies have also confirmed the high efficacy of this compound in inhibiting the mycelial growth and sclerotia formation of S. sclerotiorum.[8]

Efficacy Against Puccinia striiformis f. sp. tritici

Stripe rust, caused by Puccinia striiformis f. sp. tritici (Pst), is a major disease of wheat worldwide.[10][11] Fungicide applications are a critical component of integrated stripe rust management.

Table 3: Comparative Efficacy of this compound and Other Fungicides against Puccinia striiformis f. sp. tritici

Fungicide/CombinationApplication Timing (Feekes scale)Effect on Disease IndexEffect on YieldReference
This compound + Tebuconazole8 and 10ReducedIncreased[10][11][12]
Pyraclostrobin8 and 10ReducedIncreased[10][11][12]

Studies have shown that applications of a fungicide combination containing this compound and tebuconazole significantly reduce the disease index of stripe rust and lead to increased yields in susceptible and moderately susceptible wheat cultivars.[10][11][12] The timing of the fungicide application is crucial for effective disease control.[12]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other DMI (demethylation inhibitor) fungicides, targets the ergosterol biosynthesis pathway in fungi.[1][13] Specifically, it inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2][13]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized experimental protocols. Below are generalized methodologies for in vitro and in vivo testing.

In Vitro Mycelial Growth Inhibition Assay (Poison Plate Assay)

This method is commonly used to determine the EC50 value of a fungicide against a specific pathogen.

Mycelial_Growth_Assay cluster_workflow In Vitro Mycelial Growth Inhibition Assay prep Prepare fungicide stock solutions and pathogen cultures amend Amend growth medium (e.g., PDA) with serial dilutions of fungicide prep->amend inoculate Inoculate the center of each plate with a mycelial plug of the pathogen amend->inoculate incubate Incubate plates under controlled conditions (temperature, light) inoculate->incubate measure Measure the radial growth of the fungal colony incubate->measure calculate Calculate the percentage of growth inhibition and determine the EC50 value measure->calculate

Caption: General workflow for an in vitro mycelial growth inhibition assay.

Detailed Steps:

  • Fungicide Preparation: Prepare a stock solution of the fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Create a series of dilutions to achieve the desired final concentrations in the growth medium.

  • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave it.

  • Amending Media: While the agar is still molten, add the appropriate volume of the fungicide dilutions to achieve the target concentrations. Pour the amended agar into petri plates. Include control plates with no fungicide and with the solvent alone.

  • Inoculation: Once the agar has solidified, place a small plug of mycelium from an actively growing culture of the target pathogen in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen's growth.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use this data to determine the EC50 value through probit analysis or other statistical methods.[14]

Field Efficacy Trials

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.

Field_Trial_Workflow cluster_workflow Field Efficacy Trial Workflow design Experimental Design (e.g., Randomized Complete Block) setup Plot Establishment and Crop Planting design->setup inoculation Artificial or Natural Pathogen Inoculation setup->inoculation application Fungicide Application (Timing, Rate, Method) inoculation->application assessment Disease Severity and Incidence Assessment at Key Growth Stages application->assessment harvest Harvest and Yield Data Collection assessment->harvest analysis Statistical Analysis of Disease and Yield Data harvest->analysis

Caption: General workflow for a field efficacy trial of a fungicide.

Detailed Steps:

  • Site Selection and Experimental Design: Choose a location with a history of the target disease or where conditions are favorable for disease development. Use a statistically robust experimental design, such as a Randomized Complete Block Design (RCBD), with multiple replications.[15]

  • Plot Establishment: Establish individual treatment plots of a suitable size for the crop being tested.

  • Inoculation: If natural infection is not reliable, artificial inoculation with the target pathogen may be necessary to ensure sufficient disease pressure for a valid trial.[16]

  • Fungicide Application: Apply the fungicides at the recommended rates and growth stages for the target disease. Include an untreated control for comparison.[15]

  • Disease Assessment: At appropriate times during the growing season, assess disease severity and incidence using standardized rating scales.

  • Harvest and Yield Data: At crop maturity, harvest the plots and collect data on yield and grain quality.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects on disease control and yield.

Conclusion

This compound consistently demonstrates high efficacy against a broad spectrum of economically important plant pathogens. Its effectiveness, particularly in the management of Fusarium graminearum, Sclerotinia sclerotiorum, and Puccinia striiformis, makes it a valuable tool for modern agriculture. Understanding its mechanism of action and the nuances of its application, as determined through rigorous experimental evaluation, is crucial for optimizing its performance and ensuring sustainable disease management strategies. The continued monitoring for potential resistance development and the exploration of synergistic fungicide combinations will be critical areas for future research.

References

Evaluating the Fitness Cost of Prothioconazole Resistance in Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prothioconazole, a broad-spectrum triazole fungicide, is a cornerstone in the management of fungal diseases in agriculture. Its efficacy relies on the inhibition of the sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane integrity. However, the emergence of resistance to this compound poses a significant threat to its long-term utility. Understanding the fitness cost associated with this resistance is paramount for developing sustainable disease management strategies. A fitness cost, in this context, refers to any disadvantage experienced by a resistant fungal strain in the absence of the fungicide, compared to its susceptible counterparts. This guide provides a comparative overview of the experimental data on the fitness cost of this compound resistance in key fungal pathogens, details the methodologies used in these assessments, and illustrates the underlying molecular mechanisms.

Comparative Analysis of Fitness Costs

The fitness cost of this compound resistance is not uniform across all fungal species and can manifest in various life cycle stages, including mycelial growth, sporulation, and virulence. The following tables summarize the available quantitative data for different fungal species.

Fusarium graminearum

Fusarium graminearum, the causal agent of Fusarium Head Blight in cereals, has been a primary focus of this compound resistance studies. Laboratory-induced mutants have provided valuable insights into the fitness penalties associated with resistance.

Fitness ParameterWild-Type (this compound-Sensitive)This compound-Resistant MutantPercentage ChangeReference
Mycelial Growth Rate (mm/day) Varies by isolateSignificant reduction observed in some mutantsUp to 25% decrease[1][2]
No significant change or increase in others-[1][2]
Sporulation (Spores/mL) Varies by isolateSignificant reduction in some mutantsUp to 50% decrease[1][2]
Significant increase in other mutants-[1][2]
Pathogenicity (Disease Severity) HighSignificantly reduced in all tested mutants30-60% reduction[1][2]

Note: Studies on Fusarium graminearum have shown variable results regarding mycelial growth and sporulation, with some resistant mutants exhibiting reduced fitness while others show no significant cost or even a fitness advantage in these specific traits. However, a consistent and significant reduction in pathogenicity is a common finding, suggesting a substantial fitness cost in terms of virulence.[1][2]

Sclerotinia sclerotiorum

Data on the fitness cost of this compound-resistant Sclerotinia sclerotiorum, the causal agent of white mold, is limited. However, studies on resistance to other demethylation inhibitor (DMI) fungicides can provide some insights. Research on dicarboximide-resistant isolates has shown that fitness costs can be manifested as reduced sclerotial viability. While no specific quantitative data for this compound resistance is available, it is hypothesized that similar fitness penalties may exist.

Botrytis cinerea

Experimental Protocols

Accurate assessment of fitness costs relies on robust and standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the evaluation of this compound resistance.

Mycelial Growth Rate Assay

This assay is fundamental for assessing the vegetative growth of the fungus.

Protocol:

  • Media Preparation: Potato Dextrose Agar (PDA) is commonly used. The medium is autoclaved and poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing colony of both the resistant and sensitive fungal isolates. The plug is placed in the center of a fresh PDA plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) along two perpendicular axes. The average diameter is then calculated.

  • Data Analysis: The radial growth rate is determined by plotting the colony diameter against time and calculating the slope of the linear portion of the growth curve.

Sporulation Assay

This assay quantifies the asexual reproductive capacity of the fungus.

Protocol:

  • Culture Preparation: Fungal isolates are grown on a suitable agar medium (e.g., PDA or V8 juice agar) that promotes sporulation.

  • Spore Harvesting: After a defined incubation period, a sterile solution (e.g., sterile distilled water with a wetting agent like Tween 80) is added to the surface of the agar plate. The surface is gently scraped with a sterile glass rod to dislodge the spores.

  • Spore Suspension: The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • Quantification: The concentration of spores in the suspension is determined using a hemocytometer under a microscope.

  • Data Analysis: The total number of spores produced per colony or per unit area is calculated.

Pathogenicity Assay

This assay evaluates the virulence of the fungal isolates on their host plant.

Protocol:

  • Plant Material: Healthy, susceptible host plants of a uniform age and size are used.

  • Inoculum Preparation: A spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) is prepared for both resistant and sensitive isolates.

  • Inoculation: A standardized volume of the spore suspension is applied to the host plant tissue. This can be done through various methods, such as spray inoculation, drop inoculation on leaves, or wound inoculation.

  • Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity and specific temperature).

  • Disease Assessment: Disease severity is evaluated at specific time points after inoculation. This can be done by measuring lesion size, calculating the percentage of infected tissue, or using a disease severity rating scale.

  • Data Analysis: The disease severity caused by the resistant isolates is compared to that of the sensitive isolates.

Molecular Mechanisms and Signaling Pathways

The primary mechanism of this compound resistance in fungi involves alterations in the target enzyme, CYP51. This can occur through several mechanisms:

  • Point mutations in the CYP51 gene: These mutations can lead to amino acid substitutions in the CYP51 protein, reducing its binding affinity for this compound.

  • Overexpression of the CYP51 gene: An increased production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide. This is often caused by insertions or modifications in the promoter region of the gene.

  • Increased efflux pump activity: Fungal cells can actively pump out the fungicide, reducing its intracellular concentration.

The following diagram illustrates the signaling pathway involved in this compound action and the mechanisms of resistance.

Prothioconazole_Resistance cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Prothioconazole_ext This compound (extracellular) Prothioconazole_int This compound (intracellular) Prothioconazole_ext->Prothioconazole_int Uptake EffluxPump Efflux Pump Prothioconazole_int->EffluxPump Substrate CYP51_protein CYP51 Enzyme Prothioconazole_int->CYP51_protein Inhibits EffluxPump->Prothioconazole_ext Expulsion CYP51_gene CYP51 Gene CYP51_mRNA CYP51 mRNA CYP51_gene->CYP51_mRNA Transcription CYP51_mRNA->CYP51_protein Translation Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51_protein->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Promoter_Mutation Promoter Mutation/ Insertion Promoter_Mutation->CYP51_gene Leads to Overexpression Gene_Mutation Point Mutation Gene_Mutation->CYP51_gene Alters Protein Structure Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->EffluxPump Increases Activity

Caption: this compound action and resistance mechanisms in a fungal cell.

Experimental Workflow for Assessing Fitness Cost

The logical flow of experiments to determine the fitness cost of fungicide resistance is crucial for obtaining reliable and comparable data.

Fitness_Cost_Workflow Start Start: Isolate Collection Isolation Isolate this compound-resistant and sensitive fungal strains Start->Isolation Identification Confirm resistance phenotype and genotype (e.g., EC50, sequencing) Isolation->Identification InVitro In Vitro Fitness Assays Identification->InVitro InVivo In Vivo Fitness Assays Identification->InVivo MycelialGrowth Mycelial Growth Rate InVitro->MycelialGrowth Sporulation Sporulation Capacity InVitro->Sporulation DataAnalysis Data Analysis and Comparison MycelialGrowth->DataAnalysis Sporulation->DataAnalysis Pathogenicity Pathogenicity/Virulence on Host Plant InVivo->Pathogenicity Competition Competition Assays (Co-inoculation) Pathogenicity->Competition Competition->DataAnalysis Conclusion Conclusion on Fitness Cost DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating the fitness cost of fungicide resistance.

References

Prothioconazole's Efficacy Against Azole-Resistant Aspergillus Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole resistance in Aspergillus species, particularly Aspergillus fumigatus, poses a significant threat to the management of invasive aspergillosis. The widespread use of azole fungicides in agriculture is considered a major driver for the selection of resistance mechanisms that confer cross-resistance to medical triazoles.[1] This guide provides a comparative analysis of the in vitro efficacy of prothioconazole, a triazole fungicide, against azole-resistant Aspergillus strains, with a focus on its active metabolite, this compound-desthio. The performance of this compound-desthio is compared with established medical azoles, supported by experimental data.

Executive Summary

This compound itself exhibits limited direct antifungal activity. Its efficacy stems from its primary metabolite, this compound-desthio.[2][3] In vitro studies demonstrate that this compound-desthio has variable activity against azole-resistant Aspergillus fumigatus strains. While it shows some activity against certain resistant genotypes, its efficacy is significantly reduced against others, particularly those with the TR46/Y121F/T289A mutation. This suggests that this compound is unlikely to be a standalone solution for treating infections caused by all azole-resistant Aspergillus strains, but its activity profile warrants further investigation.

Data Presentation: In Vitro Susceptibility of Aspergillus fumigatus

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound-desthio and other azoles against wild-type and azole-resistant Aspergillus fumigatus isolates. The data is compiled from a study by H.J.S. Jacobsen et al. (2021), which utilized the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 methodology.

Table 1: MIC Values (mg/L) of this compound-desthio and Medical Azoles against Wild-Type and Resistant A. fumigatus Strains

Antifungal AgentWild-Type (MIC50)TR34/L98HTR46/Y121F/T289AG54RM220K/R
This compound-desthio0.51>16>160.5-1
Itraconazole0.5>8>8>84->8
Voriconazole0.52-4>1642-8
Posaconazole0.1250.5-12-420.25-1

Data extracted from Jacobsen et al. (2021). MIC values for mutant strains are presented as ranges observed in the study.

Table 2: Comparative Activity of Agricultural Azoles against Resistant A. fumigatus Strains (MIC in mg/L)

FungicideWild-Type (MIC50)TR34/L98HTR46/Y121F/T289A
This compound-desthio0.51>16
Difenoconazole2>16>16
Epoxiconazole2>16>16
Tebuconazole4>16>16
Metconazole0.25116

Data extracted from Jacobsen et al. (2021).

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of antifungal agents against Aspergillus species is primarily determined by broth microdilution methods, with the most widely recognized protocols being those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [4][5][6][7][8]

This method provides a standardized procedure for determining the MICs of antifungal agents against filamentous fungi.

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 20). The turbidity of the suspension is adjusted to a specific range using a spectrophotometer to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium.

  • Inoculation and Incubation: Microdilution plates are inoculated with the fungal suspension and incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of growth as determined by visual inspection.

EUCAST E.Def 9.3.2 Method for the Determination of Broth Dilution Minimum Inhibitory Concentrations of Antifungal Agents for Moulds [9][10][11][12][13]

The EUCAST method is similar to the CLSI protocol but with some key differences.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Size: The final inoculum concentration is higher, typically 1 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Endpoint Reading: The MIC is determined as the lowest concentration showing no visible growth (100% inhibition). For some drug-fungus combinations, a significant reduction in growth (e.g., 50% or 90%) may be considered.

  • Incubation: Plates are incubated at 35-37°C for 48 hours.

Visualizations

Signaling Pathways and Experimental Workflows

Azole_Mechanism_of_Action Ergosterol Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Cyp51A/B\n(14α-demethylase) Cyp51A/B (14α-demethylase)

Azole_Resistance_Mechanisms Azole Antifungal Azole Antifungal Target Site Alteration Target Site Alteration Azole Antifungal->Target Site Alteration Reduced Binding Affinity Efflux Pumps Efflux Pumps Azole Antifungal->Efflux Pumps Drug Expulsion Drug Influx Reduction Drug Influx Reduction Azole Antifungal->Drug Influx Reduction Decreased Uptake Point Mutations (e.g., L98H, M220) Point Mutations (e.g., L98H, M220) Point Mutations (e.g., L98H, M220)->Target Site Alteration Tandem Repeats (e.g., TR34, TR46) Tandem Repeats (e.g., TR34, TR46) Target Overexpression Target Overexpression Tandem Repeats (e.g., TR34, TR46)->Target Overexpression Increased Cyp51A production

Experimental_Workflow Start Start Isolate Aspergillus Strain Isolate Aspergillus Strain Start->Isolate Aspergillus Strain Prepare Fungal Inoculum Prepare Fungal Inoculum Isolate Aspergillus Strain->Prepare Fungal Inoculum Inoculate Microdilution Plate Inoculate Microdilution Plate Prepare Fungal Inoculum->Inoculate Microdilution Plate Prepare Antifungal Dilutions Prepare Antifungal Dilutions Prepare Antifungal Dilutions->Inoculate Microdilution Plate Incubate Plate Incubate Plate Inoculate Microdilution Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Data Analysis Data Analysis Read MIC->Data Analysis End End Data Analysis->End

References

A Comparative Guide to Inter-Laboratory Validated Analytical Methods for Prothioconazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of the systemic triazolinthione fungicide prothioconazole and its primary metabolite, this compound-desthio. The data and protocols summarized herein are compiled from various independent laboratory validations and peer-reviewed studies, offering researchers and drug development professionals a detailed overview of method performance across diverse matrices.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the quantitative performance of various analytical methods used for the determination of this compound and this compound-desthio. These methods have been validated in numerous laboratories and across a wide range of sample types, including plant materials, foods of animal origin, and environmental samples.

Table 1: Comparison of Key Analytical Methodologies

MethodAnalytesTypical MatricesTypical LOQ Range (mg/kg)General Recovery Range (%)General RSD (%)
QuEChERS LC-MS/MS This compound & this compound-desthioPlant-based foods (wheat, fruits, vegetables), Soil0.01 - 0.02[1][2]81 - 110[1][3]< 20[1][4]
HPLC-MS/MS This compound & this compound-desthioAnimal products (milk, meat, eggs, liver, kidney), Water0.004 - 0.05[2][5][6][7]70 - 120[4][6][7][8]< 20[4][8]
GC-MS This compound-desthioPlant commodities (tomato, orange, wheat grain, rapeseed)0.02 - 0.05[5]70 - 120 (general acceptable range)[4]< 20 (general acceptable range)[4]

Table 2: Detailed Method Performance by Sample Matrix

MatrixAnalyte(s)MethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)RSD (%)
Wheat Grain & Straw This compound & this compound-desthioQuEChERS-HPLC-MS/MS0.02[1]2 x 10⁻³ ng (absolute)[1]87.3 - 109.9[1]< 20[4]
Soil This compound & this compound-desthioQuEChERS-HPLC-MS/MS0.02[1]2 x 10⁻³ ng (absolute)[1]81.7 - 100.5[1]< 20[4]
Milk This compound-desthioHPLC-MS/MS0.004[2][6][7]0.0012[6][7][8]83.6 - 105[6][7][8]1.5 - 10.3[6][7][8]
Pork (Meat) This compound-desthioHPLC-MS/MS0.005[6][7]0.0015[6][7][8]83.6 - 105[6][7][8]1.5 - 10.3[6][7][8]
Porcine Liver & Kidney This compound-desthioHPLC-MS/MS0.05[6][7]0.015[6][7][8]83.6 - 105[6][7][8]1.5 - 10.3[6][7][8]
Eggs This compound-desthioHPLC-MS/MS0.01[2][6][7]0.003[6][7][8]83.6 - 105[6][7][8]1.5 - 10.3[6][7][8]
Various Plant & Animal Matrices This compound & this compound-desthio (Chiral)UPLC-MS/MSNot specifiedNot specified71.8 - 102.0[9]0.3 - 11.9 (intraday)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols based on the most commonly cited methods for this compound analysis.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Plant Matrices

This method is widely adopted for the analysis of pesticide residues in food and agricultural products.[1][10]

  • Sample Preparation:

    • Homogenize a representative sample (e.g., 10 g) in a 50 mL centrifuge tube.[10]

    • Add 10 mL of acetonitrile.[10] For certain applications, internal standards may be added at this stage.

  • Extraction:

    • Shake the tube vigorously for several minutes. An automatic axial extractor can be used.[10]

    • Add a salt mixture, typically containing magnesium sulfate, sodium chloride, and citrate buffers, to induce phase separation.[10]

    • Shake intensively and centrifuge to separate the acetonitrile layer from the aqueous/solid phase.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., C18).

    • Vortex and centrifuge the tube.

  • Final Analysis:

    • The resulting supernatant is diluted if necessary and is then ready for injection into an LC-MS/MS system.[10]

2. Conventional Extraction and Cleanup for Animal Matrices

Methods for animal tissues often require additional steps to handle high fat content and potential analyte conjugation.

  • Sample Preparation & Extraction:

    • Homogenize the sample (e.g., milk, muscle, liver).

    • Extract with an acetonitrile/water mixture (e.g., 4:1 v/v) using a high-speed blender.[4]

  • Hydrolysis (Optional but common for animal tissues):

    • To cleave conjugated metabolites, the extract is refluxed with hydrochloric acid (e.g., 5N HCl) for approximately 2 hours.[4][5] This step converts metabolites back to their parent forms for analysis.

  • Cleanup:

    • Liquid-Liquid Partitioning: The extract can be cleaned by partitioning with solvents like n-hexane (saturated with acetonitrile) and dichloromethane.[4]

    • Solid-Phase Extraction (SPE): Alternatively, the extract is passed through an octadecyl (C18) SPE cartridge for purification.[4]

  • Final Analysis:

    • The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the predominant technique for the sensitive and selective quantification of this compound and its metabolites.

  • Chromatography:

    • Column: Reversed-phase C18 silica-based column.[4]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often containing additives like acetic acid or ammonium acetate to improve peak shape and ionization.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used. This compound is typically detected in negative ion mode (ESI-), while the more common residue for risk assessment, this compound-desthio, is detected in positive ion mode (ESI+).[4]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Key MRM transitions include:

      • This compound-desthio (ESI+): m/z 312 → m/z 70[4]

      • This compound (ESI-): m/z 342 → m/z 100[4]

      • This compound (ESI+): m/z 344 → m/z 154[4]

    • Quantification: Achieved by comparing the response of the analyte in the sample to matrix-matched standards or by using isotopically labeled internal standards.[4]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound residues, from sample reception to final data acquisition.

Caption: Generalized workflow for this compound residue analysis.

References

A Comparative Analysis of the Environmental Impact of Prothioconazole and Older Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the modern fungicide prothioconazole with two older, widely used fungicides, mancozeb and chlorothalonil. The information presented is based on a comprehensive review of publicly available experimental data to assist researchers and professionals in making informed decisions.

Executive Summary

This compound, a triazolinthione fungicide, generally exhibits lower acute toxicity to mammals and birds compared to the older fungicides mancozeb and chlorothalonil. However, its primary metabolite, this compound-desthio, is often more toxic and persistent, posing a significant risk to aquatic ecosystems. Mancozeb, a dithiocarbamate, has a multi-site mode of action, which is beneficial for resistance management but raises concerns due to its endocrine-disrupting properties and the toxicity of its metabolite, ethylenethiourea (ETU). Chlorothalonil, a broad-spectrum organochlorine fungicide, is highly toxic to aquatic organisms and its primary mode of action involves the depletion of glutathione, a critical antioxidant.

This guide presents a detailed comparison of the toxicity and environmental fate of these three fungicides, along with insights into their mechanisms of toxicity in non-target organisms and the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison

The following tables summarize the key environmental impact parameters for this compound, mancozeb, and chlorothalonil.

Table 1: Acute Toxicity to Non-Target Organisms

OrganismParameterThis compoundThis compound-desthioMancozebChlorothalonil
Mammals (Rat, oral) LD50 (mg/kg bw)>6200[1]~2200[1]4500 - 11200>10000
Birds (Bobwhite Quail, oral) LD50 (mg/kg bw)>2000>2000>2000>2150
Fish (Rainbow Trout, 96h) LC50 (mg/L)1.91.31[2]2.20.076[3]
Aquatic Invertebrates (Daphnia magna, 48h) EC50 (mg/L)1.20.681.3[4]0.13 - 0.2[3]
Honeybees (Acute oral) LD50 (µ g/bee )>100>100Not toxicModerately toxic
Earthworms (14d) LC50 (mg/kg soil)>1000>1000142>1000

Table 2: Environmental Fate

ParameterThis compoundThis compound-desthioMancozebChlorothalonil
Soil Half-life (aerobic) 0.2 - 5.8 days[5]116 - 151 days1 - 7 days[6]<1 - 40 days[7][8]
Water Half-life (hydrolysis, pH 7) StableStable<2 days[5]4 - 64 days[2]
Aqueous Photolysis Half-life 19.9 days (total residues)[9]Persistent-0.4 days (pH 7)[2]
Bioaccumulation Factor (BCF) in fish Low to ModerateModerateLowLow to Moderate

Mechanisms of Toxicity in Non-Target Organisms

The toxic effects of these fungicides on non-target organisms are mediated by distinct biochemical pathways.

This compound: Oxidative Stress and Apoptosis

This compound and its more toxic metabolite, this compound-desthio, can induce oxidative stress in aquatic organisms.[10] Studies in zebrafish have shown that exposure leads to an increase in reactive oxygen species (ROS), which can damage cellular components. This oxidative stress can trigger a p53-dependent apoptotic pathway, leading to programmed cell death and contributing to the observed toxicity, including developmental abnormalities.[11]

Prothioconazole_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress p53 p53 Activation OxidativeStress->p53 Triggers Bax Bax (pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Leads to

This compound-induced oxidative stress and p53-mediated apoptosis pathway in aquatic organisms.

Mancozeb: Endocrine Disruption

Mancozeb is recognized as an endocrine disruptor, primarily affecting the thyroid and gonadal functions.[5][12] It can interfere with the hypothalamus-pituitary-gonadal (HPG) axis, which is crucial for reproductive health.[13] Mancozeb can inhibit the synthesis of sex steroids by targeting key enzymes like P450scc and 3β/17β-HSD, leading to reproductive dysfunction in non-target organisms.[12]

Mancozeb_Endocrine_Disruption cluster_exposure Exposure cluster_hpg_axis Hypothalamus-Pituitary-Gonadal (HPG) Axis cluster_cellular_effects Cellular Effects in Gonads Mancozeb Mancozeb Hypothalamus Hypothalamus (GnRH secretion) Mancozeb->Hypothalamus Disrupts Pituitary Pituitary Gland (LH/FSH secretion) Mancozeb->Pituitary Disrupts P450scc P450scc Mancozeb->P450scc Inhibits HSD 3β/17β-HSD Mancozeb->HSD Inhibits Hypothalamus->Pituitary Stimulates Gonads Gonads (Testes/Ovaries) Pituitary->Gonads Stimulates Steroidogenesis Steroidogenesis (Testosterone/Estrogen production) Gonads->Steroidogenesis Reproductive_Dysfunction Reproductive Dysfunction Steroidogenesis->Reproductive_Dysfunction Leads to

Mancozeb-induced disruption of the Hypothalamus-Pituitary-Gonadal axis.

Chlorothalonil: Glutathione Depletion

Chlorothalonil's toxicity is largely attributed to its reaction with thiol-containing molecules, particularly glutathione (GSH).[7] Glutathione S-transferases (GSTs) catalyze the conjugation of chlorothalonil with GSH, leading to the formation of less toxic metabolites that can be excreted.[7] However, this process depletes cellular GSH levels, compromising the antioxidant defense system and making cells more susceptible to oxidative damage.[14]

Chlorothalonil_Detoxification_Pathway cluster_exposure Exposure cluster_detoxification Detoxification Pathway cluster_toxicity Toxicity Chlorothalonil Chlorothalonil GST Glutathione S-Transferase (GST) Chlorothalonil->GST GSH_Depletion GSH Depletion Chlorothalonil->GSH_Depletion Leads to GSH Glutathione (GSH) GSH->GST Conjugate Chlorothalonil-GSH Conjugate (less toxic) GST->Conjugate Catalyzes Excretion Excretion Conjugate->Excretion Oxidative_Damage Increased Oxidative Damage GSH_Depletion->Oxidative_Damage Results in Experimental_Workflow cluster_toxicity_testing Ecotoxicity Testing cluster_fate_testing Environmental Fate Testing cluster_risk_assessment Environmental Risk Assessment Acute_Toxicity Acute Toxicity Tests (e.g., OECD 202, 203, 213) LC50_EC50_LD50 Determine LC50/EC50/LD50 Acute_Toxicity->LC50_EC50_LD50 PNEC Predicted No-Effect Concentration (PNEC) LC50_EC50_LD50->PNEC Degradation Degradation Studies (e.g., OECD 307, 309) Half_life Determine Half-life (DT50) Degradation->Half_life PEC Predicted Environmental Concentration (PEC) Half_life->PEC Bioaccumulation Bioaccumulation Study (e.g., OECD 305) BCF Determine Bioaccumulation Factor (BCF) Bioaccumulation->BCF BCF->PEC Risk_Characterization Risk Characterization (PEC/PNEC ratio) PEC->Risk_Characterization PNEC->Risk_Characterization

References

Safety Operating Guide

Proper Disposal of Prothioconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct disposal of prothioconazole, a widely used triazolinthione fungicide, and its associated waste is crucial for ensuring laboratory safety and environmental protection. This compound itself degrades rapidly in soil; however, its primary metabolite, this compound-desthio, is persistent, more toxic, and has the potential to leach into groundwater.[1][2][3][4][5] Therefore, strict adherence to disposal protocols is essential to mitigate risks.

This guide provides procedural, step-by-step instructions for the proper management and disposal of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a long-sleeved shirt, long pants, chemical-resistant gloves, and safety glasses or goggles.[1][6] All handling should be conducted in a well-ventilated area.[7] In case of a spill, keep unauthorized personnel away, avoid contact with the spilled material, and prevent it from entering drains or waterways.[1][7][8]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste—whether it is the unused chemical, a diluted solution, or a contaminated container. Disposal must always comply with all applicable federal, state, provincial, and local regulations.[7][8]

1. Disposal of Unused this compound or Experimental Solutions:

  • Primary Option: Wastes resulting from the use of this product, including unused solutions or rinsates that cannot be used according to label instructions, may be disposed of on-site or at an approved waste disposal facility.[1][2][7]

  • Regulatory Compliance: The end-user is responsible for characterizing the waste to determine if it qualifies as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

  • Prohibition: Never dispose of this compound or its solutions by discharging them into the environment, such as drains or waterways.[8]

2. Disposal of Empty Containers:

  • Decontamination: Do not reuse empty containers for any purpose.[2][7] The container must be completely emptied into the application or mixing equipment.[7] For liquid formulations, triple rinse or pressure rinse the container promptly after emptying.[2]

  • Disposal Methods: Once decontaminated, offer the container for recycling if available.[2] Otherwise, puncture it to prevent reuse and dispose of it in a sanitary landfill or by incineration, as allowed by state and local authorities.[2][7]

  • Safety Warning: If incineration is used, stay out of the resulting smoke.[2][7]

3. Management of Spills and Contaminated Materials:

  • Containment: In the event of a spill, carefully dam up the material to prevent runoff.[2]

  • Absorption: Absorb the spilled product with an inert material, such as sand, sawdust, or a universal binder.[1][9]

  • Collection: Take up the material mechanically or sweep it into a suitable, labeled container for disposal.[6][9]

  • Decontamination: Thoroughly clean contaminated floors and objects, observing all environmental regulations.[7]

Environmental Fate and Physicochemical Properties

Understanding the environmental behavior of this compound and its primary degradate is critical for appreciating the importance of proper disposal. The following table summarizes key quantitative data.

PropertyThis compoundThis compound-desthioSignificance for Disposal
Soil Half-Life (DT₅₀) < 1 day[10]Persistent, slowly degraded[3]The persistence of the toxic metabolite necessitates preventing environmental release.
Aqueous Solubility Low at pH 4, increases with pH[11]Not specifiedpH-dependent solubility can affect its mobility in different aqueous environments.
Bioaccumulation Factor (BCF) 19 (Does not bioaccumulate)[7]Does not bioaccumulate[3]Low potential for bioaccumulation reduces food chain transfer risk but does not negate aquatic toxicity.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 1765[7]Moderate mobility[3]Indicates slight mobility in soil, while the metabolite shows greater potential for movement.
Groundwater Contamination Potential LowKnown to leach into groundwater[1][2][5]The high leaching potential of the metabolite is a primary driver for strict disposal protocols.
Aquatic Toxicity Slightly toxic to fish and invertebrates[3]Very highly toxic to aquatic plants and estuarine/marine invertebrates[3]The high toxicity of the metabolite underscores the danger of contaminating surface water.

Experimental Protocols

The data presented above are derived from standardized environmental fate and toxicology studies. For instance, the aerobic soil metabolism of this compound has been investigated using 14C-radiolabeled parent compounds.[10][12] These studies typically involve incubating the chemical in various soil types under controlled laboratory conditions for a set period (e.g., 120 days), followed by extraction and analysis to identify and quantify metabolites and bound residues.[10][12] However, detailed, step-by-step methodologies for these specific experiments are not provided in the consulted resources.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ProthioconazoleDisposal cluster_actions Disposal Actions & Compliance Check start This compound Waste Generated waste_product Unused Product / Solution start->waste_product waste_container Empty Container start->waste_container waste_spill Spill Residue / Contaminated PPE start->waste_spill characterize_waste Characterize as Hazardous Waste (per RCRA, if applicable) waste_product->characterize_waste decontaminate Triple Rinse or Pressure Rinse waste_container->decontaminate absorb_collect Absorb with Inert Material & Collect in Labeled Container waste_spill->absorb_collect approved_facility Dispose at Approved Waste Disposal Facility characterize_waste->approved_facility recycle_landfill Recycle, Landfill, or Incinerate (Punctured) decontaminate->recycle_landfill absorb_collect->characterize_waste

Caption: Workflow for this compound waste disposal.

References

Essential Safety and Handling of Prothioconazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling prothioconazole, a systemic fungicide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical in a laboratory environment.

This compound is classified as a substance that is harmful if swallowed or inhaled and can cause moderate eye irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to personal protective equipment (PPE) guidelines and proper handling procedures is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on information from safety data sheets (SDS) and product labels.

PPE CategorySpecificationsCitations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or polyvinyl chloride (PVC) with a minimum thickness of 14 mils).[1][5][6]
Eye and Face Protection Safety glasses, goggles, or a face shield should be worn, especially during mixing, loading, and clean-up operations.[5][6][7]
Body Protection A long-sleeved shirt and long pants, or a lab coat, are required to prevent skin contact.[1][6][8][9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[4] For certain high-exposure tasks, a respirator with an organic-vapor-removing cartridge with a prefilter may be necessary.[6]

Safe Handling and Operational Plans

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages of safe handling, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Weigh/Measure in a Designated Area C->D Proceed to Handling E Prepare Solution in a Fume Hood D->E F Label all Containers Clearly E->F G Decontaminate Work Surfaces F->G Proceed to Post-Handling H Properly Dispose of Waste G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a step-by-step guide for the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer

  • Appropriate PPE (lab coat, chemical-resistant gloves, safety glasses)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.

  • Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound.

  • Dissolving: Transfer the weighed this compound to the volumetric flask. Add a portion of the DMSO to the flask, cap it, and vortex until the solid is completely dissolved.

  • Final Volume: Add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled and sealed container. Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[4][10]

Hierarchy of Controls

To effectively manage risks associated with handling hazardous chemicals like this compound, a hierarchical approach to control measures should be implemented.

Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE

Caption: The hierarchy of controls for managing chemical hazards in the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Unused or unwanted this compound should be disposed of as hazardous waste.[10] Contact your institution's environmental health and safety (EHS) department for specific guidance.

  • Empty Containers: Do not reuse empty containers.[6] They should be triple- or pressure-rinsed, with the rinsate added to the spray mixture or disposed of as hazardous waste.[6] The empty, rinsed container should then be made unsuitable for further use and disposed of in accordance with provincial/territorial or local regulations.[6]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be collected in a designated hazardous waste container for proper disposal.

By following these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.